2-Isopropyl-1,3-oxazole-4-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yl-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5(2)7-8-6(3-9)4-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRKZZBBYVTFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679758 | |
| Record name | 2-(Propan-2-yl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202817-15-0 | |
| Record name | 2-(Propan-2-yl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Isopropyl-1,3-oxazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the oxazole scaffold has garnered significant attention due to its presence in a wide array of biologically active natural products and synthetic molecules. This guide provides an in-depth technical overview of a particularly valuable derivative: 2-Isopropyl-1,3-oxazole-4-carbaldehyde. With the Chemical Abstracts Service (CAS) number 202817-15-0 , this compound serves as a crucial intermediate in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique structural arrangement, featuring an isopropyl group at the 2-position and a reactive carbaldehyde at the 4-position of the oxazole ring, offers a versatile platform for molecular elaboration and the introduction of diverse functionalities. This guide will delve into its synthesis, physicochemical properties, key applications, and safety considerations, providing a comprehensive resource for professionals in the field.
Physicochemical Properties: A Snapshot of Key Characteristics
A thorough understanding of a compound's physicochemical properties is paramount for its effective application in research and development. 2-Isopropyl-1,3-oxazole-4-carbaldehyde is a solid at room temperature and its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 202817-15-0 | Chem-Impex |
| Molecular Formula | C₇H₉NO₂ | Chem-Impex |
| Molecular Weight | 139.15 g/mol | Chem-Impex |
| Appearance | Solid | Sigma-Aldrich |
| Purity | ≥95% (Assay) | Chem-Impex |
| InChI Key | BGRKZZBBYVTFAJ-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | CC(C)c1nc(c=O)co1 | Sigma-Aldrich |
Synthesis and Mechanistic Insights: A Practical Approach
While several general methods exist for the synthesis of substituted oxazoles, a particularly relevant approach for 2,4-disubstituted oxazoles involves the cyclodehydration of α-acylamino aldehydes. A plausible and efficient synthetic route to 2-Isopropyl-1,3-oxazole-4-carbaldehyde can be envisioned through a multi-step process commencing from readily available starting materials. A likely precursor is the corresponding alcohol, (2-isopropyloxazol-4-yl)methanol, which can be oxidized to the target aldehyde.
The overall synthetic strategy can be visualized as follows:
Sources
Technical Profile: 2-Isopropyl-1,3-oxazole-4-carbaldehyde
Integrity Level: High-Purity Building Block | Focus: Physicochemical Properties & Synthetic Utility[1]
Executive Summary
In the architecture of modern drug discovery, 2-Isopropyl-1,3-oxazole-4-carbaldehyde (CAS: 202817-15-0) serves as a critical heterocyclic scaffold.[1] It bridges the gap between aliphatic lipophilicity and aromatic polarity. Its molecular weight of 139.15 g/mol places it squarely within the "Fragment-Based Drug Discovery" (FBDD) golden zone (MW < 300), making it an ideal starting point for growing high-affinity ligands for kinases and GPCRs.
This guide details the physicochemical identity, validated synthetic pathways, and reactive versatility of this molecule, providing researchers with the causal logic required for successful incorporation into lead optimization campaigns.
Physicochemical Identity & Molecular Weight Analysis[2]
The molecular weight of 2-Isopropyl-1,3-oxazole-4-carbaldehyde is not merely a sum of atomic masses; it is a determinant of its "ligand efficiency."
Quantitative Profile
| Property | Value | Unit | Method/Context |
| Molecular Weight | 139.15 | g/mol | Calculated ( |
| Exact Mass | 139.0633 | Da | High-Res MS Standard |
| CAS Number | 202817-15-0 | - | Primary Identifier |
| Appearance | Pale Yellow Liquid | - | Standard State (STP) |
| Boiling Point | ~212 | °C | Predicted (760 mmHg) |
| Density | 1.08 ± 0.1 | g/cm³ | Predicted |
| LogP | 1.35 | - | Lipophilicity Index |
| TPSA | 43.10 | Ų | Topological Polar Surface Area |
The "Rule of 3" Context
For fragment-based screening, this molecule is statistically superior due to its adherence to the "Rule of 3":
-
MW < 300: (139.15 is well below the limit).
-
H-Bond Donors: 0 (Aldehyde/Oxazole).
-
H-Bond Acceptors: 3 (N, O, O).
-
ClogP: ~1.3 (Ideal for membrane permeability without solubility crashing).
Expert Insight: The isopropyl group at the C2 position is strategic. It fills hydrophobic pockets (e.g., the ATP-binding gatekeeper region in kinases) while the C4-aldehyde provides a reactive "warhead" for rapid diversification.
Synthetic Pathways & Causality
Direct formylation of the oxazole ring (e.g., Vilsmeier-Haack) is often regiochemically ambiguous because the C5 position is electronically distinct from C4. Therefore, the most robust protocol relies on cyclization followed by functional group manipulation .
Validated Synthesis Workflow
The following pathway ensures regiochemical purity by establishing the C4-carbon bond during ring formation.
-
Cyclocondensation (Hantzsch-type): Reaction of isobutyramide with ethyl bromopyruvate. The amide nitrogen attacks the ketone, followed by cyclization to the ester.
-
Reduction: The ester is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH4).
-
Oxidation: The alcohol is selectively oxidized to the aldehyde using Manganese Dioxide (
) or Swern conditions to prevent over-oxidation to the carboxylic acid.
Pathway Visualization
Figure 1: Regioselective synthesis pathway ensuring the aldehyde is fixed at the C4 position via ester precursor.
Reactivity Profile & Handling
The aldehyde functionality at C4 is the primary "handle" for medicinal chemistry. However, the oxazole ring imposes specific stability constraints.
Stability & Storage
-
Oxidation Sensitivity: The aldehyde is prone to autoxidation to the carboxylic acid (2-isopropyl-1,3-oxazole-4-carboxylic acid) upon prolonged exposure to air.
-
Protocol: Store under inert atmosphere (Argon/Nitrogen) at 0-8°C.
-
-
Acid Sensitivity: While oxazoles are aromatic, the ring can undergo hydrolytic cleavage under strong acidic conditions at high temperatures.
-
Protocol: Avoid aqueous strong acids (HCl/H2SO4) during workup; prefer buffered extractions.
-
Divergent Synthesis (The "Handle" Concept)
The aldehyde allows for rapid library generation:
-
Reductive Amination: Reaction with primary/secondary amines (
) to form amine linkers. -
Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonates to extend the carbon chain (e.g., into acrylamides for covalent inhibitors).
-
Heterocyclization: Condensation with hydrazines/amidines to form bi-heteroaryl systems.
Figure 2: Divergent reactivity map demonstrating the aldehyde as a pivot point for library expansion.
Quality Control & Analytics
To ensure the integrity of the molecular weight and structure during experimentation, the following analytical signatures must be verified.
Proton NMR ( -NMR, 400 MHz, )
-
Aldehyde Proton (-CHO): A distinct singlet appearing downfield at ~9.9 - 10.0 ppm . This is the critical diagnostic peak.
-
Oxazole Ring Proton (C5-H): A singlet typically around 8.1 - 8.3 ppm .
-
Isopropyl Methine (-CH-): Septet around 3.1 - 3.3 ppm .
-
Isopropyl Methyls (-CH3): Doublet around 1.3 - 1.4 ppm (Integral = 6H).
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).
-
Parent Ion: Look for
. -
Fragment Pattern: Loss of the isopropyl group or CO typically observed in fragmentation studies.
References
-
Chem-Impex International. (2024). Product Specification: 2-Isopropyl-1,3-oxazole-4-carbaldehyde (CAS 202817-15-0).[1] Retrieved from
-
PubChem. (2024). Compound Summary: 2-Isopropyl-1,3-oxazole-4-carbaldehyde.[1][2] National Library of Medicine. Retrieved from
-
BenchChem. (2024). Oxazole Scaffolds in Advanced Chemical Research.[3] Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Oxazoles: General Methods. Retrieved from
-
Sigma-Aldrich. (2024). 2-Isopropyl-1,3-oxazole-4-carbaldehyde Product Sheet. Retrieved from
Sources
2-Isopropyl-1,3-oxazole-4-carbaldehyde: Technical Guide
Abstract
2-Isopropyl-1,3-oxazole-4-carbaldehyde (CAS: 202817-15-0) is a critical heterocyclic building block in medicinal chemistry, specifically valued for its role as a pharmacophore scaffold in the development of Phosphodiesterase 4 (PDE4) inhibitors and TNF-α modulators .[1][2][3][4] This guide details the structural properties, validated synthetic pathways, and strategic applications of this intermediate in drug discovery.
Part 1: Chemical Identity & Structural Analysis
The oxazole ring is a 1,3-azole with an oxygen at position 1 and a nitrogen at position 3. In this specific derivative, the 2-position is occupied by an isopropyl group (enhancing lipophilicity and metabolic stability), while the 4-position hosts a reactive aldehyde, serving as a "chemical handle" for further diversification.
| Property | Data |
| IUPAC Name | 2-(Propan-2-yl)-1,3-oxazole-4-carbaldehyde |
| CAS Number | 202817-15-0 |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Appearance | Pale yellow liquid to low-melting solid |
| Solubility | Soluble in DCM, THF, MeOH; sparingly soluble in water |
| Storage | 0–8°C, under inert atmosphere (Ar/N₂) to prevent oxidation |
Structural Significance[5]
-
2-Isopropyl Group: Provides steric bulk and lipophilicity, often improving the binding affinity of the final drug molecule to hydrophobic pockets in enzymes like PDE4.
-
4-Formyl Group: A versatile electrophile allowing for reductive aminations, Wittig olefinations, and oxidations, enabling rapid library generation in fragment-based drug design (FBDD).
Part 2: Validated Synthetic Pathways
The most robust industrial route to 2,4-disubstituted oxazoles is the Hantzsch-type condensation (modified Bredereck synthesis), followed by a controlled reduction. This method avoids the use of unstable isocyanides required in Van Leusen syntheses for this specific regioisomer.
Core Synthesis Workflow
-
Cyclocondensation: Reaction of isobutyramide with ethyl bromopyruvate.
-
Reduction: Selective reduction of the ester to the aldehyde.
Figure 1: Synthetic pathway for the production of 2-Isopropyl-1,3-oxazole-4-carbaldehyde.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-isopropyl-1,3-oxazole-4-carboxylate
-
Reagents: Isobutyramide (1.0 eq), Ethyl bromopyruvate (1.1 eq), Ethanol (solvent).
-
Procedure:
-
Dissolve isobutyramide in anhydrous ethanol.
-
Add ethyl bromopyruvate dropwise at room temperature.
-
Heat the mixture to reflux (approx. 78°C) for 6–12 hours.
-
Critical Step: The reaction generates HBr. While some protocols use a scavenger (NaHCO₃), the acidic conditions actually facilitate the dehydration/cyclization.
-
Cool to room temperature and neutralize with saturated NaHCO₃.
-
Extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc) yields the ester as a clear oil.
-
Step 2: Reduction to Aldehyde
-
Reagents: Diisobutylaluminum hydride (DIBAL-H, 1.0 M in Toluene), DCM (solvent).
-
Procedure:
-
Dissolve the ester from Step 1 in anhydrous DCM under Argon.
-
Cool the solution to -78°C (Dry ice/Acetone bath). Note: Temperature control is vital to prevent over-reduction to the alcohol.
-
Add DIBAL-H (1.1 eq) dropwise over 30 minutes.
-
Quench: Slowly add methanol, followed by a saturated solution of Rochelle's salt (Potassium sodium tartrate) to break the aluminum emulsion.
-
Warm to room temperature and stir vigorously until layers separate.
-
Extract with DCM, dry, and concentrate to yield the aldehyde.
-
Part 3: Reactivity & Functionalization
The 4-carbaldehyde group is the pivot point for medicinal chemistry campaigns. The oxazole ring is relatively stable to oxidation but can be sensitive to strong acids which may open the ring.
Figure 2: Divergent synthesis capabilities from the aldehyde core.
Part 4: Medicinal Chemistry Applications[1][2][4][5][6][7]
PDE4 Inhibitors (Dermatology & Inflammation)
Phosphodiesterase 4 (PDE4) is a key enzyme in the regulation of cAMP. Inhibition of PDE4 suppresses the release of pro-inflammatory cytokines (TNF-α, IL-17).
-
Mechanism: The 2-isopropyl-oxazole moiety mimics the catechol ether pharmacophore found in Rolipram, fitting into the hydrophobic Q-pocket of the PDE4 enzyme.
-
Relevance: Derivatives of this aldehyde are synthesized to treat Atopic Dermatitis and Psoriasis , offering a non-steroidal anti-inflammatory mechanism.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<150 Da) and high ligand efficiency, this compound is an ideal "fragment."
-
Strategy: The aldehyde is reacted with a library of primary amines (via reductive amination) to rapidly screen for binding affinity against novel kinase targets.
Part 5: Safety & Handling (MSDS Highlights)
| Hazard Class | Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[7] |
| Eye Irritation | H319 | Causes serious eye irritation.[7] |
-
Handling: Always handle in a fume hood. The aldehyde can oxidize to the carboxylic acid upon prolonged exposure to air; store under inert gas.
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
References
- Kawakami, Y., et al. (1993). Synthesis of 2-substituted oxazole-4-carboxylic acid derivatives. The Journal of Organic Chemistry, 58(21), 5759.
- Google Patents. (2008). Oxazole compound and pharmaceutical composition for PDE4 inhibition. Patent CN101309912A.
-
PubChem. (2025). 2-Isopropyl-1,3-oxazole-4-carbaldehyde Compound Summary. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Oxazoles. Retrieved from [Link]
Sources
- 1. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]
- 2. CN101309912A - Oxazole compound and pharmaceutical composition - Google Patents [patents.google.com]
- 3. WO2007058338A2 - Oxazole compound and pharmaceutical composition - Google Patents [patents.google.com]
- 4. US8637559B2 - Oxazole compound and pharmaceutical composition - Google Patents [patents.google.com]
- 5. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Ethyl bromopyruvate | C5H7BrO3 | CID 66144 - PubChem [pubchem.ncbi.nlm.nih.gov]
"2-Isopropyl-1,3-oxazole-4-carbaldehyde" SMILES string
An In-depth Technical Guide to 2-Isopropyl-1,3-oxazole-4-carbaldehyde: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive analysis of 2-isopropyl-1,3-oxazole-4-carbaldehyde, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The document elucidates the molecule's structural features, physicochemical properties, and synthetic accessibility. Emphasis is placed on the strategic importance of the oxazole core, a privileged scaffold in medicinal chemistry, and the versatile reactivity of the C4-aldehyde functionality. We will explore its role as a key intermediate, detailing its synthetic utility in constructing more complex, biologically active molecules through reactions such as nucleophilic additions and condensations. This guide serves as a critical resource for researchers and drug development professionals, offering field-proven insights into the practical application and chemical causality of this valuable compound.
The Oxazole Scaffold: A Cornerstone of Modern Chemistry
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is a cornerstone in medicinal chemistry, found in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] The unique electronic properties of the oxazole ring, arising from the presence of two different heteroatoms, allow it to engage in various non-covalent interactions, making it an effective binder for diverse biological targets like enzymes and receptors.[1] Molecules incorporating the oxazole scaffold have demonstrated antibacterial, antifungal, anticancer, and anti-inflammatory properties, underscoring their therapeutic potential.[2][3]
2-Isopropyl-1,3-oxazole-4-carbaldehyde leverages this privileged scaffold and enhances its utility with a strategically placed aldehyde group. The aldehyde is one of the most versatile functional groups in organic synthesis, acting as an electrophilic handle for a vast array of chemical transformations.[1] This combination makes the title compound a highly valuable intermediate for elaborating molecular complexity, crucial for drug discovery and the development of novel agrochemicals.[4]
Physicochemical Properties & Structural Identifiers
A precise understanding of a molecule's properties is fundamental to its application. The key identifiers and physicochemical data for 2-Isopropyl-1,3-oxazole-4-carbaldehyde are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-isopropyl-1,3-oxazole-4-carbaldehyde | - |
| CAS Number | 202817-15-0 | [4] |
| Molecular Formula | C₇H₉NO₂ | [4] |
| Molecular Weight | 139.15 g/mol | [4] |
| SMILES String | O=CC1=COC(C(C)C)=N1 | [5] |
| InChI Key | BGRKZZBBYVTFAJ-UHFFFAOYSA-N | [5] |
| Appearance | Solid | [5] |
| Purity | ≥ 95% (Typical) | [4] |
| Storage Conditions | Store at 0 - 8 °C | [4] |
Synthesis & Mechanistic Considerations
While numerous methods exist for constructing oxazole rings, including the Robinson-Gabriel and Fischer syntheses, the van Leusen oxazole synthesis is a particularly powerful and versatile method for accessing substituted oxazoles from aldehydes.[1][2] A plausible and efficient synthetic route to 2-isopropyl-1,3-oxazole-4-carbaldehyde involves the reaction of isobutyramide with a suitable α-haloketone precursor to the aldehyde, followed by cyclization and dehydration.
A conceptually straightforward approach would involve the formylation of a pre-formed 2-isopropyloxazole. The Vilsmeier-Haack reaction, for example, is a classic method for formylating electron-rich heterocycles. This choice is mechanistically sound because the oxazole ring is sufficiently activated to undergo electrophilic substitution, and the reaction conditions are generally mild.
Caption: Plausible Vilsmeier-Haack synthesis workflow.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-isopropyl-1,3-oxazole-4-carbaldehyde lies in the reactivity of its aldehyde group. This functionality provides a gateway for diversification, enabling the introduction of new substituents and the construction of more elaborate molecular frameworks. Its role as a versatile intermediate is predicated on its participation in two primary classes of reactions.[1][4]
-
Nucleophilic Addition: The electrophilic carbonyl carbon readily reacts with a wide range of nucleophiles, such as Grignard reagents or organolithium compounds, to generate secondary alcohols. This transformation is fundamental for building carbon-carbon bonds.
-
Condensation Reactions: The aldehyde undergoes condensation with primary amines to form imines (Schiff bases) or with compounds containing active methylene groups (e.g., malonates, nitriles) in reactions like the Knoevenagel or Wittig reactions. These reactions are essential for creating new C=N and C=C bonds, respectively.[1][4]
Caption: Key reaction pathways for the aldehyde moiety.
Applications in Drug Discovery and Agrochemicals
2-Isopropyl-1,3-oxazole-4-carbaldehyde is a valuable building block primarily utilized as an intermediate in the synthesis of high-value target molecules.[4]
-
Pharmaceutical Development: The oxazole core is a well-established pharmacophore. By modifying the aldehyde group, chemists can synthesize libraries of novel compounds for screening against various therapeutic targets. It serves as a key intermediate in developing drugs, including those aimed at neurological disorders.[4] The broad biological activities associated with oxazole derivatives, such as anticancer, antimicrobial, and anti-inflammatory effects, make this scaffold a high-priority target for medicinal chemists.[2][6]
-
Agrochemicals: This compound is also employed in the formulation of modern agrochemicals. The resulting complex structures can lead to the development of more effective and selective pesticides and herbicides, contributing to improved crop protection and yield.[4]
Representative Experimental Protocol: Knoevenagel Condensation
To illustrate the practical utility of 2-isopropyl-1,3-oxazole-4-carbaldehyde as a synthetic intermediate, the following section details a representative protocol for a Knoevenagel condensation. This protocol is a self-validating system; successful execution will yield a new α,β-unsaturated product, verifiable by standard analytical techniques (NMR, MS, IR).
Objective: To synthesize (E)-ethyl 2-cyano-3-(2-isopropyl-1,3-oxazol-4-yl)acrylate.
Materials:
-
2-Isopropyl-1,3-oxazole-4-carbaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Piperidine (0.1 eq, catalyst)
-
Toluene (solvent)
-
Anhydrous Magnesium Sulfate (drying agent)
-
Ethyl Acetate (for extraction)
-
Brine (for washing)
-
Deionized Water
Apparatus:
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-isopropyl-1,3-oxazole-4-carbaldehyde (e.g., 1.39 g, 10 mmol), ethyl cyanoacetate (1.24 g, 11 mmol), and toluene (40 mL).
-
Catalyst Addition: Add piperidine (0.085 g, 1 mmol) to the mixture with stirring.
-
Azeotropic Water Removal: Equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 2-4 hours).
-
Reaction Monitoring (Optional): Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes) to observe the consumption of the starting aldehyde.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), deionized water (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure α,β-unsaturated product.
Safety and Handling
Proper handling of 2-isopropyl-1,3-oxazole-4-carbaldehyde is essential for laboratory safety.
-
Hazard Classification: The compound is classified as Acute Toxicity, Oral Category 4.[5] The GHS signal word is "Warning" with the hazard statement H302: Harmful if swallowed.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage temperature is 0 - 8 °C.[4]
Conclusion
2-Isopropyl-1,3-oxazole-4-carbaldehyde is a strategically important heterocyclic building block that combines the privileged oxazole scaffold with a versatile aldehyde functionality. Its value in medicinal chemistry and agrochemical research is derived from its utility as a key intermediate for creating diverse and complex molecular architectures. The well-defined reactivity of its aldehyde group allows for predictable and efficient synthetic transformations, making it an indispensable tool for scientists and researchers in drug development. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the pursuit of novel, biologically active compounds.
References
-
Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. National Institutes of Health (NIH). [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
1,3-Oxazole-2-carboxaldehyde | C4H3NO2. PubChem, National Center for Biotechnology Information. [Link]
-
2-isopropyl-1,3-oxazole-4-carboxylic acid. ChemSynthesis. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde. PubChem, National Center for Biotechnology Information. [Link]
-
Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile. ResearchGate. [Link]
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- 1. 2-Isopropyl-1,3-oxazole-4-carbaldehyde | 202817-15-0 | Benchchem [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Isopropyl-1,3-oxazole-4-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue - PMC [pmc.ncbi.nlm.nih.gov]
Chemo-Structural Profiling of 2-Isopropyl-1,3-oxazole-4-carbaldehyde
A Technical Guide for Medicinal Chemistry Applications
Executive Summary
2-Isopropyl-1,3-oxazole-4-carbaldehyde (CAS: 202817-15-0) serves as a critical heterocyclic building block in modern drug discovery.[1] Characterized by the presence of a lipophilic isopropyl group at the C2 position and a reactive formyl handle at C4, this molecule functions as a versatile bioisostere for thiazoles and pyridines. Its structural architecture offers a balance of metabolic stability and synthetic tractability, making it a preferred scaffold for fragment-based drug design (FBDD) targeting GPCRs and kinase inhibitors.
This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and structural characterization protocols, designed for researchers requiring high-fidelity data for lead optimization.
Chemo-Physical Properties
The following data aggregates experimental values and high-confidence predictive models essential for handling and stoichiometric calculations.
Table 1: Physicochemical Specifications
| Property | Value / Description | Source/Methodology |
| IUPAC Name | 2-(Propan-2-yl)-1,3-oxazole-4-carbaldehyde | Nomenclature |
| CAS Number | 202817-15-0 | Chemical Abstracts Service |
| Molecular Formula | C₇H₉NO₂ | Stoichiometry |
| Molecular Weight | 139.15 g/mol | Calculated |
| Physical State | Pale yellow liquid to low-melting solid | Observed (Ambient) |
| Boiling Point | 215°C ± 20°C (at 760 mmHg) | Predicted (ACD/Labs) |
| Density | 1.08 ± 0.1 g/cm³ | Predicted |
| LogP | 1.34 | Consensus LogP |
| H-Bond Acceptors | 3 (N, O-ring, O-aldehyde) | Structural Analysis |
| Topological Polar Surface Area | 43.1 Ų | TPSA Calculation |
Analyst Note: The isopropyl group significantly enhances lipophilicity compared to the parent oxazole, improving membrane permeability in biological assays. However, the C4-aldehyde is susceptible to autoxidation; inert atmosphere storage is mandatory.
Structural Characterization (Spectroscopic Validation)
To ensure the integrity of the building block prior to synthesis, the following spectroscopic signatures must be validated.
Nuclear Magnetic Resonance (NMR) Profiling
The regiochemistry of the oxazole ring is confirmed by the distinct chemical shifts of the C5 proton and the isopropyl group.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.95 (s, 1H): Aldehyde proton (-CH O). A sharp singlet characteristic of an aldehyde not involved in hydrogen bonding.
-
δ 8.25 (s, 1H): Oxazole C5-H . This proton is deshielded by the adjacent nitrogen and oxygen atoms. Its presence as a singlet confirms the C4 substitution pattern (blocking C4-H).
-
δ 3.15 (sept, J = 7.0 Hz, 1H): Isopropyl methine (-CH -(CH₃)₂).
-
δ 1.38 (d, J = 7.0 Hz, 6H): Isopropyl methyls (-CH-(CH ₃)₂).
-
Mass Spectrometry (MS)
-
Method: LC-MS (ESI+)
-
Signature: [M+H]⁺ peak at m/z 140.16.
-
Fragmentation: Loss of the isopropyl group (M-43) or CO (M-28) may be observed in high-energy collision dissociation.
Synthetic Methodology & Manufacturing
While direct formylation of oxazoles often favors the C5 position, the synthesis of the C4-carbaldehyde requires a regioselective "bottom-up" cyclization approach. The most robust protocol involves the Hantzsch-type condensation of an amide with a bromopyruvate, followed by functional group manipulation.
Validated Synthesis Workflow
Rationale: This route avoids the regioselectivity issues of electrophilic aromatic substitution on the oxazole ring.
-
Cyclization: Reaction of Isobutyramide with Ethyl Bromopyruvate yields the C4-ester.
-
Reduction: Controlled reduction of the ester to the primary alcohol.
-
Oxidation: Selective oxidation of the alcohol to the aldehyde using Manganese Dioxide (MnO₂) or Swern conditions to prevent over-oxidation to the carboxylic acid.
Pathway Visualization
The following diagram illustrates the retrosynthetic logic and forward synthesis.
Figure 1: Regioselective synthesis of the C4-aldehyde via cyclization and redox manipulation.
Detailed Protocol (Step 3: Oxidation)
Note: This protocol assumes the precursor alcohol has been isolated.
-
Preparation: Dissolve 2-isopropyl-oxazol-4-yl-methanol (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Reagent Addition: Add activated Manganese Dioxide (MnO₂) (10.0 eq) in portions.
-
Expert Tip: Large excess of MnO₂ is required due to surface area deactivation.
-
-
Reaction: Stir the suspension vigorously at room temperature for 12–24 hours. Monitor by TLC (Visualize with 2,4-DNP stain; aldehyde appears yellow/orange).
-
Workup: Filter the mixture through a pad of Celite to remove manganese salts. Rinse the pad with DCM.
-
Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash column chromatography (Hexanes/EtOAc) to isolate the pale yellow oil.
Reactivity & Applications
The C4-aldehyde moiety serves as a "chemical hook," allowing the attachment of the oxazole core to larger pharmacophores.
Divergent Reactivity Profile
The aldehyde is an electrophilic center susceptible to nucleophilic attack.
-
Reductive Amination: Reaction with primary/secondary amines and NaBH(OAc)₃ yields amine-linked derivatives (common in kinase inhibitors).
-
Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonium salts/phosphonates extends the carbon chain, useful for creating linker regions.
-
Heterocyclization: Condensation with hydrazines or hydroxylamines generates bi-heterocyclic systems.
Application Workflow
Figure 2: Divergent synthetic utility of the aldehyde handle in medicinal chemistry.
Handling & Stability
Aldehydes attached to electron-rich heterocycles are prone to oxidation to the corresponding carboxylic acid (2-isopropyl-1,3-oxazole-4-carboxylic acid) upon exposure to air.
-
Storage: Store at -20°C under an atmosphere of Argon or Nitrogen.
-
Packaging: Use amber glass vials to prevent potential photodegradation.
-
Re-purification: If the compound solidifies or develops a white crust (acid formation), dissolve in DCM and wash with saturated NaHCO₃ to remove the acid impurity before use.
References
-
Chem-Impex International. "2-Isopropyl-1,3-oxazole-4-carbaldehyde Product Page." Chem-Impex Catalog. Accessed 2024.[2] Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 51072215, 2-Isopropyl-1,3-oxazole-4-carbaldehyde." PubChem. Link
-
Sigma-Aldrich. "2-Isopropyl-1,3-oxazole-4-carbaldehyde AldrichCPR." Merck KGaA. Link
- Kashima, C., et al. "Regioselective preparation of 2,4- and 2,5-disubstituted oxazoles." Journal of the Chemical Society, Perkin Transactions 1. A general reference for regioselective oxazole synthesis logic.
-
Wipf, P., & Miller, C. P. "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606. Link (Foundational text for oxazole cyclization methodologies).
Sources
The Strategic Architect: Accessing 2-Substituted Oxazole-4-Carbaldehydes
A Technical Guide on Synthesis, History, and Medicinal Utility
Executive Summary
The 2-substituted oxazole-4-carbaldehyde scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike its C5-substituted counterparts—which are readily accessible via direct electrophilic substitution or standard Van Leusen protocols—the C4-formyl variant requires specific, often multi-step architectural planning. This guide analyzes the historical evolution of this moiety, from early cyclodehydration methods to modern redox manipulations, and provides a validated roadmap for its synthesis and application in drug discovery.
Part 1: Structural Significance & Pharmacophore Utility
The oxazole ring is a 1,3-azole exhibiting lower basicity (pKa ~0.8) than imidazole (pKa ~7.0), making it a stable bioisostere for amide bonds and metabolic spacer units.
The 4-carbaldehyde position is critical for three reasons:
-
Orthogonal Reactivity: The C4-aldehyde is electronically distinct from the C2 and C5 positions. While C2 is susceptible to nucleophilic attack (if a leaving group is present) and C5 is the site of electrophilic substitution, the C4-aldehyde serves as a dedicated "handle" for chain extension via reductive amination, Wittig/Horner-Wadsworth-Emmons olefinations, or oxidation to carboxylic acids.
-
Vector Control: In kinase inhibitors, the C4-substituent projects into the solvent-exposed region or specific hydrophobic pockets (e.g., the ATP-binding site), distinct from the vectors offered by C2 or C5 substitution.
-
Metabolic Stability: Unlike furan-2-carbaldehydes, which are prone to rapid metabolic ring opening, the oxazole core offers superior oxidative stability.
Part 2: Historical Evolution of Synthesis[1][2]
The history of accessing 2-substituted oxazole-4-carbaldehydes is defined by the challenge of regioselectivity.
The "Regio-Problem" (Early 20th Century)
Early oxazole syntheses, such as the Robinson-Gabriel (1909) and Fischer (1896) methods, focused on cyclodehydration. However, direct formylation of the oxazole ring (e.g., Vilsmeier-Haack) historically fails to place the aldehyde at C4.
-
The Rule: Electrophilic aromatic substitution on oxazoles occurs preferentially at C5 due to the electron density distribution.
-
The Consequence: To get a C4-aldehyde, one cannot simply "formylate an oxazole." One must build the ring with a carbon handle already at C4, or selectively functionalize a precursor.
The Cornforth & Hantzsch Era (Mid-20th Century)
The breakthrough for C4-functionalization came from condensation strategies using
Modern Era: Redox Control
Current methodologies rely heavily on the precise redox manipulation of the C4-ester or C4-alcohol. The discovery of DIBAL-H (Diisobutylaluminum hydride) allowed for the direct, partial reduction of the ester to the aldehyde at cryogenic temperatures, bypassing the alcohol stage and improving atom economy.
Part 3: Critical Synthetic Methodologies
Method A: The "Gold Standard" (Amide Condensation + Partial Reduction)
This is the most robust route for generating diverse libraries. It scales well and tolerates aryl, alkyl, and heteroaryl substituents at C2.
Workflow:
-
Cyclization: Condensation of a primary amide with ethyl bromopyruvate.
-
Reduction: Controlled reduction of the ester to the aldehyde.
Figure 1: The standard industrial route for accessing the C4-aldehyde pharmacophore.
Method B: Oxidation of 4-Hydroxymethyloxazoles
If the DIBAL-H reduction over-reduces to the alcohol (a common issue on large scales), or if the starting material is the alcohol (derived from serine), oxidation is required.
-
Reagents: Manganese Dioxide (MnO₂) is the classic choice for "benzylic-like" oxazole alcohols.
-
Modern Alternative: Dess-Martin Periodinane (DMP) or Swern oxidation avoids the heavy metal waste of MnO₂ and provides milder conditions for sensitive substrates.
Method C: Van Leusen Modifications
The classic Van Leusen (TosMIC + Aldehyde) yields 5-substituted oxazoles. However, using substituted TosMIC derivatives or reacting TosMIC with acid chlorides can allow access to 4,5-disubstituted patterns, though this is less common for generating simple 4-carbaldehydes.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of Ethyl 2-Phenyloxazole-4-carboxylate
This protocol establishes the precursor.
-
Reagents: Benzamide (1.0 eq), Ethyl Bromopyruvate (1.1 eq), EtOH (Solvent).
-
Procedure: Reflux benzamide and ethyl bromopyruvate in ethanol for 6–12 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 7:3). The product is less polar than benzamide.
-
Workup: Cool to room temperature. The product often crystallizes directly. If not, remove solvent and recrystallize from EtOH/Hexane.
-
Yield Expectation: 60–80%.
Protocol 2: DIBAL-H Reduction to Oxazole-4-Carbaldehyde
This is the critical, skill-dependent step. The "Self-Validating" aspect relies on temperature control to stabilize the tetrahedral intermediate.
Parameters:
-
Substrate: Ethyl 2-phenyloxazole-4-carboxylate.
-
Reagent: DIBAL-H (1.0 M in Toluene, 1.2 eq).
-
Solvent: Anhydrous DCM or THF (DCM is preferred for solubility).
-
Temperature: Strictly -78°C (Dry ice/Acetone).
Step-by-Step:
-
Dissolve the ester in anhydrous DCM under Argon/Nitrogen. Cool to -78°C.[1]
-
Add DIBAL-H dropwise over 30 minutes. Critical: Do not let the internal temperature rise above -70°C.
-
Stir at -78°C for 2 hours.
-
Quench (The Rosemund Technique): While still at -78°C, add Methanol (excess) to destroy excess hydride. Then add saturated Rochelle’s salt (Potassium Sodium Tartrate) solution.
-
Warm Up: Allow to warm to RT. Vigorously stir until the two layers become clear (Rochelle's salt breaks the aluminum emulsion).
-
Isolation: Extract with DCM, dry over Na₂SO₄, concentrate.
-
Purification: Flash chromatography (SiO₂). Aldehydes are prone to oxidation; store under inert gas at -20°C.
Data Summary Table
| Method | Starting Material | Reagent | Key Condition | Yield | Note |
| Reduction | 4-Ester | DIBAL-H | -78°C | 75-90% | Most direct; requires cryo. |
| Oxidation | 4-Alcohol | MnO₂ | Reflux/DCM | 80-95% | Robust; MnO₂ quality varies. |
| Oxidation | 4-Alcohol | Swern | -78°C | 85-95% | Odorous; high purity product. |
| Cyclization | Amide + Bromo-ketoester | Heat | Reflux | 50-70% | Forms the Ester precursor. |
Part 5: Medicinal Chemistry Applications[1][7][10][11]
The 2-substituted oxazole-4-carbaldehyde is a gateway to several bioactive classes:
-
Antitubercular Agents: Derivatives of oxazole-4-carbaldehyde have been condensed with hydrazines to form hydrazones active against Mycobacterium tuberculosis. The oxazole ring mimics the linker found in natural peptide antibiotics.
-
Tyrosine Kinase Inhibitors: The aldehyde is converted (via reductive amination) to benzylic amines that occupy the hinge region of kinases.
-
Tubulin Polymerization Inhibitors: 2-Aryl-4-substituted oxazoles (analogous to Combretastatin) bind to the colchicine site of tubulin. The aldehyde allows for the attachment of the necessary "B-ring" pharmacophore via styryl formation.
Part 6: References
-
Robinson, R. (1909). "CCLXXVI.—A new synthesis of oxazoles." Journal of the Chemical Society, Transactions. Link
-
Cornforth, J. W., & Cornforth, R. H. (1947). "A New Synthesis of Oxazoles and Iminazoles." Journal of the Chemical Society. Link
-
Van Leusen, A. M., et al. (1972).[9] "Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds." Tetrahedron Letters. Link
-
Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry. Link
-
Graham, T. H. (2010).[10] "Direct Conversion of Aldehydes to 2,4-Disubstituted Oxazoles." Organic Letters. Link
-
Palmer, D. C. (Ed.). (2004). "Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A." Chemistry of Heterocyclic Compounds. Link
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- 1. organic-synthesis.com [organic-synthesis.com]
- 2. tandfonline.com [tandfonline.com]
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The Pivotal Role of Oxazole-4-carbaldehyde Derivatives in Modern Drug Discovery: A Technical Guide
For Immediate Release
A comprehensive technical guide released today illuminates the profound biological significance of oxazole-4-carbaldehyde derivatives, positioning them as a cornerstone scaffold in contemporary medicinal chemistry. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, delves into the synthesis, multifaceted biological activities, and therapeutic potential of this versatile class of heterocyclic compounds.
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure in numerous natural products and synthetic pharmaceuticals.[1][2] The strategic incorporation of a carbaldehyde group at the 4-position endows the oxazole nucleus with a unique combination of electronic properties and reactive potential, making it a critical intermediate and a pharmacologically significant entity in its own right. This guide explores the pivotal role of this functional group in shaping the biological profile of the resulting derivatives.
The Synthetic Keystone: Gateway to Diverse Bioactive Molecules
The oxazole-4-carbaldehyde framework serves as a versatile synthetic hub, enabling the construction of a vast library of derivatives with diverse biological functions. The aldehyde group's reactivity is central to this versatility, providing a readily accessible handle for chemical modification. Classical synthetic routes, such as the van Leusen reaction, utilize aldehydes as starting materials for the construction of the oxazole ring itself, highlighting the foundational role of this functionality in accessing these heterocyclic systems.[3][4]
One of the most powerful applications of the 4-carbaldehyde group is its use in the synthesis of Schiff bases and hydrazones. These derivatives, formed through condensation reactions with primary amines and hydrazines respectively, have consistently demonstrated a broad spectrum of pharmacological activities.[5][6][7] The resulting imine (-C=N-) linkage is not merely a linker but an active participant in the molecule's interaction with biological targets.
A [label="Oxazole-4-carbaldehyde\n(Core Scaffold)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Primary Amines", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Hydrazines / Hydrazides", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Schiff Base Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Hydrazone Derivatives", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Diverse Biological Activities\n(Anticancer, Antimicrobial, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> D [label=" Condensation "]; B -> D; A -> E [label=" Condensation "]; C -> E; D -> F; E -> F; }
Figure 1: Synthetic utility of oxazole-4-carbaldehyde.Experimental Protocol: Synthesis of Schiff Base Derivatives from Oxazole-4-carbaldehyde
This protocol outlines a general procedure for the synthesis of Schiff base derivatives, demonstrating the reactivity of the 4-carbaldehyde group.
Materials:
-
Substituted oxazole-4-carbaldehyde (1 mmol)
-
Appropriate primary amine (1 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the substituted oxazole-4-carbaldehyde in ethanol in a round-bottom flask.
-
Add the primary amine to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated solid (Schiff base derivative) is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.
Justification of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the aldehyde and the amine and is relatively non-toxic. Its boiling point allows for effective reflux without requiring excessively high temperatures.
-
Glacial Acetic Acid as Catalyst: The acidic environment protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine, thereby accelerating the rate of imine formation.
-
Reflux Conditions: Heating the reaction mixture to its boiling point under reflux increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, which in turn increases the reaction rate.
-
Recrystallization for Purification: This is a standard and effective technique for purifying solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving impurities behind in the solution.
A Spectrum of Biological Warfare: Therapeutic Applications
Oxazole-4-carbaldehyde derivatives have emerged as potent agents in the fight against a range of diseases, demonstrating significant anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Potential
The oxazole scaffold is a recurring motif in a multitude of anticancer agents, and derivatives of oxazole-4-carbaldehyde are no exception.[5][6] These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with IC50 values in the nanomolar to low micromolar range.[5] Their mechanisms of action are diverse and include the inhibition of key cellular targets such as protein kinases, topoisomerases, and tubulin.[5] For instance, certain 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates, which can be conceptually derived from the corresponding aldehydes, have exhibited potent and broad-spectrum cytotoxic activity against a panel of 60 human cancer cell lines.[8]
Oxazole [label="Oxazole-4-carbaldehyde\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinase [label="Protein Kinase\nInhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Topo [label="Topoisomerase\nInhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Tubulin [label="Tubulin\nPolymerization\nInhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Induction of\nApoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Oxazole -> Kinase; Oxazole -> Topo; Oxazole -> Tubulin; Kinase -> Apoptosis; Topo -> Apoptosis; Tubulin -> Apoptosis; }
Figure 2: Anticancer mechanisms of oxazole derivatives.Antimicrobial Efficacy
The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. Schiff bases derived from various aldehydes have shown considerable promise as antibacterial and antifungal agents.[9][10] When the aldehyde is an oxazole-4-carbaldehyde, the resulting Schiff bases often exhibit enhanced antimicrobial activity.[5] The imine linkage is crucial for this activity, and the nature of the substituent on the amine component allows for fine-tuning of the biological profile. For example, Schiff bases derived from 5-chloro-salicylaldehyde have demonstrated potent activity against a range of bacteria, with some derivatives showing MIC values in the low microgram per milliliter range.[5]
Table 1: Antimicrobial Activity of Selected Schiff Base Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | E. coli | 1.6 | [5] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | S. aureus | 3.4 | [5] |
| Schiff Base PC1 | E. coli | 62.5 | [6] |
| Schiff Base PC1 | S. aureus | 62.5 | [6] |
Enzyme Inhibition
Hydrazone derivatives of oxazole-4-carbaldehyde have been investigated as potent enzyme inhibitors.[7][11] The hydrazone moiety can act as a pharmacophore, interacting with the active sites of various enzymes. For instance, hydrazone-containing compounds have been successfully designed as inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurological disorders.[11][12] The ability of the hydrazone group to form hydrogen bonds and participate in other non-covalent interactions is key to its inhibitory activity.[13] Furthermore, isoxazole derivatives, which share structural similarities with oxazoles, have been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes.[14]
Structure-Activity Relationship (SAR) Insights
The biological activity of oxazole-4-carbaldehyde derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to decipher these connections to guide the design of more potent and selective drug candidates.[15][16][17][18]
Key SAR observations for this class of compounds include:
-
The Nature of the 4-Position Substituent: The transformation of the 4-carbaldehyde into Schiff bases or hydrazones is a critical determinant of biological activity. The steric and electronic properties of the substituents introduced through these modifications can profoundly impact target binding.
-
Substitution on the Oxazole Ring: The presence of other substituents on the oxazole ring can modulate the overall lipophilicity, electronic distribution, and metabolic stability of the molecule.
-
Aromatic and Heterocyclic Moieties: The incorporation of various aromatic and heterocyclic rings through the Schiff base or hydrazone linkage often leads to enhanced biological activity, likely due to increased opportunities for π-π stacking and other interactions with the biological target.
Oxazole-4-carbaldehyde in Nature's Arsenal
While many bioactive oxazole derivatives are synthetic, the oxazole core is also found in a variety of natural products, particularly those of marine origin.[2][14][19][20] These natural products often exhibit potent biological activities, serving as inspiration for the design of new therapeutic agents. For example, Hinduchelins, a class of natural products containing an oxazole unit, have shown potential iron-chelating abilities.[19] The presence of the oxazole-4-carbaldehyde or related oxidized (carboxylate) functionalities in natural products underscores their evolutionary selection as biologically relevant scaffolds.
Future Perspectives and Conclusion
The oxazole-4-carbaldehyde scaffold and its derivatives represent a highly promising area of research in drug discovery. The synthetic tractability of the 4-carbaldehyde group, coupled with the diverse biological activities of the resulting compounds, ensures their continued relevance in the development of new therapeutics. Future research will likely focus on the synthesis of novel libraries of these derivatives, their evaluation against a wider range of biological targets, and the elucidation of their precise mechanisms of action through advanced techniques such as X-ray crystallography and computational modeling. The insights gained from these studies will undoubtedly pave the way for the development of next-generation drugs with improved efficacy and safety profiles.
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Salem, M., Ayyad, R., & Sakr, H. (2022). Design and Synthesis of Some New Oxadiazole Derivatives as Anticancer Agents. International Journal of Organic Chemistry, 12, 64-74. Available from: [Link]
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Gu, W., et al. (2010). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 45(9), 4489-4494. Available from: [Link]
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Zlaczynski, T. M., et al. (2004). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry, 47(19), 4765-4772. Available from: [Link]
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Kumar, A., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(2), 263-277. Available from: [Link]
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Onyancha, J. M., & Ochieng, A. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing, 3(2). Available from: [Link]
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Obernikhina, N. V., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Available from: [Link]
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Singh, S., & Kumar, V. (2025). Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. ResearchGate. Available from: [Link]
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Drăgan, M., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(16), 4998. Available from: [Link]
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Li, Y., et al. (2021). An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Organic & Biomolecular Chemistry, 19(3), 570-575. Available from: [Link]
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Zhang, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. Available from: [Link]
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Küpeli Akkol, E., et al. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available from: [Link]
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Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. Available from: [Link]
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Gouda, M. A., et al. (2016). 5-Chloropyrazole-4-carboxaldehydes as synthon in heterocyclic synthesis. Research on Chemical Intermediates, 42(3), 2119-2162. Available from: [Link]
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Liu, J., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs, 19(5), 250. Available from: [Link]
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Onyancha, J. M., & Ochieng, A. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing, 3(2). Available from: [Link]
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Ferreira, L. G., et al. (2009). Structure-activity relationships for the design of small-molecule inhibitors of protein kinases. Current Medicinal Chemistry, 16(32), 4289-4311. Available from: [Link]
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Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. Available from: [Link]
-
Küçükoğlu, K., et al. (2019). Investigation of inhibitory properties of some hydrazone compounds on hCA I, hCA II and AChE enzymes. Bioorganic Chemistry, 85, 473-480. Available from: [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Available from: [Link]
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de Oliveira, C. H. S., et al. (2023). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Molecules, 28(21), 7358. Available from: [Link]
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Pinto, B. M., et al. (2018). Naturally Occurring Oxazole-Containing Peptides. Molecules, 23(11), 2933. Available from: [Link]
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Hwang, S. H., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 285, 116248. Available from: [Link]
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Göktaş, M. T., et al. (2019). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 24(17), 3073. Available from: [Link]
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Kumar, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available from: [Link]
-
Soroceanu, T., et al. (2022). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II), Ni (II), and Cu (II) Complexes. International Journal of Multidisciplinary Research and Studies with Innovations, 2(1). Available from: [Link]
-
ResearchGate. (n.d.). Some famous oxazole containing compounds and natural products. Available from: [Link]
-
Bandyopadhyay, D., et al. (2020). Heterocyclic Drugs from Plants. In Promising Drug Molecules of Natural Origin. Taylor & Francis. Available from: [Link]
-
ResearchGate. (2007). Biological Activities of Hydrazone Derivatives. Available from: [Link]
-
Göktaş, M. T., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega, 8(39), 35848-35862. Available from: [Link]
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. ijpsonline.com [ijpsonline.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mediresonline.org [mediresonline.org]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. mdpi.com [mdpi.com]
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- 13. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]
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- 20. researchgate.net [researchgate.net]
Reactivity of the aldehyde group on an oxazole ring
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group on an Oxazole Ring
Authored by: A Senior Application Scientist
Abstract
The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a versatile synthetic intermediate.[1][2] When functionalized with a formyl (aldehyde) group, the oxazole ring's inherent electron-withdrawing nature profoundly influences the aldehyde's reactivity, creating a powerful synthon for molecular elaboration. This guide provides a comprehensive exploration of the synthesis and reactivity of formyl-oxazoles, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols, and contextualize the synthetic utility of these important building blocks.
Introduction: The Oxazole Aldehyde as a Privileged Synthon
The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its aromaticity is less pronounced than that of benzene, and the ring is considered electron-deficient due to the high electronegativity of its heteroatoms.[3] This electron deficiency is the defining characteristic that governs the reactivity of its substituents.
Placing an aldehyde group on this ring creates a molecule with a highly electrophilic carbonyl carbon. The oxazole ring acts as an "electron sink," withdrawing electron density from the formyl group and making it significantly more susceptible to nucleophilic attack compared to aldehydes on electron-rich aromatic systems. This enhanced reactivity, coupled with the biological significance of the oxazole nucleus in numerous FDA-approved drugs, makes formyl-oxazoles exceptionally valuable in the synthesis of complex molecular architectures.[2][4]
This guide will systematically dissect the synthesis of oxazole aldehydes and the primary reaction pathways of the formyl group, including nucleophilic additions, oxidations, reductions, and various condensation reactions.
Synthesis of Oxazole Aldehydes
The strategic placement of a formyl group on the oxazole ring is achievable through several reliable synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Van Leusen Oxazole Synthesis
One of the most robust and widely adopted methods for creating 5-substituted oxazoles is the Van Leusen reaction.[2] This one-pot reaction utilizes an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base.
Causality of the Method: The reaction proceeds via a [3+2] cycloaddition. TosMIC serves as a "C2N1" synthon.[2] The base deprotonates the active methylene group of TosMIC, which then acts as a nucleophile, attacking the starting aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yields the 5-substituted oxazole. This method is highly efficient for converting a wide range of aldehydes directly into the corresponding oxazoles.[2]
Caption: General mechanism of nucleophilic addition to an oxazole aldehyde.
-
Reduction to Alcohols: The reduction of the aldehyde to a primary alcohol is efficiently achieved using mild hydride reagents.
-
Field Insight: Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is the reagent of choice. Its chemoselectivity is excellent, reducing the aldehyde without affecting other potentially reducible groups or the oxazole ring itself. In contrast, stronger reducing agents can lead to cleavage of the oxazole ring. [5]* Grignard and Organolithium Additions: The addition of carbon nucleophiles, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), provides a direct route to secondary alcohols, extending the carbon skeleton.
-
Field Insight: These reactions must be conducted under strictly anhydrous conditions at low temperatures (e.g., 0 °C to -78 °C) to prevent quenching of the organometallic reagent and to control the exothermic reaction. The oxazole nitrogen is weakly basic and generally does not interfere with these reagents. [6]
-
Oxidation to Carboxylic Acids
Conversion of the formyl group to a carboxylic acid is a key transformation for creating ligands, pharmaceutical intermediates, and peptide coupling partners.
Causality and Reagent Choice: The challenge lies in oxidizing the aldehyde without destroying the oxazole ring. Strong, aggressive oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are known to cause oxidative cleavage of the oxazole ring. [5]Therefore, milder and more selective reagents are required.
| Oxidizing Agent | Typical Conditions | Yield (%) | Comments |
| Pinnick Oxidation | NaClO₂, NaH₂PO₄, t-BuOH/H₂O | 85-95 | Highly selective for aldehydes. Tolerates a wide range of functional groups. The gold standard. |
| Silver(I) Oxide | Ag₂O, NaOH, EtOH/H₂O | 70-90 | A classic method, particularly effective for aromatic aldehydes. |
| Potassium Permanganate | KMnO₄, Acetone, Cold | Low/Cleavage | Not Recommended. Often leads to ring degradation. [5] |
Condensation Reactions for C-C Bond Formation
The electrophilic aldehyde is an excellent partner in condensation reactions that form new carbon-carbon bonds, providing access to a vast chemical space.
-
Wittig Reaction: This reaction provides unparalleled control for the synthesis of alkenes. The oxazole aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form an oxazole-substituted alkene.
-
Field Insight: The geometry of the resulting alkene (E/Z) is dependent on the nature of the ylide. Unstabilized ylides (e.g., from alkyl halides) typically favor the Z-alkene, while stabilized ylides (containing an adjacent electron-withdrawing group) favor the E-alkene. The choice of solvent and additives can further influence this selectivity.
-
-
Knoevenagel Condensation: This involves the reaction of the oxazole aldehyde with an active methylene compound (e.g., malonic esters, cyanoacetates) in the presence of a weak base (e.g., piperidine, ammonium acetate).
-
Field Insight: This reaction is a powerful tool for synthesizing α,β-unsaturated systems, which are themselves versatile intermediates for Michael additions or Diels-Alder reactions. The high reactivity of the oxazole aldehyde often allows this condensation to proceed under mild conditions, preserving the integrity of the heterocyclic core.
-
Influence of Aldehyde Position on Reactivity
The electronic landscape of the oxazole ring is not uniform. The position of the aldehyde group (C2, C4, or C5) has a subtle but significant impact on its reactivity.
-
C2-Aldehyde: The C2 position is the most electron-deficient carbon in the oxazole ring. [5]An aldehyde at this position experiences the strongest electron-withdrawing effect and is therefore the most electrophilic and reactive towards nucleophiles. Deprotonation at C2 is also facile, which can lead to ring-opening as a competing pathway under strongly basic conditions. [4][6]* C4-Aldehyde: The C4 position is generally considered the most electron-rich carbon, making a C4-aldehyde slightly less reactive than its C2 counterpart. [5]* C5-Aldehyde: The C5 position's electronic character is intermediate. Electrophilic substitution on the oxazole ring often occurs at C5, indicating it can support some positive charge buildup. [6]A C5-aldehyde's reactivity is generally robust, falling between that of the C2 and C4 isomers.
Validated Experimental Protocols
Protocol 1: Pinnick Oxidation of Oxazole-4-carboxaldehyde
This protocol describes a self-validating system for the clean conversion of the aldehyde to the corresponding carboxylic acid.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add oxazole-4-carboxaldehyde (1.0 eq), 2-methyl-2-butene (5.0 eq), and tert-butanol (0.5 M).
-
Reagent Preparation: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 4.0 eq) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 4.0 eq) in deionized water (to form a 1.0 M solution).
-
Reaction: Cool the aldehyde solution to 0 °C in an ice bath. Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise over 30 minutes. The reaction is mildly exothermic. 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude oxazole-4-carboxylic acid can be purified by recrystallization or column chromatography.
Protocol 2: Wittig Olefination of 5-Phenyloxazole-2-carboxaldehyde
This protocol details the formation of an alkene from an oxazole aldehyde.
-
Ylide Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add (methoxymethyl)triphenylphosphonium chloride (1.1 eq) and anhydrous tetrahydrofuran (THF, 0.2 M). Cool the resulting slurry to 0 °C.
-
Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq, 1.6 M in hexanes) dropwise. The solution will turn deep red or orange, indicating the formation of the phosphorus ylide. Stir for 1 hour at 0 °C.
-
Aldehyde Addition: Dissolve 5-phenyloxazole-2-carboxaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The color of the ylide will fade as it is consumed.
-
Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by silica gel chromatography to yield the desired oxazole-substituted alkene.
Conclusion and Future Outlook
The aldehyde group on an oxazole ring is a highly versatile and reactive handle for synthetic chemists. Its enhanced electrophilicity, a direct consequence of the heterocyclic ring's electronic nature, allows for a broad range of predictable and high-yielding transformations. Understanding the causality behind reagent choice—particularly the need for mild conditions to preserve the oxazole core during oxidation and reduction—is paramount for successful synthesis. As drug discovery continues to rely on novel heterocyclic scaffolds, the strategic manipulation of formyl-oxazoles will undoubtedly remain a critical tool for accessing complex, biologically active molecules. Future research will likely focus on developing even more selective catalytic methods for their transformation and their incorporation into automated synthesis platforms.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Marella, A., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. Retrieved from [Link]
-
Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles, 35(2), 1441-1456. Retrieved from [Link]
-
Chad's Prep. (2021). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). OXAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. Retrieved from [Link]
-
Westin, J. (n.d.). Organic Chemistry: Nucleophilic Addition Reaction. Jack Westin. Retrieved from [Link]
-
al masri, s. (n.d.). Synthesis of Oxazole. Prezi. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Li, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1696. Retrieved from [Link]
-
Centurion University of Technology and Management. (n.d.). Oxazole.pdf. CUTM Courseware. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. Oxazole - Wikipedia [en.wikipedia.org]
Electronic Properties and Synthetic Utility of the 2-Isopropyl-1,3-Oxazole Ring System
The following technical guide details the electronic architecture, physicochemical profile, and synthetic utility of the 2-isopropyl-1,3-oxazole ring system.
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists
Executive Summary
The 2-isopropyl-1,3-oxazole moiety represents a strategic scaffold in modern drug design, functioning as a bioisostere for esters and amides while offering enhanced metabolic stability. Unlike the parent oxazole, the introduction of a bulky isopropyl group at the C2 position fundamentally alters the ring's electronic landscape. This substitution blocks the most acidic site (C2), redirects lithiation vectors to C5, and introduces a +I (inductive) effect that modulates the basicity of the pyridine-like nitrogen. This guide provides a comprehensive analysis of these electronic perturbations and establishes a validated protocol for the scaffold's synthesis and functionalization.
Electronic Architecture & Physicochemical Profiling
Orbital Structure and Substituent Effects
The 1,3-oxazole ring is a planar, aromatic system containing 6
-
The Isopropyl Perturbation: The isopropyl group at C2 exerts a dual effect:
-
Steric Shielding: The bulky isopropyl group (
) protects the N3 nitrogen from bulky electrophiles, potentially enhancing selectivity during complexation events. -
Electronic Donation (+I Effect): The isopropyl group is a weak electron donor. This increases the electron density on the ring, particularly at N3, making 2-isopropyloxazole slightly more basic than the parent oxazole (
of conjugate acid vs. for oxazole).
-
Quantitative Physicochemical Data
The following data points characterize the baseline properties of the system, synthesized from comparative computational and experimental datasets for 2-alkyl oxazoles.
| Property | Value (Approx.) | Mechanistic Implication |
| Dipole Moment | ~1.6 - 1.8 D | Directed towards N3; influences binding orientation in protein pockets. |
| pK_a (Conjugate Acid) | 1.1 ± 0.2 | Protonation occurs at N3. Higher than parent oxazole due to alkyl donation. |
| LogP | ~1.4 | Moderate lipophilicity; suitable for CNS penetration. |
| C5-H Acidity (pK_a) | ~28 | The primary site for deprotonation when C2 is blocked. |
| HOMO/LUMO Gap | ~5.8 eV | Indicates moderate stability; reactive towards strong nucleophiles/electrophiles. |
Spectroscopic Signature (NMR)
Structural validation relies on distinct chemical shifts resulting from the ring's anisotropy and electron distribution.
-
H NMR (CDCl
, 400 MHz):-
H5 (Ring):
7.60 ppm (d, Hz). Deshielded by oxygen. -
H4 (Ring):
7.05 ppm (d, Hz). Shielded relative to H5. -
CH (Isopropyl):
3.10 ppm (sept, Hz). -
CH
(Isopropyl): 1.35 ppm (d, Hz).
-
-
C NMR:
-
C2 (Quaternary): ~168 ppm (Characteristic downfield shift due to N=C-O).
-
C5: ~139 ppm.
-
C4: ~126 ppm.
-
Reactivity Profile: The C5-Lithiation Pathway[1]
In the parent oxazole, the C2 proton is the most acidic (
This "blocked-C2" strategy is crucial for building 2,5-disubstituted libraries without ring opening (the "isocyanide route" often observed when lithiating C2).
Visualization: Regioselective Lithiation Logic
Caption: Logical flow of C5-selective lithiation. The isopropyl group blocks C2, forcing the base to abstract the C5 proton, stabilized by the adjacent oxygen and coordination to N3.
Experimental Protocols
Synthesis of 2-Isopropyl-1,3-oxazole
Method: Cyclodehydration of
Reagents:
-
Isobutyryl chloride (1.0 equiv)
-
Aminoacetaldehyde dimethyl acetal (1.0 equiv)
-
Triethylamine (Et
N) (1.2 equiv) -
Polyphosphoric acid (PPA) or Methanesulfonic acid (MsOH)
-
Dichloromethane (DCM)
Step-by-Step Protocol:
-
Amide Formation:
-
Dissolve aminoacetaldehyde dimethyl acetal (10 mmol) and Et
N (12 mmol) in dry DCM (50 mL) at 0°C. -
Dropwise add isobutyryl chloride (10 mmol) over 15 minutes.
-
Warm to room temperature (RT) and stir for 2 hours.
-
Validation: TLC should show disappearance of amine (ninhydrin stain) and formation of a new amide spot.
-
Wash with water, dry (Na
SO ), and concentrate to yield N-(2,2-dimethoxyethyl)isobutyramide.
-
-
Cyclization:
-
Mix the crude amide with PPA (5 g per 1 g amide) or MsOH/P
O . -
Heat to 140°C for 1 hour. Note: High temperature is required to drive the elimination of methanol and aromatization.
-
Quench: Cool to 60°C and pour onto crushed ice/NaOH (keep pH > 10 to prevent ring hydrolysis).
-
Extraction: Extract with Et
O (3x). The product is volatile; use a Vigreux column for solvent removal. -
Purification: Distillation (bp ~135-140°C) or flash chromatography (Pentane/Et
O).
-
C5-Functionalization (Lithiation)
Safety: n-BuLi is pyrophoric. Perform under Argon.
-
Dissolve 2-isopropyl-1,3-oxazole (1.0 equiv) in anhydrous THF (0.2 M) containing TMEDA (1.1 equiv).
-
Cool to -78°C .
-
Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.
-
Stir for 30 minutes at -78°C. The solution typically turns yellow/orange, indicating the lithio-species.
-
Add the electrophile (e.g., MeI, Benzaldehyde) (1.2 equiv).
-
Allow to warm to RT slowly over 2 hours.
-
Quench with saturated NH
Cl.
References
-
General Oxazole Chemistry & Reactivity
-
Lithiation of Oxazoles
- Vedejs, E., & Monahan, S. D. (1997). "Lithiation of Oxazoles: Interception of the Ring-Opening Equilibrium." Journal of Organic Chemistry.
-
Source:
-
Synthesis via Amidoacetals
- Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." Journal of Organic Chemistry.
-
Source:
-
Electronic Properties of 1,3-Azoles
- Bolognese, A., et al. (2004). "Electronic structure and reactivity of oxazole derivatives." Journal of Molecular Structure: THEOCHEM.
-
Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ijpbs.com [ijpbs.com]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
Methodological & Application
Synthesis of "2-Isopropyl-1,3-oxazole-4-carbaldehyde" from serine
Application Note: Precision Synthesis of 2-Isopropyl-1,3-oxazole-4-carbaldehyde
Part 1: Executive Summary
The Scaffold: 2-Isopropyl-1,3-oxazole-4-carbaldehyde is a critical heterocyclic building block, functioning as a bioisostere for amide bonds in peptidomimetics and a core scaffold in marine natural products (e.g., Hennoxazole A, Ulapualide A). Its 2,4-substitution pattern allows for orthogonal functionalization, making it indispensable in fragment-based drug discovery (FBDD).
The Challenge: Direct synthesis of 4-formyloxazoles is notoriously unstable due to the electron-deficient nature of the aldehyde. Traditional methods involving Vilsmeier-Haack formylation of pre-formed oxazoles often suffer from poor regioselectivity.
The Solution: This protocol details a robust, four-step "De Novo" synthesis starting from L-Serine Methyl Ester. By utilizing a modified Wipf-Williams protocol , we establish the oxazole core via cyclodehydration-oxidation before performing a cryogenic, controlled reduction to the aldehyde. This route guarantees regiocontrol and scalability.
Part 2: Retrosynthetic Logic & Pathway
The synthesis relies on the latent reactivity of serine. The amino acid backbone provides the C4 and C5 carbons of the oxazole ring, while the C4-carboxylate serves as the precursor to the target aldehyde. The C2-isopropyl group is installed via acylation with isobutyryl chloride.
Key Disconnection:
The critical step is the formation of the 1,3-oxazole core from a
Figure 1: Retrosynthetic analysis utilizing the serine backbone for C4/C5 architecture.
Part 3: Detailed Experimental Protocol
Phase 1: Scaffold Assembly (Acylation)
Objective: Install the isopropyl side chain at the nitrogen terminus.
Reagents:
-
L-Serine methyl ester hydrochloride (1.0 equiv)
-
Isobutyryl chloride (1.1 equiv)
-
Triethylamine (
, 2.2 equiv) -
Dichloromethane (DCM, anhydrous)
Protocol:
-
Suspend L-Serine methyl ester HCl (10.0 g, 64.3 mmol) in anhydrous DCM (150 mL) at 0°C under
. -
Add
(19.7 mL, 141.5 mmol) dropwise. The solution will become clear as the free amine is liberated. -
Add Isobutyryl chloride (7.4 mL, 70.7 mmol) dropwise over 20 minutes, maintaining temperature < 5°C.
-
Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (
~0.4 in 50% EtOAc/Hexanes). -
Workup: Wash with 1N HCl (2x), sat.
(2x), and brine. Dry overngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> and concentrate. -
Yield: Expect ~90-95% of a colorless oil (N-Isobutyryl-L-serine methyl ester).
Phase 2: The Wipf-Williams Cyclization (Core Formation)
Objective: Convert the
Critical Safety Note: DAST (Diethylaminosulfur trifluoride) is corrosive and generates HF. Use Deoxo-Fluor for a thermally more stable alternative if scaling up >10g.
Reagents:
-
N-Isobutyryl-serine ester (from Phase 1)
-
DAST (1.1 equiv)
- (Bromotrichloromethane, 3.0 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 4.0 equiv)
-
DCM (anhydrous)
Protocol:
-
Cyclodehydration: Dissolve the amide (10.0 g, 52.8 mmol) in DCM (200 mL) and cool to -78°C .
-
Add DAST (7.7 mL, 58.1 mmol) dropwise. Stir at -78°C for 1 hour, then warm to RT and stir for 1 hour. Mechanistic Insight: This forms the oxazoline intermediate via activation of the serine hydroxyl.
-
Oxidation: Cool the reaction mixture back to 0°C .
-
Add
(15.6 mL, 158.4 mmol) followed immediately by DBU (31.6 mL, 211.2 mmol). -
Stir at 0°C for 2 hours, then allow to warm to RT overnight. The solution will darken.
-
Workup: Quench with sat.
. Extract with DCM.[1] Wash organic layer with 1N HCl (critical to remove excess DBU) and brine. -
Purification: Flash chromatography (Hexanes/EtOAc 4:1).
-
Product: Methyl 2-isopropyl-1,3-oxazole-4-carboxylate. (Yield: ~65-75%).[2]
Phase 3: Cryogenic Reduction to Aldehyde
Objective: Selectively reduce the ester to the aldehyde without over-reduction to the alcohol.
Reagents:
-
Oxazole methyl ester (from Phase 2)
-
DIBAL-H (1.0 M in hexanes, 1.1 equiv)
-
DCM (anhydrous)
-
Rochelle's Salt (Potassium sodium tartrate)
Protocol:
-
Dissolve Methyl 2-isopropyl-1,3-oxazole-4-carboxylate (5.0 g, 29.5 mmol) in anhydrous DCM (100 mL).
-
Cool strictly to -78°C (Dry ice/Acetone bath). Temperature control is the single most critical parameter here.
-
Add DIBAL-H (32.5 mL, 32.5 mmol) dropwise down the side of the flask over 30 minutes. Keep internal temp < -70°C.
-
Stir at -78°C for 2 hours.
-
Quench: While still at -78°C, add Methanol (5 mL) dropwise. Then add sat. Rochelle's salt solution (50 mL).
-
Workup: Remove cooling bath and stir vigorously at RT for 2 hours until the aluminum emulsion breaks and two clear layers form.
-
Extract with DCM, dry (
), and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 5:1).
-
Final Product: 2-Isopropyl-1,3-oxazole-4-carbaldehyde. (Clear to pale yellow oil).
Part 4: The Scientist's Notebook (Troubleshooting & Data)
Critical Parameters Table
| Step | Parameter | Specification | Why? |
| 1 | Acylation Temp | < 5°C | Prevents O-acylation of the serine hydroxyl. |
| 2 | DAST Addition | -78°C | DAST reacts violently; low temp prevents elimination side-products. |
| 2 | Oxidation Base | DBU (Excess) | Essential to drive the elimination of |
| 3 | Reduction Temp | -78°C | > -60°C leads to over-reduction to the primary alcohol. |
| 3 | Quench | Rochelle's Salt | Solubilizes aluminum salts; prevents "gel lock" during extraction. |
Workflow Logic: The Reduction Step
The reduction of the ester is the most failure-prone step. The tetrahedral aluminate intermediate is stable at -78°C but collapses to the aldehyde upon warming. If excess DIBAL-H is present during warming, it reduces the aldehyde to the alcohol.
Figure 2: Logic flow for the controlled DIBAL-H reduction to prevent over-reduction.
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link
-
Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[3] Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168. Link
-
Graham, T. H. (2010).[3] Direct conversion of aldehydes to 2, 4-disubstituted oxazoles.[3][4][5] Organic Letters, 12(16), 3614-3617. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of Oxazoles. Link
-
Chem-Impex International. (n.d.). 2-Isopropyl-1,3-oxazole-4-carbaldehyde Product Page. Link
Sources
Application Note: Van Leusen Synthesis of 4-Substituted Oxazoles
[1][2]
Executive Summary & Scientific Rationale
The oxazole moiety is a "privileged scaffold" in medicinal chemistry, ubiquitous in bioactive natural products (e.g., Hennoxazole A) and synthetic therapeutics (e.g., kinase inhibitors). While the classical Van Leusen reaction (TosMIC + Aldehyde) is the gold standard for generating 5-substituted oxazoles , it fails to introduce complexity at the 4-position.
To access 4-substituted oxazoles , researchers must utilize a Modified Van Leusen protocol employing
This guide provides a validated protocol for this transformation, emphasizing the mechanistic causality required to suppress common side reactions (e.g., polymerization of isocyanides) and optimize regioselectivity.
Mechanistic Principles & Regiochemistry
Understanding the regiochemical outcome is critical. The reaction proceeds via a base-mediated [3+2] cycloaddition of the isocyanide to the carbonyl, followed by a specific elimination.
The Reaction Pathway[1][3][4]
-
Deprotonation: The
-proton of the substituted TosMIC is acidic ( ) due to the flanking sulfonyl and isocyanide groups. -
Aldol-Type Addition: The carbanion attacks the aldehyde carbonyl.
-
5-endo-dig Cyclization: The resulting alkoxide attacks the isocyanide carbon.
-
-Elimination: The intermediate oxazoline eliminatesngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -toluenesulfinic acid (TsOH) to aromatize into the oxazole.
Crucial Regiochemical Rule:
-
C5 Substituent: Derived from the Aldehyde (
).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
C4 Substituent: Derived from the
-Substituted TosMIC (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ).
Mechanistic Visualization
The following diagram illustrates the molecular logic and the specific origin of the substituents.
Figure 1: Mechanistic flow of the Modified Van Leusen reaction highlighting the origin of the C4 and C5 substituents.
Experimental Protocol
Materials & Reagents[1][3][5]
- -Substituted TosMIC: Prepared via alkylation of TosMIC (See Note A below) or commercially sourced.
-
Aldehyde: Freshly distilled if liquid; dried if solid.
-
Base: Potassium Carbonate (
) is standard.[1] For sterically hindered substrates, TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) can be used. -
Solvent: Methanol (MeOH) or Dimethoxyethane (DME)/MeOH mixtures. Protic solvent is essential for the elimination step.
Step-by-Step Procedure: Synthesis of 4-Methyl-5-Phenyloxazole
Target: Synthesis of a 4-substituted oxazole using
-
Reagent Preparation:
-
Charge a round-bottom flask with
-methyl TosMIC (1.0 equiv, 2.0 mmol) and Benzaldehyde (1.0 equiv, 2.0 mmol). -
Dissolve in anhydrous Methanol (10 mL, 0.2 M concentration). Note: High concentration favors reaction over decomposition.
-
-
Base Addition:
-
Add
(2.0 equiv, 4.0 mmol) in one portion. -
Observation: The suspension may turn slightly yellow/orange, indicating deprotonation and formation of the active isocyanide species.
-
-
Reflux & Monitoring:
-
Heat the mixture to reflux (65°C) under nitrogen or argon atmosphere.
-
Stir vigorously for 2–4 hours .
-
Validation: Monitor via TLC (Hexane/EtOAc 4:1). The oxazole product is typically less polar than the starting isocyanide. Look for the disappearance of the specific isocyanide odor (if perceptible) and the spot.
-
-
Workup:
-
Remove solvent under reduced pressure (Rotavap).
-
Resuspend the residue in Water (20 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
, and concentrate.[2]
-
-
Purification:
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of 0–20% EtOAc in Hexanes.
-
Note A: Preparation of -Substituted TosMIC
If the specific 4-substituent precursor is not available, alkylate TosMIC:
-
Reaction: TosMIC +
(Alkyl Halide) + Base (NaH) + Phase Transfer Catalyst ( ) in DCM/H2O. -
Caution: Mono-alkylation is desired. Use a slight excess of TosMIC to prevent di-alkylation.
Critical Optimization Parameters
The success of the 4-substituted synthesis relies on balancing the reactivity of the substituted TosMIC, which is sterically more hindered and less acidic than parent TosMIC.
| Parameter | Recommendation | Scientific Rationale |
| Solvent System | MeOH or MeOH:DME (1:1) | The elimination of TsOH from the oxazoline intermediate is slow in pure aprotic solvents. Methanol facilitates proton transfer and elimination. |
| Base Strength | ||
| Temperature | Reflux | Unlike the standard Van Leusen (often RT), substituted TosMICs require thermal energy to overcome the steric barrier of the C-C bond formation step. |
| Stoichiometry | 1:1 or 1.2:1 (TosMIC:Aldehyde) | Isocyanides can polymerize. Using a slight excess of the cheaper reagent (usually aldehyde) can drive the reaction, but excess TosMIC ensures complete conversion of valuable aldehydes. |
Troubleshooting & Validation Workflow
Use this logic flow to diagnose low yields or failed reactions.
Figure 2: Diagnostic decision tree for optimizing the Modified Van Leusen reaction.
References
-
Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A Novel and Efficient Synthesis of Oxazoles from Tosylmethyl Isocyanide and Carbonyl Compounds.[3][4][5][6] Tetrahedron Letters, 13(31), 3114–3118.
-
Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). The Synthesis of 4-Substituted Oxazoles from ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-Substituted Tosylmethyl Isocyanides. Journal of Organic Chemistry, 65(5), 1516–1524. -
BenchChem. (2025).[3][7] Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Application Notes and Protocols.
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
Sources
- 1. varsal.com [varsal.com]
- 2. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,3-Oxazole synthesis [organic-chemistry.org]
- 5. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Fischer oxazole synthesis of 2,4-disubstituted oxazoles
Executive Summary
In medicinal chemistry, the oxazole ring acts as a critical bioisostere for amides and esters, offering improved metabolic stability and hydrogen-bonding capabilities. However, the biological activity of oxazole-based pharmacophores is strictly governed by the substitution pattern (regiochemistry).
This guide addresses a common synthetic challenge: Regiocontrol. While the Fischer Oxazole Synthesis is the classical method for generating oxazoles, it inherently favors the 2,5-disubstituted isomer. For researchers targeting the 2,4-disubstituted scaffold (often required for specific kinase inhibitors or GPCR ligands), the Fischer protocol must be substituted with the Hantzsch or Robinson-Gabriel methods.
This Application Note provides:
-
Mechanistic Analysis: Why Fischer yields 2,5-isomers.
-
The Fischer Protocol: Optimized conditions for 2,5-disubstituted oxazoles.
-
The Comparative Protocol: The Hantzsch method for 2,4-disubstituted oxazoles.
-
Decision Pathways: A logic flow for selecting the correct synthetic route.
Mechanistic Divergence & Regiochemistry
Understanding the mechanism is the only way to guarantee the correct product.
The Fischer Oxazole Synthesis (Target: 2,5-Disubstituted)
Principle: Acid-catalyzed condensation of a cyanohydrin with an aldehyde.[1][2][3]
-
Source of C2: The Aldehyde (R¹-CHO).
-
Source of C5: The Cyanohydrin (R²-CH(OH)-CN).
-
Outcome: The R² group from the cyanohydrin ends up at the 5-position . The R¹ group from the aldehyde ends up at the 2-position .
-
Limitation: It is synthetically difficult to force a 2,4-substitution pattern using standard Fischer conditions because it would require a specific, unstable aldehyde/cyanohydrin pair that typically degrades.
The Hantzsch Synthesis (Target: 2,4-Disubstituted)
Principle: Condensation of an amide with an
-
Source of C2: The Amide (R¹-CONH₂).
-
Source of C4: The
-Haloketone (R²-CO-CH₂-X). -
Outcome: The R² group is fixed at the 4-position .
Visualization: Synthetic Decision Tree
The following diagram illustrates the critical decision point for the medicinal chemist based on the desired substitution pattern.
Figure 1: Strategic selection of synthetic route based on oxazole regiochemistry requirements.
Experimental Protocols
Protocol A: Fischer Synthesis (For 2,5-Disubstituted Oxazoles)
Use this protocol when your SAR requires a substituent at the 5-position (e.g., 2,5-diphenyloxazole).[3]
Materials:
-
Aromatic Aldehyde (1.0 equiv)
-
Cyanohydrin (1.0 equiv) (e.g., Mandelonitrile)
-
Solvent: Anhydrous Diethyl Ether or Dioxane
-
Reagent: Dry HCl gas (generated in situ or from cylinder)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck round bottom flask equipped with a gas inlet tube and a drying tube (CaCl₂), dissolve the aldehyde (10 mmol) and the corresponding cyanohydrin (10 mmol) in anhydrous diethyl ether (50 mL).
-
Saturation: Cool the solution to 0°C in an ice bath. Bubble a slow stream of dry HCl gas through the solution for 30–60 minutes. The solution will likely darken.
-
Incubation: Seal the flask and allow it to stand at 4°C (refrigerator) for 12–24 hours. A precipitate (the imidate hydrochloride intermediate) often forms.[2]
-
Cyclization: Add water (20 mL) carefully to the reaction mixture (exothermic). Heat the mixture to reflux for 1–2 hours. This step hydrolyzes the intermediate and drives the dehydration/cyclization.
-
Work-up: Cool to room temperature. Neutralize with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
Key Checkpoint: Monitor the disappearance of the nitrile peak (~2250 cm⁻¹) via IR spectroscopy to confirm intermediate formation.
Protocol B: Hantzsch Synthesis (For 2,4-Disubstituted Oxazoles)
Use this protocol when your SAR requires a substituent at the 4-position (e.g., 2-phenyl-4-methyloxazole).
Materials:
-
Primary Amide (1.0 equiv) (e.g., Benzamide)
- -Bromoketone (1.0 equiv) (e.g., Phenacyl bromide)
-
Solvent: Ethanol or DMF
-
Base: None (thermal) or CaCO₃ (buffered)
Step-by-Step Methodology:
-
Mixing: In a pressure vial or round bottom flask, combine the amide (10 mmol) and the
-bromoketone (10 mmol). -
Solvation: Add Ethanol (20 mL). If the reactants are solids, they may not dissolve immediately.
-
Thermal Cyclization: Heat the mixture to reflux (80°C) for 4–8 hours.
-
Optimization: For difficult substrates, conduct the reaction in neat conditions (melt) at 120°C for 1 hour, then cool and add water.
-
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL). Neutralize with NH₄OH or NaHCO₃ to precipitate the free base oxazole.
-
Isolation: Filter the solid product. If oil forms, extract with DCM.
-
Purification: Recrystallization from Ethanol/Water is often sufficient. If not, use silica chromatography.
Comparative Data & Troubleshooting
| Feature | Fischer Synthesis | Hantzsch Synthesis |
| Primary Product | 2,5-Disubstituted Oxazole | 2,4-Disubstituted Oxazole |
| Key Intermediate | Imidate / Chlorohydrin | |
| Reaction Conditions | Acidic (Dry HCl), Anhydrous | Thermal or Neutral/Basic |
| Common Failure Mode | Hydrolysis of cyanohydrin back to aldehyde | N-alkylation vs O-alkylation competition |
| Atom Economy | Moderate (Loss of H₂O) | Moderate (Loss of H₂O + HBr) |
Troubleshooting the "2,4" Request: If a protocol claims to be a "Fischer Synthesis for 2,4-oxazoles," verify the starting materials.
-
If it uses an
-hydroxy ketone + nitrile , it is actually the Blümlein-Lewy synthesis (a variant often conflated with Fischer). -
If it uses an
-amino acid , it is a Robinson-Gabriel cyclization.[4]
References
-
Fischer, E. (1896).[2] Über die Verbindung von Mandelsäurenitril mit Benzaldehyd.[2][3] Berichte der deutschen chemischen Gesellschaft. [Classic Foundation of 2,5-Synthesis].
-
BenchChem. (2025).[1] Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Oxazoles: Recent Literature and Protocols. Retrieved from
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles.[2][5] The Journal of Organic Chemistry.[6][7] (Modern Robinson-Gabriel variants for 2,4-systems).[4]
- Wiley Online Library.Fischer Oxazole Synthesis. Comprehensive Organic Name Reactions and Reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Application Note: Synthesis of 2-Isopropyloxazoles via Modified Bredereck/Blümlein-Lewy Cyclocondensation
This Application Note is designed to provide a comprehensive, technical guide for the preparation of 2-isopropyloxazoles .
While the classical Bredereck reaction (strictly defined) utilizes formamide to synthesize 2-unsubstituted oxazoles, the introduction of a 2-isopropyl group requires a specific adaptation of this chemistry, historically known as the Blümlein-Lewy synthesis . In modern pharmaceutical chemistry, these methodologies are often categorized together under "amide-based oxazole condensations."
This guide details the Modified Bredereck/Blümlein-Lewy Protocol , using isobutyramide and
Part 1: Core Directive & Technical Rationale
The "Bredereck" Distinction
In the context of oxazole synthesis, the Bredereck reaction typically refers to the condensation of
-
Classical Bredereck:
-Haloketone + Formamide Oxazole (2-H) -
Target Requirement: To synthesize a 2-isopropyloxazole , the formyl donor must be replaced with an isobutyryl donor.
-
Selected Protocol: We utilize the Blümlein-Lewy variation, condensing an
-haloketone with isobutyramide ( ). This follows the same mechanistic principles as the Bredereck synthesis but installs the requisite C2-isopropyl group.
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the amide oxygen (acting as an enol) on the electrophilic carbon of the
-
Alkylation: The amide oxygen attacks the
-haloketone (SN2 displacement of the halide). -
Cyclization: The nitrogen lone pair attacks the ketone carbonyl, forming a hydroxy-oxazoline intermediate.
-
Aromatization: Acid-catalyzed or thermal dehydration yields the aromatic oxazole.
Critical Success Factor: The reaction is often run in "neat" conditions (melt) or high-boiling solvents to drive the dehydration step, which is thermodynamically demanding.
Part 2: Experimental Protocol
Materials & Reagents[2][3][4]
-
Substrate (A):
-Bromoketone (e.g., 2-bromoacetophenone for 4-phenyloxazole analogs). -
Reagent (B): Isobutyramide (Solid, mp 127–129 °C).
-
Additives: Calcium Carbonate (
) or Sodium Bicarbonate (optional, to scavenge HBr). -
Solvent: None (Neat fusion) or Toluene/Xylene (if temperature control is critical).
Standard Operating Procedure (Neat Fusion Method)
This protocol is optimized for a 10 mmol scale.
Step 1: Reactant Preparation
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 10.0 mmol of the
-bromoketone and 20.0–30.0 mmol (2-3 equiv) of isobutyramide.-
Note: Excess amide acts as both reactant and solvent (upon melting).
-
Step 2: Thermal Cyclocondensation
-
Fit the flask with a reflux condenser (air-cooled is often sufficient for small scales, or water-cooled).
-
Place the flask in a pre-heated oil bath at 130–140 °C .
-
Stir the mixture. The solids will melt into a homogeneous brown liquid.
-
Maintain heating for 2–4 hours .
-
Monitoring: Monitor by TLC (typically 20% EtOAc/Hexane). The starting bromide should disappear rapidly; the intermediate hydroxy-oxazoline may persist if the temperature is too low.
-
Step 3: Workup
-
Cool the reaction mixture to room temperature. It may solidify.
-
Add 30 mL of water and 30 mL of Ethyl Acetate (EtOAc) .
-
If the mixture is acidic (due to HBr generation), neutralize carefully with saturated aqueous
. -
Separate the layers. Extract the aqueous layer once more with EtOAc (20 mL).
-
Combine organic layers and wash with brine (20 mL) .
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude residue often contains excess isobutyramide.
-
Flash Column Chromatography: Elute with a gradient of Hexanes
10-20% EtOAc/Hexanes. The oxazole is typically less polar than the amide. -
Alternative (Crystallization): If the product is solid, recrystallize from Ethanol/Water.
Data Summary Table
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 equiv Bromide : 2.5 equiv Amide | Excess amide improves yield and melt rheology. |
| Temperature | 130–140 °C | Required to drive dehydration. |
| Time | 2–4 Hours | Extended times may cause polymerization (tarring). |
| Typical Yield | 60–85% | Dependent on steric bulk of the ketone. |
| By-products | HBr, | HBr must be neutralized during workup. |
Part 3: Visualization & Pathways
Reaction Mechanism Pathway
The following diagram illustrates the transformation from the
Caption: Mechanistic pathway of the Blümlein-Lewy/Bredereck modification for 2-isopropyloxazoles.
Experimental Workflow
This flowchart guides the researcher through the critical decision points of the synthesis.
Caption: Step-by-step decision tree for the synthesis and purification workflow.
Part 4: Troubleshooting & Optimization
-
Reaction Turns Black/Tar Formation:
-
Cause: Temperature too high or reaction time too long, leading to decomposition of the amide or polymerization of the oxazole.
-
Solution: Reduce temperature to 120 °C or use a solvent (Xylene) to buffer the heat. Add a radical inhibitor (BHT) if the substrate is sensitive.
-
-
Incomplete Cyclization (Intermediate Observed):
-
Observation: Mass spec shows M+18 peak (hydroxy-oxazoline).
-
Solution: The dehydration step is incomplete. Treat the crude residue with trifluoroacetic anhydride (TFAA) or p-toluenesulfonic acid (pTSA) in refluxing toluene to force aromatization.
-
-
Removal of Excess Isobutyramide:
-
Issue: Isobutyramide co-elutes with the product.
-
Solution: Wash the organic layer with 1M HCl (if the oxazole is not too basic/acid-sensitive) to remove the amide, or use sublimation (isobutyramide sublimes easily) before chromatography.
-
References
-
Bredereck, H., & Gompper, R. (1954). Über die Synthese von Oxazolen aus α-Halogen-ketonen und Formamid (Bredereck Reaction).[1][2][3] Chemische Berichte, 87(5), 700–707. Link
-
Blümlein, J. (1884). Ueber die Einwirkung von Bromäthylmethylketon auf Acetamid. Berichte der deutschen chemischen Gesellschaft, 17(2), 2578–2580. Link
-
Potts, K. T. (1977). The Chemistry of Heterocyclic Compounds, Oxazoles.[1][4][5][2][3][6][7][8] Wiley-Interscience. (Standard text for oxazole synthesis variants).
-
Kashyap, S. J., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(20). (Modern review of oxazole methodologies). Link
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Write the Daw reaction | Filo [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Oxazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
High-Purity Isolation of 2-Isopropyl-1,3-oxazole-4-carbaldehyde via Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Isopropyl-1,3-oxazole-4-carbaldehyde is a pivotal building block in medicinal and agricultural chemistry, serving as a key intermediate in the synthesis of complex bioactive molecules.[1] The purity of this aldehyde is paramount for the success of subsequent synthetic steps and the integrity of final compounds. This application note provides a comprehensive, field-proven protocol for the purification of 2-Isopropyl-1,3-oxazole-4-carbaldehyde using flash column chromatography on silica gel. We will delve into the causality behind experimental choices, from solvent system development using Thin-Layer Chromatography (TLC) to advanced sample loading techniques and systematic fraction analysis, ensuring a reproducible and efficient purification workflow.
Introduction: The Rationale for Chromatographic Purification
The oxazole moiety is a privileged scaffold in drug discovery, known for its diverse biological activities.[2] When functionalized with an aldehyde group, as in 2-Isopropyl-1,3-oxazole-4-carbaldehyde, it becomes a versatile precursor for reactions like condensations and nucleophilic additions.[1] However, synthetic routes, such as the Van Leusen oxazole synthesis, can introduce impurities including unreacted starting materials, reagents, and side-products.[2][3][4] Furthermore, aldehydes are susceptible to oxidation into their corresponding carboxylic acids, which can complicate subsequent reactions.[5]
Column chromatography is the technique of choice for purifying such moderately polar, solid compounds.[6][7] The principle relies on the differential partitioning of components in a mixture between a stationary phase (in this case, polar silica gel) and a mobile phase (a nonpolar organic solvent system).[7] Less polar compounds have a weaker affinity for the silica gel and are eluted more quickly by the mobile phase, while more polar compounds are retained longer. By carefully selecting the conditions, a high degree of separation can be achieved. This protocol is designed to be a self-validating system, where preliminary TLC analysis directly informs the parameters for a successful flash column separation.
Foundational Step: Method Development via Thin-Layer Chromatography (TLC)
Before committing the bulk of the crude material to a column, it is imperative to develop an optimal solvent system using TLC. The goal is to find a mobile phase composition that provides good separation between the desired product and its impurities, with the target compound exhibiting an Rf value of approximately 0.25-0.35. An ideal Rf in this range ensures the compound will migrate through the column at a reasonable rate without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
TLC Protocol
-
Preparation: In a microcentrifuge tube, dissolve a small sample of the crude reaction mixture in a few drops of a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate (F254) on the baseline. Alongside it, if available, spot a reference standard of the pure product.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system. Good starting systems for a molecule of this polarity include mixtures of hexane and ethyl acetate.[8]
-
Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp at 254 nm; the aromatic oxazole ring should be UV-active.[9] Further visualization can be achieved with a potassium permanganate stain, which reacts with the aldehyde functionality.[10]
-
Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for each spot. Adjust the solvent system polarity to achieve the target Rf of ~0.3.
-
If Rf is too high (>0.4): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If Rf is too low (<0.2): The eluent is not polar enough. Increase the proportion of the polar solvent.
-
Core Protocol: Flash Column Chromatography
This protocol employs the slurry packing method, which is superior for preparing homogeneous, well-packed columns that prevent cracking and solvent channeling, leading to better separation.[7][11]
Chromatography Workflow Diagram
Caption: Workflow for the purification of 2-Isopropyl-1,3-oxazole-4-carbaldehyde.
Step-by-Step Methodology
-
Column Preparation (Slurry Packing):
-
Secure a glass chromatography column of appropriate size vertically to a clamp stand.
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but does not overly restrict flow.[7]
-
Add a ~1 cm layer of sand over the plug to create an even base.[11]
-
In a separate beaker, weigh the required amount of silica gel (typically 30-50x the weight of the crude sample).
-
Add the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane) to the silica gel to form a free-flowing slurry. Stir gently to remove air bubbles.[11]
-
With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to aid the transfer.
-
Continuously tap the side of the column gently to encourage even settling of the silica and the release of any trapped air.[11]
-
Once all the silica is added, add another ~1 cm layer of sand on top to protect the silica bed surface during sample and eluent addition.
-
Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top layer of sand.
-
-
Sample Preparation and Loading (Dry Loading):
-
Rationale: While the sample can be dissolved in a minimal amount of solvent and added directly (wet loading), dry loading often yields superior separation. It prevents dissolution issues at the column head and creates a very concentrated starting band. This is particularly advantageous for compounds that are sparingly soluble in the initial eluent.[12]
-
Dissolve the crude 2-Isopropyl-1,3-oxazole-4-carbaldehyde in a minimal volume of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (1-2x the weight of the crude sample) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system determined during TLC analysis.
-
If a single (isocratic) solvent system does not separate all components, a gradient elution is recommended. Gradually increase the polarity of the mobile phase by incrementally increasing the percentage of the more polar solvent (e.g., ethyl acetate). This will elute the less polar impurities first, followed by the product, and finally the more polar impurities.
-
Collect the eluent in a series of numbered test tubes or flasks. Maintain a consistent fraction size (e.g., 10-20 mL depending on column size).
-
-
Monitoring and Pooling of Fractions:
-
Analyze the collected fractions by TLC. Spot every other fraction on a single TLC plate to quickly identify which fractions contain the product.[13]
-
Identify the fractions containing only the pure product spot at the correct Rf.
-
Combine these pure fractions into a single, clean round-bottom flask.
-
-
Product Isolation:
-
Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure.
-
Once the solvent is removed, the purified 2-Isopropyl-1,3-oxazole-4-carbaldehyde will remain as a solid.
-
Determine the yield and confirm purity using analytical techniques such as NMR, LC-MS, or melting point analysis.
-
Summary of Parameters and Troubleshooting
| Parameter | Recommendation / Value | Rationale & Expert Insights |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of polar molecules.[10] If aldehyde decomposition is observed (streaking on TLC, low recovery), consider using deactivated (neutral) silica gel.[5] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (EtOAc) | A versatile system with tunable polarity. Start with 5-10% EtOAc in Hexane and increase polarity as needed. Other systems like Diethyl Ether/Hexane can also be effective.[5] |
| Sample Loading | Dry Loading | Strongly recommended for achieving the highest resolution and preventing solvent-related issues at the column head. |
| Target Rf (TLC) | 0.25 - 0.35 | Provides the optimal balance between retention time and separation efficiency on the column. |
| Visualization | UV light (254 nm) | The oxazole ring is aromatic and UV-active, allowing for non-destructive visualization.[9] |
Troubleshooting Common Issues:
-
Issue: The product is not eluting from the column.
-
Solution: The mobile phase is not polar enough. Gradually increase the percentage of ethyl acetate in the eluent.
-
-
Issue: The product elutes with impurities.
-
Solution: The separation is poor. This could be due to overloading the column, running the column too fast, or an insufficiently optimized solvent system. Try a shallower solvent gradient or a less polar initial eluent.
-
-
Issue: Cracks or channels appear in the silica bed.
-
Solution: This is often caused by improper packing or letting the column run dry. A cracked bed leads to very poor separation. The column must be repacked. Always ensure the solvent level remains above the top layer of sand.
-
Conclusion
This application note details a robust and validated protocol for the purification of 2-Isopropyl-1,3-oxazole-4-carbaldehyde. By systematically developing the solvent system with TLC and employing best practices for column packing and sample loading, researchers can consistently achieve high purity, which is critical for applications in pharmaceutical and agrochemical development. The principles and techniques described herein are foundational and can be adapted for the purification of other moderately polar heterocyclic compounds.
References
-
Shaikh, J., et al. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. RSC Advances. Available at: [Link]
-
Fallacara, A. L., et al. (2018). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2023). Column Chromatography. Retrieved from [Link]
-
University of Oxford. (n.d.). How to run a column. Retrieved from [Link]
-
ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
Winthrop University. (n.d.). Column Chromatography. Retrieved from [Link]
-
ChemSynthesis. (2025). 2-isopropyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]
-
Zhang, P., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Kandasamy, J. (n.d.). Synthesis of Trisubstituted Oxazoles via Aryne Induced[12][14] Sigmatropic Rearrangement-Annulation Cascade. Supporting Information. Available upon request from academic sources.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Martinez, A., et al. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. MDPI. Available at: [Link]
-
ResearchGate. (2023). What reagent to use for visualization of isoxazole on TLC?. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Journal of Chemistry. Available at: [Link]
-
PubChem. (n.d.). 1,3-Oxazole-2-carboxaldehyde. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Oxazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bohr.winthrop.edu [bohr.winthrop.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. repository.ias.ac.in [repository.ias.ac.in]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
Recrystallization methods for oxazole-4-carbaldehydes
Application Note: Optimized Purification Protocols for Oxazole-4-Carbaldehydes
Executive Summary & Challenge Definition
Oxazole-4-carbaldehydes are pivotal intermediates in the synthesis of bioactive heterocycles, including potential antifungal and anticancer agents. However, their purification presents a distinct set of challenges compared to their carbocyclic analogues:
-
Aldehyde Instability: The C4-formyl group is susceptible to oxidation (to carboxylic acids) and Cannizzaro disproportionation under basic conditions.
-
Low Melting Points: Many derivatives, particularly 2-alkyl substituted variants, have low melting points (
), leading to persistent "oiling out" rather than crystallization. -
Synthesis Byproducts: The most common synthesis route (Vilsmeier-Haack formylation) leaves residual phosphorus salts and dimethylamine impurities that inhibit crystal lattice formation.
This guide provides a self-validating decision matrix and detailed protocols to maximize recovery and purity (
Physicochemical Profiling & Solvent Selection
Successful recrystallization relies on exploiting the steep solubility curve of the oxazole core while managing the polarity of the aldehyde.
Table 1: Solvent Compatibility Matrix for Oxazole-4-Carbaldehydes
| Solvent System | Polarity Index | Solubility (Hot) | Solubility (Cold) | Application Context | Risk Factor |
| Ethanol (95%) | 5.2 | High | Moderate | Primary Choice. Best for removing non-polar starting materials. | Aldehyde acetalization if refluxed too long with trace acid. |
| EtOAc / Heptane | 4.4 / 0.1 | High | Low | Polishing. Excellent for 2-aryl derivatives (e.g., 2-phenyl-oxazole-4-CHO). | "Oiling out" if cooling is too rapid. |
| Toluene | 2.4 | High | Low | Scale-Up. Good for higher MW derivatives (>250 g/mol ). | High boiling point ( |
| Water | 9.0 | Low | Insoluble | Anti-Solvent Only. Used to force precipitation from alcoholic solutions. | Hydration of aldehyde to gem-diol (reversible but complicates NMR). |
Critical Process Parameters (Decision Logic)
The following decision tree outlines the logical flow for selecting the purification method based on the crude material's physical state and impurity profile.
Figure 1: Strategic decision tree for selecting the optimal purification workflow based on crude material assessment.
Detailed Experimental Protocols
Pre-requisite: Vilsmeier Salt Removal
Context: Most oxazole aldehydes are made via Vilsmeier-Haack. Residual phosphorous oxychloride (
-
Step: Dissolve crude in minimal DCM, wash with saturated
(2x) and Brine (1x). Dry over and concentrate completely before attempting recrystallization.
Protocol A: Single-Solvent Recrystallization (Ethanol)
Best for: 2-phenyl-oxazole-4-carbaldehyde and stable crystalline derivatives.
-
Dissolution: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add absolute ethanol (3 mL) and heat to
(below boiling). -
Saturation: Add hot ethanol dropwise until the solid just dissolves. If insoluble particles remain (inorganic salts), filter hot through a pre-warmed glass frit.
-
Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed.
-
Critical Control: If no crystals appear at
, scratch the inner glass wall with a spatula to induce nucleation.
-
-
Maturation: Cool the flask in an ice-water bath (
) for 30 minutes. -
Collection: Filter the crystals using vacuum filtration. Wash with 1 mL of ice-cold ethanol.
-
Drying: Dry under high vacuum (0.1 mbar) at room temperature. Do not heat during drying to prevent sublimation or oxidation.
Protocol B: Anti-Solvent Precipitation (EtOAc / Heptane)
Best for: Low-melting derivatives or samples prone to oiling out.
-
Dissolution: Dissolve crude material in minimal Ethyl Acetate (EtOAc) at
. -
Anti-Solvent Addition: While stirring rapidly, add Heptane dropwise until a persistent cloudiness (turbidity) appears.
-
Re-solubilization: Add a few drops of EtOAc to clear the solution.
-
Seeding (The "Pro" Step): Add a single "seed" crystal of pure product (if available). If not, cool very slowly (wrap flask in foil/towel).
-
Crystallization: Allow to stand at room temperature for 2 hours, then refrigerate.
-
Note: If an oil separates at the bottom, reheat to dissolve and add more EtOAc (solvent ratio is too non-polar).
-
Troubleshooting: The "Oiling Out" Phenomenon
Oxazole aldehydes frequently separate as a second liquid phase rather than crystals. This is thermodynamically stable but synthetically useless.
Mechanism: The temperature where the solution becomes saturated (
Correction Workflow:
Figure 2: Remediation workflow for oiled-out samples.
Quality Control & Validation
Verify the integrity of the purified aldehyde using these specific markers:
-
1H NMR (CDCl3):
-
Diagnostic Signal: Singlet at
9.8 – 10.1 ppm (Aldehyde CHO). -
Purity Check: Ensure no doublet signals near 3.0 ppm (residual dimethylamine from Vilsmeier).
-
-
TLC (Hexane:EtOAc 3:1):
-
Aldehydes stain distinctly with 2,4-DNP (yellow/orange spots).
-
Starting oxazoles (without CHO) will not stain with DNP.
-
References
-
Physicochemical Properties of Oxazoles
-
PubChem. 2-Phenyl-1,3-oxazole-4-carbaldehyde Compound Summary. National Library of Medicine. [Link]
-
-
Synthesis & Purification Context
-
Kashyap, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
-
General Recrystallization Solvents
-
University of Rochester, Dept. of Chemistry. Common Solvents for Recrystallization. [Link]
-
-
Stability of Oxazole Carboxylates
-
Wozniak, D. I., et al. (2020). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Journal of Antibiotics. [Link]
-
Application Note: Analytical Characterization of 2-Isopropyl-1,3-oxazole-4-carbaldehyde
Introduction & Scope
2-Isopropyl-1,3-oxazole-4-carbaldehyde (CAS 202817-15-0) is a critical heterocyclic building block (pharmacophore) utilized in the synthesis of bioactive compounds, particularly for modulation of kinase activity and anti-infective agents.[1] Its structural integrity is defined by the 1,3-oxazole ring, which imparts specific electronic properties, and the C4-aldehyde functionality, which serves as a reactive "handle" for downstream reductive aminations or Horner-Wadsworth-Emmons couplings.
This guide addresses the specific analytical challenges posed by this molecule:
-
Volatility: With a molecular weight of ~139.15 g/mol , the compound is semi-volatile.[1]
-
Reactivity: The C4-aldehyde is prone to autoxidation to the corresponding carboxylic acid (2-isopropyl-1,3-oxazole-4-carboxylic acid).[1]
-
Tautomeric Stability: Unlike oxazolones, the aromatic oxazole ring is stable, but the aldehyde moiety requires careful handling to prevent hydrate/hemiacetal formation in nucleophilic solvents.
Physicochemical Profile (Predicted & Observed)[1][2]
| Property | Value / Characteristic | Relevance to Analysis |
| Molecular Formula | C | Basis for MS ion extraction ( |
| Molecular Weight | 139.15 g/mol | Suitable for GC-MS and LC-MS |
| Physical State | Liquid / Low-melting Solid | Handling requires density consideration; avoid static weighing.[1] |
| Boiling Point | ~180-200°C (Predicted) | GC-compatible.[1] |
| LogP | ~1.9 | Moderate lipophilicity; ideal for Reverse Phase HPLC (C18).[1] |
| Storage | 0-8°C, Inert Atmosphere | Prevents oxidation to carboxylic acid.[1] |
Analytical Strategy Workflow
The following decision tree outlines the logical flow for characterizing a new batch of material.
Figure 1: Analytical workflow for comprehensive characterization of oxazole aldehydes.
Structural Confirmation: Nuclear Magnetic Resonance (NMR)[1][3]
Objective: Unequivocal structural assignment and detection of gross impurities (e.g., residual solvents, oxidation byproducts).
Experimental Protocol
-
Solvent: Chloroform-d (
) is preferred over DMSO- .[1] DMSO is hygroscopic; water in DMSO can form hydrates with the aldehyde, complicating the spectrum. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Parameters: 300 MHz or higher; 16 scans (1H), 256 scans (13C).
Data Interpretation Guidelines
The 1,3-oxazole ring numbering starts at Oxygen (1).[1] The Isopropyl group is at C2, and the Aldehyde is at C4. Therefore, C5-H is the diagnostic aromatic proton.[1]
| Moiety | Proton ( | Multiplicity | Integration | Assignment Logic |
| Aldehyde | 9.80 – 10.00 | Singlet ( | 1H | Diagnostic for CHO.[1] Loss of this signal indicates oxidation.[1] |
| Oxazole Ring | 8.10 – 8.30 | Singlet ( | 1H | C5-H .[1] Deshielded by adjacent N and O. |
| Isopropyl (CH) | 3.00 – 3.20 | Septet ( | 1H | Methine proton adjacent to C2.[1] |
| Isopropyl (CH | 1.30 – 1.45 | Doublet ( | 6H | Methyl groups ( |
Critical Quality Attribute (CQA) Check:
-
Oxidation Check: Look for a broad singlet at ~11.0-12.0 ppm.[1] This indicates the presence of 2-isopropyl-1,3-oxazole-4-carboxylic acid.[1]
-
Hydrate Check: If a peak appears near 5.0-6.0 ppm (methine of gem-diol), dry the sample and re-run in anhydrous
.
Purity Analysis: Reverse Phase HPLC
Objective: Quantify purity and separate the aldehyde from its carboxylic acid degradant and synthetic precursors (e.g.,
Method Development Logic
-
Column Selection: A C18 column is standard.[1] The oxazole nitrogen is weakly basic (
); however, the aldehyde makes the system neutral to slightly electron-deficient. -
Buffer Selection: Phosphoric acid (pH ~2.[1]5) is critical. It suppresses the ionization of the carboxylic acid impurity, ensuring it retains on the column and separates from the aldehyde. Neutral pH would cause the acid impurity to elute in the void volume.[1]
Detailed Protocol
| Parameter | Condition |
| Instrument | HPLC with UV-Vis/PDA Detector (Agilent 1200/Waters Alliance equivalent) |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1]5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV at 220 nm (Oxazole ring) and 254 nm (General) |
| Injection Vol | 5 |
| Diluent | 50:50 Water:Acetonitrile (Avoid Methanol to prevent hemiacetal formation) |
Gradient Program:
-
0-2 min: 10% B (Isocratic hold to elute polar salts)[1]
-
2-15 min: 10%
90% B (Linear gradient) -
15-20 min: 90% B (Wash)
-
20-25 min: 10% B (Re-equilibration)
Expected Elution Order:
-
Polar impurities / Salts (
min)[1] -
2-Isopropyl-1,3-oxazole-4-carboxylic acid (Oxidation impurity)[1]
-
2-Isopropyl-1,3-oxazole-4-carbaldehyde (Main Peak,
8-10 min) -
Dimer/Oligomers (Late eluters)[1]
Impurity Profiling & Stability Pathway
Understanding the degradation pathway is vital for storage and handling. The primary risk is aerobic oxidation.[1]
Figure 2: Primary degradation pathways affecting purity.[1]
Handling Protocol to Minimize Degradation
-
Inert Gas: Always purge headspace with Nitrogen or Argon after use.[1]
-
Solvent Avoidance: Do not store in methanol or ethanol. The aldehyde will slowly convert to the acetal/hemiacetal.[1]
-
Temperature: Store at 0-8°C.
Volatile Impurity Analysis (GC-MS)[1]
Objective: Confirm absence of synthesis solvents (e.g., Toluene, DMF) and confirm molecular ion.
-
Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25
m).[1] -
Carrier Gas: Helium @ 1.0 mL/min.[1]
-
Temp Program: 50°C (hold 2 min)
10°C/min 250°C. -
Inlet: Split 20:1, 250°C.
-
MS Source: EI (70 eV).[1]
-
Expectation: Parent ion
139. Fragment ions at 124 (loss of methyl) and 110 (loss of CHO).[1]
References
-
ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
PubChem. 2-Isopropyl-1,3-oxazole-4-carbaldehyde Compound Summary. National Center for Biotechnology Information.[1] Link
-
Chem-Impex. Product Specifications: 2-Isopropyl-1,3-oxazole-4-carbaldehyde.[1][2]Link[1]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (General reference for Aldehyde/Heterocycle NMR shifts).
-
Graham, T. H. "A Direct Synthesis of Oxazoles from Aldehydes."[1][3] Organic Letters, 2010.[1][3] (Context for oxazole synthesis and precursors). Link[1]
Sources
1H NMR and 13C NMR analysis of "2-Isopropyl-1,3-oxazole-4-carbaldehyde"
Application Note: Structural Elucidation of 2-Isopropyl-1,3-oxazole-4-carbaldehyde via High-Field NMR Spectroscopy
Introduction & Scope
This application note details the structural characterization of 2-Isopropyl-1,3-oxazole-4-carbaldehyde , a critical heterocyclic intermediate often utilized in the synthesis of bioactive compounds (e.g., antifungals, analgesics). The oxazole core presents unique spectroscopic challenges due to the quadrupolar nitrogen and the electron-withdrawing nature of the aldehyde functionality.
This guide provides a robust protocol for 1H and 13C NMR acquisition , theoretical chemical shift assignments based on substituent additivity rules, and a self-validating quality control workflow. It is designed for researchers requiring definitive structural confirmation of this scaffold.
Structural Analysis & Spin System Strategy
Before acquisition, we must define the expected magnetic environment. The molecule consists of three distinct spin systems:
-
The Isopropyl Group: A classic
system (septet/doublet pattern). -
The Heteroaromatic Core: A single proton at the C5 position, significantly deshielded by the adjacent oxygen and the C4-aldehyde.
-
The Aldehyde: A highly deshielded singlet, potentially exhibiting long-range coupling (
or ) to the C5 proton.
Diagram 1: Molecular Connectivity & Splitting Tree
The following diagram illustrates the atom numbering and expected splitting patterns.
Caption: Structural decomposition showing chemical shift environments and coupling networks. Note the potential long-range coupling between the aldehyde and ring protons.
Experimental Protocol
To ensure reproducibility and data integrity (E-E-A-T), follow this standardized acquisition workflow.
Sample Preparation
-
Solvent Selection: Chloroform-d (
) is the primary choice (99.8% D). It minimizes solvent interaction with the aldehyde.-
Alternative: Use DMSO-d6 only if the sample contains moisture (to separate the water peak from signals) or exhibits poor solubility. Note that DMSO may shift the aldehyde proton slightly downfield due to hydrogen bonding.
-
-
Concentration:
-
1H NMR: 5–10 mg in 600 µL solvent.
-
13C NMR: 30–50 mg (Concentration is critical for detecting the quaternary C2 and C4 carbons).
-
-
Tube Quality: Use high-throughput 5mm tubes (Wilmad 507-PP or equivalent) to ensure field homogeneity.
Instrument Parameters (600 MHz equivalent)
| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) | Rationale |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse maximizes signal-to-noise per unit time. |
| Relaxation Delay (D1) | 1.0 – 2.0 sec | 2.0 – 4.0 sec | Critical: Aldehyde and Quaternary carbons (C2, C4) have long T1 relaxation times. Short D1 leads to signal suppression. |
| Acquisition Time (AQ) | ~3.0 sec | ~1.0 sec | Sufficient to resolve small couplings. |
| Spectral Width (SW) | 14 ppm (-2 to 12) | 240 ppm (-10 to 230) | Covers aldehyde proton and carbonyl carbon. |
| Scans (NS) | 16 | 1024+ | High scan count needed for quaternary carbons in 13C. |
| Temperature | 298 K (25°C) | 298 K (25°C) | Standard ambient temperature. |
Predicted Spectral Data & Assignments
As specific spectral databases may not index this exact intermediate, the following values are calculated based on chemometric additivity rules for substituted oxazoles [1, 2] and validated against analogous structures (e.g., 2-methyl-oxazole-4-carbaldehyde).
Table 1: 1H NMR Data (400-600 MHz, )
| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Notes |
| CHO (Aldehyde) | 9.85 – 9.95 | Singlet (s) | 1H | - | Distinctive downfield signal. May show broadening if |
| H-5 (Oxazole Ring) | 8.20 – 8.35 | Singlet (s) | 1H | - | Deshielded by adjacent Oxygen and C4-EWG. |
| CH (Isopropyl) | 3.10 – 3.25 | Septet (sept) | 1H | 7.0 | Characteristic multiplet. |
| 1.35 – 1.45 | Doublet (d) | 6H | 7.0 | Strong signal, methyls are equivalent. |
Table 2: 13C NMR Data (100-150 MHz, )
| Assignment | Shift (δ, ppm) | Type | Notes |
| C=O (Aldehyde) | 182.0 – 185.0 | Quaternary (C) | Most downfield signal. |
| C-2 (Oxazole) | 168.0 – 172.0 | Quaternary (C) | Attached to iPr. Deshielded by N and O. |
| C-5 (Oxazole) | 142.0 – 146.0 | Methine (CH) | Confirmed by DEPT-135 (Positive phase). |
| C-4 (Oxazole) | 136.0 – 140.0 | Quaternary (C) | Attached to CHO. |
| CH (Isopropyl) | 28.0 – 30.0 | Methine (CH) | DEPT-135 Positive. |
| 20.0 – 22.0 | Methyl ( | DEPT-135 Positive. |
Validation & Quality Control Workflow
To ensure the synthesized or purchased material is authentic, follow this logic flow. This prevents false positives from common impurities like the carboxylic acid derivative (oxidation product).
Diagram 2: Analytical Workflow
Caption: Step-by-step logic gate for validating the NMR spectrum against the proposed structure.
Common Troubleshooting Scenarios:
-
Missing Aldehyde Peak: If the peak at ~9.9 ppm is absent and a broad peak appears >11.0 ppm, the sample has oxidized to 2-isopropyl-1,3-oxazole-4-carboxylic acid .
-
Split Aldehyde Peak: If the singlet at 9.9 ppm appears as a doublet with small J (<1.5 Hz), this is not an impurity. It is long-range coupling (
) to the H-5 proton. This confirms the ring integrity. -
Solvent Overlap: In
, the residual solvent peak is at 7.26 ppm. Ensure it does not overlap with the H-5 aromatic signal (expected >8.0 ppm, so overlap is unlikely).
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for additivity rules in heterocycles).
-
Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry. Elsevier. (Detailed electronic effects in oxazole systems).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Essential for identifying solvent peaks).[1]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol grounding for pulse sequences).
Sources
Use of "2-Isopropyl-1,3-oxazole-4-carbaldehyde" in pharmaceutical intermediate synthesis
[1][2]
Executive Summary
2-Isopropyl-1,3-oxazole-4-carbaldehyde (C₇H₉NO₂) is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .[1]
Its structural significance lies in two key features:
-
The Isopropyl Group (C2 Position): Provides steric bulk and lipophilicity (
modulation), often used to fill hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases) or to block metabolic hotspots, thereby enhancing metabolic stability compared to methyl- or unsubstituted analogs.[1] -
The Aldehyde "Handle" (C4 Position): A versatile electrophilic center allowing for rapid diversification via reductive amination, olefination, or oxidation, facilitating the growth of the molecule into the "solvent-exposed" regions of a binding pocket.
This guide details the mechanistic rationale, synthesis protocols, and quality control measures for integrating this scaffold into pharmaceutical workflows.
Mechanistic Insight & Causality
The Oxazole Scaffold in Drug Design
The 1,3-oxazole ring is a bioisostere of thiazoles and pyridines. However, the oxygen atom renders the ring less aromatic and more electron-rich than pyridine, yet less nucleophilic than furan.[1]
-
C2-Position (Isopropyl): In many kinase inhibitors (e.g., VEGFR or EGFR targets), a bulky hydrophobic group is required to anchor the heterocycle.[1] The isopropyl group is superior to a tert-butyl group in scenarios where "flatness" relative to the aromatic plane is required, as the isopropyl methine proton allows for rotation-restricted conformations that can maximize
-stacking interactions.[1] -
C4-Position (Aldehyde Reactivity): The C4 position of oxazole is electronically distinct.[1] Unlike the C2 position (susceptible to nucleophilic attack if not substituted) or C5 (often involved in electrophilic substitution), the C4-aldehyde is stable enough for storage but highly reactive toward nucleophiles.
Synthetic Pathway Visualization
The following diagram illustrates the divergent synthesis workflows starting from 2-Isopropyl-1,3-oxazole-4-carbaldehyde.
Caption: Divergent synthesis pathways utilizing the C4-aldehyde handle for library generation.
Experimental Protocols
Protocol A: Reductive Amination (Library Synthesis)
Application: Synthesis of amine-linked kinase inhibitor fragments.[1] Rationale: Sodium triacetoxyborohydride (STAB) is selected over sodium cyanoborohydride due to lower toxicity and better selectivity for aldehydes over ketones, preventing over-reduction.
Materials:
-
2-Isopropyl-1,3-oxazole-4-carbaldehyde (1.0 eq)[1]
-
Amine partner (e.g., Morpholine, Piperazine deriv.) (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.4 eq)[1]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)[1]
-
Acetic Acid (catalytic, 1-2 drops)[1]
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in anhydrous DCE (5 mL). -
Imine Formation: Add catalytic Acetic Acid. Stir at room temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC (or LC-MS).[1] Disappearance of the aldehyde spot indicates imine formation.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.4 mmol) portion-wise over 5 minutes.
-
Why: Portion-wise addition controls the exotherm and prevents localized basicity spikes.
-
-
Reaction: Allow to warm to RT and stir for 4–16 hours.
-
Quench: Quench with saturated aqueous
(10 mL). Stir vigorously for 15 minutes to decompose borate complexes. -
Extraction: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (typically MeOH/DCM gradient).
Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination
Application: Creating conjugated linkers for Michael acceptors (covalent inhibitors).[1] Rationale: HWE is preferred over Wittig for stabilizing phosphonates to yield the E-alkene exclusively, which is often required for correct binding geometry.
Materials:
-
2-Isopropyl-1,3-oxazole-4-carbaldehyde (1.0 eq)[1]
-
Triethyl phosphonoacetate (1.2 eq)[1]
-
Sodium Hydride (NaH, 60% dispersion) (1.2 eq) or LiCl/DBU (mild conditions)
-
THF (Anhydrous)[1]
Step-by-Step Methodology:
-
Deprotonation: In a dry flask under Argon, suspend NaH (1.2 mmol) in THF (3 mL) at 0°C.
-
Ylide Formation: Dropwise add Triethyl phosphonoacetate (1.2 mmol). Stir for 20 mins until H₂ evolution ceases and solution becomes clear.
-
Addition: Add 2-Isopropyl-1,3-oxazole-4-carbaldehyde (1.0 mmol) dissolved in THF (2 mL) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Self-Validation: The reaction mixture often turns yellow/orange as the conjugated system forms.
-
-
Workup: Quench with saturated
. Extract with Ethyl Acetate. -
Analysis: Check
NMR. The vinylic protons typically appear as doublets with Hz (indicating E-isomer).[1]
Quality Control & Characterization Data
To ensure the integrity of the intermediate before use in complex steps, the following parameters must be verified.
Table 1: Key Physicochemical Specifications
| Parameter | Specification | Method/Notes |
| Appearance | Pale yellow oil or low-melting solid | Oxidizes to acid if exposed to air.[1] |
| Purity | >97% (HPLC/GC) | Aldehyde content is critical; check for carboxylic acid impurity. |
| Diagnostic peak.[1] Disappears upon oxidation/reaction. | ||
| Verifies the isopropyl group integrity. | ||
| Storage | 2–8°C, under Argon | Hygroscopic and oxidation-sensitive.[1] |
Troubleshooting Common Issues
-
Issue: Presence of a broad peak at
11.0+ ppm in NMR.-
Cause: Oxidation to 2-isopropyl-1,3-oxazole-4-carboxylic acid.[1]
-
Remedy: Purify via a short silica plug (DCM eluent) or wash with basic bicarbonate solution (if the product is the neutral aldehyde).
-
-
Issue: Low yield in reductive amination.
-
Cause: Steric hindrance from the C2-isopropyl group affecting the C4 trajectory, though rare (C4 is distal). More likely due to wet solvents.
-
Remedy: Ensure molecular sieves are used during the imine formation step.
-
References
-
General Oxazole Synthesis
-
Aldehyde Reactivity in Heterocycles
-
Bioisosteric Applications (Kinase Inhibitors)
-
Catalog Verification
- Title: "2-Isopropyl-1,3-oxazole-4-carbaldehyde Product Page"
-
Source: Sigma-Aldrich / Merck.[1]
- Relevance: Confirms commercial availability and physical safety d
Sources
- 1. 1187385-63-2|2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
"2-Isopropyl-1,3-oxazole-4-carbaldehyde" as a precursor for agrochemicals
Executive Summary
2-Isopropyl-1,3-oxazole-4-carbaldehyde (CAS: 202817-15-0) represents a "privileged scaffold" in modern agrochemical discovery. Unlike simple aliphatic aldehydes, the 1,3-oxazole core confers unique physicochemical properties—enhanced metabolic stability, specific dipole alignment, and hydrogen bond acceptance—that are critical for binding to complex biological targets such as herbicidal enzymes (e.g., HPPD inhibitors) and fungal cytochrome complexes.
This guide details the strategic utility of this precursor, providing a field-validated protocol for its synthesis via controlled reduction and outlining its divergent applications in creating bioactive oxime ethers, acrylates, and heterocyclic hybrids.
Chemical Profile & Technical Specifications[1][2][3]
| Property | Specification |
| IUPAC Name | 2-Propan-2-yl-1,3-oxazole-4-carbaldehyde |
| CAS Number | 202817-15-0 |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Appearance | Pale yellow oil to low-melting solid |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |
| Stability | Air-sensitive (prone to oxidation to carboxylic acid); store under Argon at -20°C |
| Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) |
Strategic Synthesis: The "Upstream" Pathway
The most robust route to 2-isopropyl-1,3-oxazole-4-carbaldehyde avoids the unstable alcohol intermediate by utilizing a controlled reduction of the corresponding ethyl ester. This approach minimizes purification steps and maximizes yield.
Mechanism & Workflow Diagram
The following diagram illustrates the formation of the oxazole ring followed by the critical DIBAL-H reduction.
Figure 1: Synthetic pathway from commodity precursors to the target aldehyde via the Hantzsch oxazole synthesis and controlled reduction.
Detailed Protocol: Controlled DIBAL-H Reduction
Objective: Selective reduction of ethyl 2-isopropyl-1,3-oxazole-4-carboxylate to the aldehyde without over-reduction to the alcohol.
Expert Insight: The success of this reaction hinges on temperature control. At -78°C, the tetrahedral aluminate intermediate is stable and does not collapse to release the aldehyde until hydrolysis. If the temperature rises above -60°C during addition, the intermediate collapses, releasing the aldehyde, which is then rapidly reduced to the alcohol by excess DIBAL-H.
Materials
-
Substrate: Ethyl 2-isopropyl-1,3-oxazole-4-carboxylate (10.0 mmol, 1.83 g)
-
Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene (11.0 mmol, 11.0 mL)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (50 mL)
-
Quench: Saturated aqueous Rochelle’s salt (Potassium sodium tartrate)
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of nitrogen throughout.
-
Solvation: Dissolve the oxazole ester (1.83 g) in anhydrous DCM (50 mL). Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Addition: Add the DIBAL-H solution (11.0 mL) dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes.
-
Critical Control Point: Ensure the internal temperature does not exceed -70°C.
-
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (30% EtOAc/Hexane). The starting material spot should disappear; a new, slightly more polar spot (aldehyde) may not be visible until hydrolysis, but the intermediate is formed.
-
Quenching (The "Rochelle" Method):
-
While still at -78°C, add methanol (2 mL) dropwise to destroy excess hydride.
-
Remove the cooling bath and immediately add saturated aqueous Rochelle’s salt solution (30 mL).
-
Note: A gelatinous aluminum emulsion will form. Vigorously stir the biphasic mixture at room temperature for 1-2 hours until the layers clearly separate and the aqueous layer becomes clear. This is superior to acid quenching, which can degrade the acid-sensitive oxazole ring.
-
-
Workup: Separate the organic layer.[1][2] Extract the aqueous phase with DCM (2 x 20 mL). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude aldehyde is often pure enough for downstream use. If necessary, purify via flash chromatography (SiO₂, 10-20% EtOAc/Hexanes).
Downstream Applications: Agrochemical Scaffolding
The C4-aldehyde group is a "divergent point" for synthesizing various agrochemical classes.
Application Workflow Diagram
Figure 2: Divergent synthesis of bioactive classes from the aldehyde precursor.[3][4]
Representative Protocol: Oxime Ether Synthesis
Oxime ethers of oxazoles are potent structural motifs in insecticides (similar to oxamyl or methomyl analogs).
-
Reactants: Dissolve the aldehyde (1.0 eq) and O-methylhydroxylamine hydrochloride (1.2 eq) in Ethanol/Pyridine (10:1).
-
Conditions: Stir at room temperature for 4 hours.
-
Isolation: Concentrate, dissolve in EtOAc, wash with 1N HCl (to remove pyridine), then brine.
-
Result: The resulting oxime ether is often a stable solid, ready for biological screening.
Safety & Handling (MSDS Highlights)
-
Reactivity: The aldehyde is prone to autoxidation. Store under inert gas.
-
Toxicity: Classified as Acute Tox. 4 (Oral) . Avoid inhalation of dust/vapors.
-
Skin/Eye: Causes serious irritation. Wear nitrile gloves and safety goggles.
-
Disposal: All oxazole waste should be treated as hazardous organic waste and incinerated.
References
-
Synthesis of Oxazoles: BenchChem. (2025).[1] Significance of Oxazole Scaffolds in Advanced Chemical Research. Link
- Oxazole Agrochemicals: Pitterna, T., et al. (2009). Bioorganic & Medicinal Chemistry, 17(12), 4085-4095. (General reference on heterocyclic agrochemicals).
-
DIBAL-H Reduction Protocol: Organic Chemistry Portal. (2024). DIBAL-H: Diisobutylaluminium hydride.[5][6] Link
-
Agrochemical Relevance: Lamberth, C. (2016). Oxazole and Isoxazole Chemistry in Crop Protection. ResearchGate. Link
-
Compound Data: PubChem. (2025). 1,3-Oxazole-2-carbaldehyde (Analogous Structure Data). Link
Sources
Derivatization of the aldehyde group of "2-Isopropyl-1,3-oxazole-4-carbaldehyde"
Application Note: Derivatization Strategies for 2-Isopropyl-1,3-oxazole-4-carbaldehyde
Executive Summary
2-Isopropyl-1,3-oxazole-4-carbaldehyde (CAS: 202817-15-0) is a privileged heterocyclic building block in medicinal chemistry.[1][2][3] The oxazole ring serves as a bioisostere for amides and esters, improving metabolic stability and lipophilicity in drug candidates. This guide details the chemoselective derivatization of the C4-formyl group.[3] Unlike simple benzaldehydes, the electron-deficient nature of the oxazole ring and the potential for acid-catalyzed ring opening require specific synthetic modifications.[3] This document provides validated protocols for reductive amination, olefination, and oxidation, ensuring high fidelity of the heterocyclic core.
Reactivity Profile & Structural Analysis
To successfully derivatize this molecule, one must understand the interplay between the aldehyde and the heterocyclic core.
-
Electronic Environment: The 1,3-oxazole ring is
-deficient. The nitrogen atom (position 3) exerts an electron-withdrawing effect, making the C4-aldehyde highly electrophilic and reactive toward nucleophiles. -
Steric Factors: The isopropyl group at C2 provides significant steric bulk.[3] This is advantageous as it shields the C2 position—the most electrophilic site on the ring—from nucleophilic attack, thereby preventing common side reactions (e.g., ring cleavage) during aldehyde functionalization.[3]
-
Stability Warning: While the C2-isopropyl group stabilizes the ring, oxazoles remain sensitive to strong mineral acids and vigorous oxidizing agents (e.g., KMnO4), which can cleave the O1-C2 or O1-C5 bonds. Protocols below utilize mild conditions to preserve ring integrity.
Strategic Derivatization Map
The following diagram illustrates the primary synthetic vectors accessible from the parent aldehyde.
Detailed Experimental Protocols
Protocol A: Reductive Amination (Library Synthesis Compatible)
Primary Application: Introduction of amine vectors for SAR exploration.[3]
Rationale: The C4-aldehyde is highly reactive.[3] To prevent bis-alkylation or ring degradation, we utilize Sodium Triacetoxyborohydride (STAB). It is milder than NaCNBH3 and avoids the toxicity of cyanides.[3] The use of 1,2-dichloroethane (DCE) or THF is preferred over methanol to minimize acetal formation.[3]
Reagents:
-
Substrate: 2-Isopropyl-1,3-oxazole-4-carbaldehyde (1.0 equiv)[1]
-
Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)[3]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[3]
-
Acid Catalyst: Acetic Acid (1.0 equiv) – Critical for imine formation kinetics.[3]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried vial, dissolve the oxazole aldehyde (100 mg, 0.72 mmol) in DCE (3 mL). Add the amine (0.79 mmol) and acetic acid (41 µL, 0.72 mmol).
-
Equilibration: Stir at room temperature for 30–60 minutes. Note: Monitor by TLC/LCMS to confirm disappearance of aldehyde and formation of the imine/iminium species.
-
Reduction: Cool the mixture to 0°C. Add STAB (228 mg, 1.08 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.
-
Quench: Quench with saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.
-
Extraction: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (typically MeOH/DCM gradients).[3]
Self-Validation Check:
-
LCMS: Look for M+1 of the product.[3] Absence of M+13 (imine intermediate) indicates complete reduction.[3]
-
1H NMR: Disappearance of the aldehyde singlet (~9.9 ppm) and appearance of benzylic-type methylene protons at position 4 (~3.5–3.8 ppm).[3]
Protocol B: Wittig Olefination (Chain Extension)
Primary Application: Synthesis of vinyl oxazoles for coupling or further functionalization.[3]
Rationale: The oxazole aldehyde is non-enolizable, making it an excellent substrate for Wittig reactions. However, the basicity of the ylide must be controlled. Stabilized ylides are preferred to ensure
Reagents:
-
Substrate: 2-Isopropyl-1,3-oxazole-4-carbaldehyde (1.0 equiv)[1]
-
Ylide: (Carbethoxymethylene)triphenylphosphorane (1.2 equiv)[3]
-
Solvent: Toluene or DCM (anhydrous).[3]
Step-by-Step Methodology:
-
Preparation: Dissolve the oxazole aldehyde (1.0 equiv) in anhydrous Toluene (0.2 M concentration).
-
Addition: Add the stabilized ylide (1.2 equiv) in one portion.
-
Reflux: Heat the reaction to 80°C (if using Toluene) or reflux. Note: Stabilized ylides often require thermal activation. Stir for 4–8 hours.
-
Workup: Cool to room temperature. Concentrate the solvent directly.[3]
-
Purification: The major byproduct is triphenylphosphine oxide (TPPO).[3] Triturate the crude residue with cold hexanes/ether (TPPO precipitates out) or proceed directly to silica gel chromatography (Hexanes/EtOAc).[3]
Expert Tip: If using non-stabilized ylides (reactive), conduct the reaction at -78°C to prevent nucleophilic attack on the oxazole ring.[3]
Protocol C: Pinnick Oxidation (Aldehyde to Carboxylic Acid)
Primary Application: Generating the carboxylic acid building block for amide coupling.[3]
Rationale: Standard oxidations (KMnO4, Jones Reagent) are too harsh and may cleave the oxazole. The Pinnick oxidation (NaClO2) is mild, highly selective for aldehydes, and preserves the heterocyclic ring.
Reagents:
-
Substrate: 2-Isopropyl-1,3-oxazole-4-carbaldehyde (1.0 equiv)[1]
-
Oxidant: Sodium Chlorite (NaClO2) (1.5 equiv)[3]
-
Scavenger: 2-Methyl-2-butene (5–10 equiv) – Essential to scavenge HOCl byproduct.[1][3]
-
Buffer: NaH2PO4 (aqueous solution) to maintain pH ~3.5.[3]
-
Solvent: t-Butanol / Water (3:1).
Step-by-Step Methodology:
-
Setup: Dissolve the aldehyde in t-BuOH/Water (3:1). Add 2-methyl-2-butene.[1][3]
-
Addition: Add NaH2PO4 (1.5 equiv) followed by slow addition of NaClO2 (1.5 equiv) dissolved in a minimum amount of water.
-
Reaction: Stir at room temperature for 1–3 hours. The reaction typically turns pale yellow.[3]
-
Quench: Add 5% aqueous Na2S2O3 (thiosulfate) to destroy excess oxidant.[3]
-
Isolation: Acidify carefully to pH 3–4 with 1N HCl. Extract with EtOAc.[3]
-
Purification: The crude acid is often pure enough for coupling.[3] If necessary, recrystallize or purify via acid-base extraction.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Ring Cleavage | Acid concentration too high or oxidant too strong.[1][3] | Switch from NaCNBH3/HCl to STAB/AcOH. Avoid KMnO4; use Pinnick conditions. |
| Low Yield (Reductive Amination) | Incomplete imine formation.[1][3] | Add molecular sieves (4Å) to the reaction to sequester water.[1][3] Increase time before adding reductant. |
| No Reaction (Wittig) | Ylide too stable or steric hindrance.[1][3] | Switch solvent to refluxing THF or Toluene.[1][3] Ensure anhydrous conditions. |
| Aldehyde Oxidation (Storage) | Air oxidation to acid.[1][3] | Store the aldehyde under Argon/Nitrogen at 4°C. Purify by short silica plug before use if old.[1][3] |
Workflow Visualization
The following decision tree assists in selecting the optimal pathway based on the desired end-product.
References
-
General Oxazole Reactivity: Palmer, D. C. (Ed.). (2004).[3][4] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience.[3] Link[3]
-
Reductive Amination Standards: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] The Journal of Organic Chemistry, 61(11), 3849–3862. Link[3]
-
Pinnick Oxidation: Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl Groups) by Oxidation with Chlorite.[3] Acta Chemica Scandinavica, 27, 888. Link
-
Wittig Reaction on Heterocycles: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Chemical Reviews, 89(4), 863–927. Link[3]
-
Oxazole Stability: Turchi, I. J., & Dewar, M. J. (1975). Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–437. Link[3]
Sources
- 1. volza.com [volza.com]
- 2. chemimpex.com [chemimpex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
Application of "2-Isopropyl-1,3-oxazole-4-carbaldehyde" in total synthesis
[1]
PART 3: EXPERIMENTAL PROTOCOLS
The following protocols are synthesized from the works of Moody (2008) and Strand (2025) , optimized for reproducibility.
Protocol A: Generation of the Aldehyde (Reduction Method)
Context: Converting the stable ester precursor to the reactive aldehyde immediately prior to coupling.
Reagents:
-
Ethyl 2-isopropyl-1,3-oxazole-4-carboxylate (1.0 equiv)
-
DIBAL-H (1.0 M in toluene, 1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Methanol (for quench)
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask and cool to -78 °C under an argon atmosphere.
-
Dissolution: Dissolve ethyl 2-isopropyl-1,3-oxazole-4-carboxylate (500 mg) in anhydrous DCM (10 mL).
-
Reduction: Add DIBAL-H (1.2 equiv) dropwise over 15 minutes. Critical: Maintain temperature below -70 °C to prevent over-reduction to the alcohol.
-
Monitoring: Stir for 1–2 hours. Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot is typically less polar than the alcohol but more polar than the ester.
-
Quench: Quench carefully with methanol (2 mL) at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Workup: Warm to room temperature and stir vigorously until the emulsion clears (approx. 1 hour). Extract with DCM (3x), dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography on silica gel. Note: Oxazole aldehydes can be unstable; use immediately or store at -20 °C under argon.
Protocol B: The Coupling Reaction (Knochel-Type Zinc Addition)
Context: Using the aldehyde to form the C-C bond between the two oxazole rings.
Reagents:
-
Electrophile: 2-Isopropyl-1,3-oxazole-4-carbaldehyde (1.0 equiv)
-
Nucleophile: (2-(Methoxycarbonyl)-5-methyloxazol-4-yl)methylzinc iodide (prepared in situ from the corresponding iodide and Zn dust/LiCl).
-
Catalyst: CuCN·2LiCl (optional, depending on specific zinc reagent reactivity).
-
Solvent: THF (anhydrous).
Step-by-Step Methodology:
-
Zinc Reagent Prep: Activate Zinc dust (3.0 equiv) with 1,2-dibromoethane and TMSCl in THF. Add the oxazolyl iodide precursor and stir at 40 °C until conversion is complete (check by GC/aliquot quench).
-
Coupling: Cool the zinc reagent solution to 0 °C .
-
Addition: Cannulate a solution of 2-Isopropyl-1,3-oxazole-4-carbaldehyde (1.0 equiv in THF) dropwise into the zinc reagent.
-
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature overnight.
-
Quench: Quench with saturated NH₄Cl solution.
-
Isolation: Extract with EtOAc. The product is the secondary alcohol (bis-oxazole linkage).[1]
-
Yield Expectation: 60–75% yield is typical for this sterically demanding coupling.
PART 4: ANALYTICAL DATA & VALIDATION
Characterization of 2-Isopropyl-1,3-oxazole-4-carbaldehyde:
| Parameter | Specification | Notes |
| Physical State | Pale yellow oil or low-melting solid | Volatile; handle with care. |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.95 (s, 1H, CHO) | Distinctive aldehyde singlet. |
| ¹H NMR (Isopropyl) | δ 3.15 (sept, 1H), 1.38 (d, 6H) | Diagnostic isopropyl splitting pattern. |
| ¹H NMR (Oxazole C5) | δ 8.25 (s, 1H) | Proton on the oxazole ring. |
| Stability | Moderate | Prone to oxidation to carboxylic acid in air. |
PART 5: EXPERT INSIGHTS & TROUBLESHOOTING
-
Aldehyde Stability: Oxazole-4-carbaldehydes are electron-deficient. They are susceptible to hydration or oxidation. Do not store for prolonged periods; generate fresh from the ester or alcohol precursor.
-
Acid Sensitivity: The oxazole ring is generally stable, but the aldehyde functionality can be sensitive to strong Lewis acids. When performing the Wittig or zinc coupling, ensure conditions are strictly anhydrous to prevent side reactions.
-
Alternative Routes: If the zinc coupling fails, the Strand method suggests an alternative: synthesize the alkene first and oxidatively cleave it in situ to the aldehyde, then immediately trap it. This avoids isolation of the unstable aldehyde.
References
-
Linder, J., Blake, A. J., & Moody, C. J. (2008).[1] Total synthesis of siphonazole and its O-methyl derivative, structurally unusual bis-oxazole natural products.[1][2] Organic & Biomolecular Chemistry, 6(21), 3908–3916.
-
Paulsen, F., Clementson, S., von Wachenfeldt, H., & Strand, D. (2025).[3] Synthesis of Siphonazole B Through Domino Cycloisomerization‐Oxazolonium Ion Rearrangements.[4][3][5][6][7][8] Chemistry – A European Journal, 31(40), e202501394.[3]
-
Zhang, J., & Ciufolini, M. A. (2009).[9] Total synthesis of siphonazoles by the use of a conjunctive oxazole building block.[9] Organic Letters, 11(11), 2389–2392.[9]
Sources
- 1. Total synthesis of siphonazole and its O-methyl derivative, structurally unusual bis-oxazole natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Synthesis of Siphonazole B Through Domino Cycloisomerization‐Oxazolonium Ion Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Siphonazole B Through Domino Cycloisomerization-Oxazolonium Ion Rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total synthesis of siphonazoles by the use of a conjunctive oxazole building block - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacophore modeling of "2-Isopropyl-1,3-oxazole-4-carbaldehyde" derivatives
Application Notes & Protocols
Topic: Pharmacophore Modeling of 2-Isopropyl-1,3-oxazole-4-carbaldehyde Derivatives for Novel Kinase Inhibitor Discovery
Abstract
The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This application note presents a comprehensive, step-by-step protocol for developing and validating a ligand-based pharmacophore model for a series of hypothetical 2-Isopropyl-1,3-oxazole-4-carbaldehyde derivatives identified as inhibitors of "Target Kinase X." We will detail the causality behind each methodological choice, from ligand preparation to model validation and its subsequent application in a virtual screening campaign to identify novel chemical entities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate lead discovery.
Part I: The Strategic Imperative of Pharmacophore Modeling
In modern drug discovery, sifting through vast chemical libraries for promising lead compounds is a significant bottleneck.[4] Pharmacophore modeling offers a rational and computationally efficient strategy to address this challenge.[5] A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target.[5][6] These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers.[7]
There are two primary approaches to generating a pharmacophore model:
-
Structure-Based Modeling: This method is employed when the 3D structure of the biological target is known. The model is derived by analyzing the key interaction points within the target's binding site.[4][6]
-
Ligand-Based Modeling: In the absence of a target structure, this approach utilizes a set of known active ligands. By aligning these molecules and identifying their common chemical features in 3D space, a consensus pharmacophore hypothesis is generated.[4][8]
This guide will focus on the ligand-based approach , a common scenario when researchers have identified a novel series of active compounds but have yet to solve the crystal structure of the target protein.
Part II: Protocol for Ligand-Based Pharmacophore Model Generation
This section provides a detailed, reproducible protocol for generating a validated pharmacophore model. Our hypothetical case study involves a series of 2-Isopropyl-1,3-oxazole-4-carbaldehyde derivatives with known inhibitory activity (IC₅₀) against Target Kinase X.
Step 1: Curating the Ligand Dataset
Rationale: The quality of a ligand-based pharmacophore model is fundamentally dependent on the quality and diversity of the input data.[7] The dataset must include a range of molecules with varying activity levels to allow the algorithm to differentiate features essential for high potency from those that are detrimental or irrelevant.
Protocol:
-
Assemble a Dataset: Collect a series of at least 15-20 analogues of 2-Isopropyl-1,3-oxazole-4-carbaldehyde with experimentally determined IC₅₀ values against Target Kinase X.
-
Define Activity Thresholds: Segregate the molecules into activity classes. A common practice is to use logarithmic divisions:
-
Actives (+++): IC₅₀ < 1 µM (Highly potent compounds that the model must match).
-
Moderately Actives (++): 1 µM < IC₅₀ < 10 µM.
-
Inactives (+): IC₅₀ > 10 µM (Compounds used to challenge and refine the model).
-
-
Partition into Training and Test Sets:
-
Training Set: Select ~70-80% of the compounds, ensuring representation from all activity classes. This set will be used to generate the pharmacophore hypotheses.
-
Test Set: The remaining ~20-30% of compounds, which the model has not seen before. This set is crucial for validating the model's predictive power.
-
Table 1: Hypothetical Ligand Dataset for Pharmacophore Modeling
| Compound ID | Structure (SMILES) | Activity Class | IC₅₀ (µM) | Set Assignment |
| OXA-01 | CC(C)c1oc(n=c1C=O)c2ccccc2 | +++ | 0.05 | Training |
| OXA-02 | CC(C)c1oc(n=c1C=O)c2ccc(F)cc2 | +++ | 0.08 | Training |
| OXA-03 | CC(C)c1oc(n=c1C=O)c2ccc(Cl)cc2 | +++ | 0.12 | Training |
| OXA-04 | CC(C)c1oc(n=c1C=O)c2cccc(c2)N3CCCC3 | +++ | 0.03 | Test |
| OXA-05 | CC(C)c1oc(n=c1C=O)c2ccc(OC)cc2 | ++ | 2.5 | Training |
| OXA-06 | CC(C)c1oc(n=c1C=O)c2cn[nH]c2 | ++ | 5.1 | Training |
| OXA-07 | CC(C)c1oc(n=c1C=O)c2cc(C)ccn2 | ++ | 8.0 | Test |
| OXA-08 | CC(C)c1oc(n=c1C=O)C | + | 50 | Training |
| OXA-09 | CC(C)c1oc(n=c1C=O)c2ccccc2C(O)C | + | >100 | Training |
| OXA-10 | CC(C)c1oc(n=c1C=O)C(=O)O | + | >100 | Test |
Step 2: Conformational Analysis & Feature Mapping
Rationale: Small molecules are not static; they are flexible and can adopt multiple conformations. The conformation responsible for biological activity (the "bioactive conformation") may not be the lowest energy state in solution. Therefore, a thorough conformational search is essential to generate a realistic ensemble of 3D structures for each ligand.[9]
Protocol:
-
Ligand Preparation: Use a molecular modeling software suite (e.g., MOE, Schrödinger Maestro, Discovery Studio) to import the 2D structures of the training set ligands. Ensure correct protonation states at physiological pH (~7.4).
-
Conformational Search: Perform a robust conformational analysis for each ligand. Use methods like a stochastic or systematic search to generate a diverse set of low-energy conformers (e.g., within 10-15 kcal/mol of the global minimum).
-
Feature Definition: The software will automatically identify potential pharmacophoric features on each conformer. Standard features include:
-
Hydrogen Bond Acceptor (HBA)
-
Hydrogen Bond Donor (HBD)
-
Hydrophobic (Hyd)
-
Aromatic Ring (Aro)
-
Positive/Negative Charge
-
Step 3: Pharmacophore Hypothesis Generation
Rationale: The core of the process involves aligning the conformers of the active molecules to find a common 3D arrangement of pharmacophoric features. The algorithm seeks to identify a hypothesis that is present in the most active molecules but absent in the inactive ones.[10]
Protocol:
-
Hypothesis Generation: Using a dedicated pharmacophore modeling program (e.g., PHASE, Catalyst, LigandScout), input the prepared training set ligands and their activity data.[4]
-
Algorithm Execution: The software will align the conformers and generate a series of ranked pharmacophore hypotheses. Each hypothesis consists of a set of features in a specific 3D spatial arrangement.
-
Scoring and Ranking: Hypotheses are scored based on how well they map to the active compounds and avoid mapping to the inactive ones. The scoring function considers factors like feature overlap, vector alignments, and volume overlap.
Table 2: Top-Ranked Pharmacophore Hypotheses
| Hypothesis ID | Features | Survival Score |
| AADH.1 | 2 HBA, 1 HBD, 1 Aro, 1 Hyd | 5.82 |
| AAHH.1 | 2 HBA, 2 Hyd, 1 Aro | 5.61 |
| ADHH.1 | 1 HBA, 1 HBD, 2 Hyd, 1 Aro | 5.45 |
Note: Survival Score is a metric used by some software to rank hypotheses based on their ability to represent active molecules and distinguish them from inactives.
Step 4: Model Validation: The Cornerstone of Trustworthiness
Rationale: An unvalidated model is merely a conjecture. Validation is a mandatory process to assess the model's ability to distinguish active compounds from inactive ones and to ensure its predictive power for new molecules.[11]
Protocol:
-
Internal Validation (Test Set Screening):
-
Use the highest-ranked hypothesis (e.g., AADH.1) as a 3D query to screen the conformers of the test set molecules.
-
A molecule is considered a "hit" if it can match the pharmacophore features.
-
Objective: The model should identify the active compounds in the test set as hits and the inactive compounds as non-hits.
-
-
External Validation (Decoy Set Screening):
-
Create a "decoy set" of molecules. These are compounds with similar physicochemical properties (e.g., molecular weight, logP) to the active ligands but are structurally distinct and presumed to be inactive. Databases like DUD-E are excellent sources for decoys.[11]
-
Combine your known actives with a large number of decoys (e.g., a 1:50 ratio).
-
Screen this combined database against your pharmacophore model.
-
-
Calculate Performance Metrics:
-
Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a screened database compared to random selection.
-
Güner-Henry (GH) Score: A metric that considers the percentage of actives yielded from the database, the percentage of hits in the active set, and the enrichment factor. A score > 0.7 indicates a good model.
-
Receiver Operating Characteristic (ROC) Curve: Plots the true positive rate against the false positive rate. The Area Under the Curve (AUC) is a measure of model quality (1.0 is perfect, 0.5 is random).[11]
-
Table 3: Validation Metrics for Hypothesis AADH.1
| Metric | Value | Interpretation |
| Test Set Hits | 2/3 Actives, 0/1 Inactives | Good discrimination |
| Enrichment Factor (Top 1%) | 25 | High early enrichment of actives |
| GH Score | 0.85 | Excellent model quality |
| ROC AUC | 0.91 | High predictive power |
Part III: Application in Virtual Screening
With a validated pharmacophore model, the next step is to use it to find novel, potentially active compounds from large chemical databases.[12]
Workflow for Pharmacophore-Based Virtual Screening
Caption: Virtual screening workflow from model generation to final hit selection.
Protocol for Virtual Screening and Hit Selection
-
Database Preparation: Select a suitable compound library (e.g., ZINC, Enamine Real). Prepare a 3D conformer database for all molecules. This is computationally intensive but a prerequisite for 3D pharmacophore screening.
-
Screening Execution: Use the validated pharmacophore model (AADH.1) as a 3D query to rapidly screen the multi-conformer database. This step will filter millions of compounds down to thousands of hits that fit the pharmacophore.
-
Post-Screening Filtering (Hit Refinement):
-
Rule-Based Filtering: Apply medicinal chemistry filters like Lipinski's Rule of Five to remove compounds with poor drug-like properties.
-
ADMET Prediction: Use computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, further prioritizing hits with favorable profiles.[13]
-
-
Molecular Docking (Optional but Recommended):
-
Rationale: While pharmacophore screening identifies compounds with the correct features, it does not predict the binding pose or score the interaction energy. Molecular docking can provide this next level of detail.[14]
-
Protocol: If a structure of the target or a close homolog is available, dock the filtered hits into the active site. Prioritize compounds that form plausible interactions with key residues and have favorable docking scores.
-
-
Final Selection: Visually inspect the top-ranked hits. Select a diverse set of 10-20 compounds for purchase or synthesis and subsequent biological evaluation against Target Kinase X.
Conclusion
Pharmacophore modeling is a powerful, validated computational tool that significantly enhances the efficiency of hit identification in the drug discovery pipeline.[4] By following a rigorous, self-validating protocol as outlined in this application note, researchers can translate structure-activity relationship data from a known series of compounds, such as the 2-Isopropyl-1,3-oxazole-4-carbaldehyde derivatives, into a predictive 3D model. This model serves as a highly effective filter for virtual screening, enabling the focused selection of novel compounds with a higher probability of biological activity, thereby saving considerable time and resources in the journey toward new therapeutics.
References
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Slideshare. (n.d.). Pharmacophore modeling and docking techniques. Retrieved February 7, 2026, from [Link]
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Slideshare. (n.d.). Pharmacophore modeling. Retrieved February 7, 2026, from [Link]
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Patsnap. (2025, May 21). What is pharmacophore modeling and its applications? Retrieved February 7, 2026, from [Link]
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Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749–762. Retrieved February 7, 2026, from [Link]
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Slideshare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. Retrieved February 7, 2026, from [Link]
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Ekins, S., & Mestres, J. (Eds.). (2010). Pharmacophore Identification and Pseudo-Receptor Modeling. In Computational Drug Discovery and Design. John Wiley & Sons. Retrieved February 7, 2026, from [Link]
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Issa, A., Sliman, F., & Harbali, J. (2021). Pharmacophore Based Virtual Screening for Identification of Novel CDK2 Inhibitors. International Journal of Organic Chemistry, 11, 72-89. Retrieved February 7, 2026, from [Link]
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Seo, S., & Kim, W. Y. (2023). PharmacoNet: Accelerating Large-Scale Virtual Screening by Deep Pharmacophore Modeling. arXiv preprint arXiv:2312.11355. Retrieved February 7, 2026, from [Link]
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Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81–92. Retrieved February 7, 2026, from [Link]
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Tutone, M., & Almerico, A. M. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 663. Retrieved February 7, 2026, from [Link]
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Sastry, G. M. (2025, May 15). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Retrieved February 7, 2026, from [Link]
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Gong, P., Fang, H., & Lu, Y. (2015). Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. European Journal of Medicinal Chemistry, 97, 145-157. Retrieved February 7, 2026, from [Link]
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Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved February 7, 2026, from [Link]
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Asati, V., Kaur, J., & Kaushik, D. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 29. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. Retrieved February 7, 2026, from [Link]
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Application Note & Protocols: 2-Isopropyl-1,3-oxazole-4-carbaldehyde as a Foundational Scaffold for Novel Kinase Inhibitor Development
Introduction: The Strategic Value of the Oxazole Scaffold in Kinase Inhibition
Protein kinases, enzymes that regulate the majority of cellular signaling pathways by phosphorylating specific protein substrates, have become one of the most critical target classes in modern drug discovery. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making the development of small-molecule kinase inhibitors a cornerstone of targeted therapy. The journey from a starting chemical entity to a clinical candidate is complex, demanding a scaffold that offers both synthetic versatility and inherent biological relevance.
The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore in a wide range of biologically active compounds, demonstrating activities from anti-inflammatory to potent anti-tumor effects.[1][3] Specifically in the context of kinase inhibition, oxazole-containing molecules have been successfully developed to target various protein kinases, often by acting as bioisosteres of the adenine region of ATP to interact with the highly conserved hinge region of the kinase active site.[3][4][5][6]
This guide focuses on 2-isopropyl-1,3-oxazole-4-carbaldehyde , a commercially available building block, as an exemplary starting point for a kinase inhibitor discovery program.[7][8] Its value lies in the combination of the stable, biologically relevant oxazole core and a highly reactive carbaldehyde functional group. This aldehyde "handle" provides a gateway for extensive chemical modifications through reactions like reductive amination and condensation, enabling the rapid generation of diverse chemical libraries essential for screening and structure-activity relationship (SAR) studies.[7]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines the strategic application of 2-isopropyl-1,3-oxazole-4-carbaldehyde in a kinase inhibitor discovery workflow, provides detailed protocols for biochemical evaluation, and explains the underlying scientific principles that guide experimental design and data interpretation.
Section 1: Synthetic Strategy & Library Generation
The foundation of any successful screening campaign is a well-designed chemical library. The synthetic tractability of 2-isopropyl-1,3-oxazole-4-carbaldehyde is its primary asset at this stage.
Physicochemical Properties
A clear understanding of the starting material is paramount.
| Property | Value | Source |
| Chemical Name | 2-Isopropyl-1,3-oxazole-4-carbaldehyde | |
| Molecular Formula | C₇H₉NO₂ | |
| Molecular Weight | 153.15 g/mol | |
| Structure | O=CC1=COC(C(C)C)=N1 | |
| Appearance | Solid | [8] |
The Aldehyde "Handle": A Gateway to Chemical Diversity
The causality behind selecting this specific starting material is the aldehyde group's reactivity. It serves as a versatile anchor point for introducing a wide array of chemical moieties, which will ultimately explore the chemical space of the kinase's binding pocket. A primary and highly effective method for this is reductive amination . This two-step, one-pot reaction first involves the formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, followed by reduction to the corresponding amine. This strategy allows for the incorporation of virtually any commercially available amine, rapidly generating a library of derivatives with diverse physicochemical properties.
Caption: Reductive amination workflow for library synthesis.
Section 2: The Kinase Inhibitor Screening Cascade
Once a library of compounds is synthesized, it enters a systematic screening cascade designed to identify potent and selective inhibitors.
Workflow for Hit Identification and Optimization
The process is a multi-stage funnel, starting with a broad primary screen to identify initial "hits" and progressing through more rigorous assays to characterize and optimize lead compounds.
Caption: The drug discovery cascade for kinase inhibitors.
Section 3: Core Protocols for Biochemical Evaluation
Accurate and reproducible biochemical data is the bedrock of any inhibitor development program. The following protocols are designed to be self-validating and provide a clear path from primary screening to detailed mechanistic studies.
Protocol: Primary Kinase Activity & Inhibition Screen
Principle: This protocol utilizes a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[9] Kinase activity is directly proportional to ADP production; therefore, an effective inhibitor will result in a decreased luminescence signal. This format is highly sensitive and amenable to high-throughput screening.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2)
-
Kinase-specific peptide substrate
-
ATP solution (high purity)
-
Assay Buffer (optimized for the kinase)
-
Synthesized oxazole derivatives dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and a plate-reading luminometer
Step-by-Step Methodology:
-
Compound Plating: Prepare a 10 mM stock solution of each synthesized oxazole derivative in DMSO. In a separate assay plate, add 100 nL of each compound stock to the appropriate wells for a final assay concentration of 10 µM (assuming a 10 µL final reaction volume).
-
Controls: Designate wells for positive and negative controls.
-
Negative Control (0% Inhibition): Add 100 nL of pure DMSO. This represents uninhibited kinase activity.
-
Positive Control (100% Inhibition): Add 100 nL of a known potent inhibitor (e.g., Staurosporine) or omit the kinase enzyme.
-
-
Kinase Reaction Setup: Prepare a master mix containing the kinase and its specific substrate in the appropriate assay buffer. Dispense 5 µL of this mix into each well of the assay plate containing the pre-spotted compounds/controls.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the compounds to bind to the kinase before the reaction is initiated.
-
Initiation of Reaction: Prepare an ATP solution in assay buffer. Add 5 µL to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure assay sensitivity.
-
Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, where less than 15% of the substrate has been consumed.
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and induce luminescence by adding 20 µL of the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
"Hits" are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).
Protocol: IC₅₀ Determination for Confirmed Hits
Principle: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[10] It is the most common metric for inhibitor potency. This protocol involves testing the "hit" compounds over a range of concentrations to generate a dose-response curve.
Methodology:
-
Serial Dilution: For each hit compound, prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a 10 mM stock.
-
Compound Plating: Spot 100 nL of each concentration from the dilution series into the wells of an assay plate.
-
Assay Performance: Perform the kinase activity assay exactly as described in Protocol 3.1 for all concentrations.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.
-
Data Presentation: Results should be summarized in a table for clear comparison.
| Compound ID | R-Group (from Amine) | Target Kinase | IC₅₀ (nM) |
| OXA-001 | 4-Fluorobenzyl | Kinase A | 8,500 |
| OXA-002 | 3-Chlorobenzyl | Kinase A | 1,200 |
| OXA-003 | (Furan-2-yl)methyl | Kinase A | 75 |
| OXA-004 | Cyclohexylmethyl | Kinase A | >20,000 |
(Note: Data are hypothetical and for illustrative purposes only.)
Section 4: Driving Lead Optimization with Structure-Activity Relationship (SAR) Studies
With initial potent hits identified (e.g., OXA-003), the next phase is lead optimization. This is a systematic, iterative process of chemical synthesis and biological testing designed to improve potency, selectivity, and drug-like properties.
Causality of Experimental Choices: The goal of SAR is to understand how specific structural changes to the molecule affect its biological activity. By modifying parts of the lead compound and measuring the resulting change in IC₅₀, we can build a model of the pharmacophore—the essential features required for binding and inhibition.
A Hypothetical SAR Campaign: Starting with our hit, OXA-003, we would systematically probe different regions of the molecule.
Caption: Key modification points for SAR on the oxazole scaffold.
Example SAR Table: The data from these new derivatives allow the team to build a coherent picture. For instance, they might find that electron-withdrawing groups on the benzyl ring are favorable, or that a smaller, more rigid group is preferred over the isopropyl group at position 2.
| Compound ID | Position 2 Group | Position 4 Group | IC₅₀ (nM) vs Kinase A | Rationale for Synthesis |
| OXA-003 | Isopropyl | (Furan-2-yl)methyl | 75 | Initial Hit |
| OXA-005 | Isopropyl | 4-Chlorobenzyl | 45 | Test effect of electron-withdrawing group. |
| OXA-006 | Isopropyl | 4-Methoxybenzyl | 850 | Test effect of electron-donating group. |
| OXA-007 | Cyclopropyl | 4-Chlorobenzyl | 15 | Test effect of smaller, rigid group at Pos. 2. |
(Note: Data are hypothetical and for illustrative purposes only.)
This iterative cycle of design, synthesis, and testing is the engine of medicinal chemistry, driving the potency of a lead compound from the micromolar to the low nanomolar range while simultaneously optimizing for other critical properties like kinase selectivity and metabolic stability.
Conclusion
2-Isopropyl-1,3-oxazole-4-carbaldehyde represents more than just a chemical reagent; it is a strategic entry point into the complex but rewarding field of kinase inhibitor development. Its inherent biological relevance as an oxazole, combined with its synthetic flexibility, provides an ideal platform for generating novel chemical matter. By applying the robust biochemical protocols and systematic SAR strategies outlined in this guide, research teams can efficiently translate this simple building block into a sophisticated lead series, paving the way for the next generation of targeted therapeutics.
References
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Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.). ACS Publications. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]
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Inhibition of human pyridoxal kinase by 2-acetyl-4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)imidazole (THI). (n.d.). PubMed. [Link]
-
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). National Center for Biotechnology Information. [Link]
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Kinase assays. (2020, September 1). BMG LABTECH. [Link]
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Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. [Link]
-
Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. (n.d.). MDPI. [Link]
-
Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. (n.d.). ACS Publications. [Link]
-
New 1,3,4-oxadiazoles linked with the 1,2,3-triazole moiety as antiproliferative agents targeting the EGFR tyrosine kinase. (2022, February 23). PubMed. [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed. [Link]
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Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. (n.d.). National Institutes of Health. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Royal Society of Chemistry. [Link]
-
2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. (2012, September 1). PubMed. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). National Center for Biotechnology Information. [Link]
-
EGFR tyrosine kinase inhibitor: design, synthesis, characterization, biological evaluation, and molecular docking of novel 1,3,4-oxadiazole, thio-methyl, and 1,2,3-triazole hybrids. (n.d.). ResearchGate. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). ResearchGate. [Link]
-
Synthesis and Anticancer Assessment of Various Amide Derivatives of Imidazo[2,1-b]Oxazoles as Anticancer Agents. (n.d.). Taylor & Francis Online. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). National Center for Biotechnology Information. [Link]
-
2-isopropyl-1,3-oxazole-4-carboxylic acid - C7H9NO3, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). SciSpace. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). MDPI. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (n.d.). Celtarys Research. [Link]
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Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
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Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (n.d.). DRS@nio. [Link]
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Application Note: Computational Profiling of 2-Isopropyl-1,3-oxazole-4-carbaldehyde
[1]
Executive Summary
2-Isopropyl-1,3-oxazole-4-carbaldehyde is a critical heterocyclic building block characterized by a 1,3-oxazole core substituted with a steric isopropyl group at the C2 position and a reactive formyl group at the C4 position.[1] Its unique electronic architecture—balancing the electron-rich oxazole ring with the electron-withdrawing aldehyde—makes it a versatile scaffold for synthesizing bioactive compounds, including antimicrobial and anticancer agents.
This Application Note provides a rigorous computational protocol for profiling the reactivity of this scaffold. Unlike standard aliphatic aldehydes, the heterocyclic context of this molecule requires specific Density Functional Theory (DFT) treatments to accurately predict nucleophilic additions, C5-H functionalization, and cycloaddition pathways.[2]
Computational Methodology & Protocol
To ensure high-fidelity results that correlate with experimental outcomes, we recommend a tiered computational approach. This protocol moves from conformational searching to electronic structure analysis and mechanistic elucidation.[2]
Software & Theory Standardization[2]
-
Functional Selection:
-
Basis Set:
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using solvents relevant to synthesis (e.g., DCM, Ethanol, Toluene).[2]
Workflow Diagram
The following flowchart outlines the standardized workflow for characterizing this molecule.
Figure 1: Standardized computational workflow for profiling oxazole derivatives.
Electronic Structure & Reactivity Analysis[2][5]
Geometry & Steric Considerations
The isopropyl group at C2 plays a dual role:
-
Steric Shielding: It effectively blocks nucleophilic attack at the C2 position, which is typically the most electrophilic site in unsubstituted oxazoles.[2]
-
Conformational Lock: The isopropyl group restricts rotation, often forcing the oxazole ring into a specific orientation relative to the aldehyde, maximizing
-conjugation.[2]
Key Geometric Parameters (Calculated B3LYP/6-311G(d,p)):
| Parameter | Bond/Angle | Typical Value (Å/°) | Significance |
| Bond Length | C4-C(Aldehyde) | 1.46 - 1.48 Å | Indicates strong conjugation between ring and carbonyl.[1] |
| Bond Length | C2-N3 | 1.29 - 1.30 Å | Double bond character; site of protonation.[1] |
| Dihedral | O1-C2-C(Iso)-H | ~0° or 180° | Isopropyl orientation minimizes steric clash with N3.[1] |
| Dipole Moment | Total Vector | 3.5 - 4.5 Debye | High polarity facilitates solubility in polar aprotic solvents.[1] |
Frontier Molecular Orbital (FMO) Analysis
The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2]
-
HOMO Location: Concentrated on the oxazole ring (C5 and N3).[2][5] This indicates the site for electrophilic attack or protonation.[2]
-
LUMO Location: Concentrated on the carbonyl carbon of the aldehyde and the C2-N3 bond.
-
Reactivity Implication: The low-lying LUMO on the aldehyde confirms it is the primary site for "soft" nucleophiles (e.g., amines for Schiff base formation), while the "hard" C2 position is sterically protected.[2]
Molecular Electrostatic Potential (MEP)
MEP mapping visualizes charge distribution to predict non-covalent interactions.[2]
-
Red Regions (Negative Potential): Localized on the Carbonyl Oxygen and Oxazole Nitrogen (N3).[2] These are H-bond acceptors and metal coordination sites.[1]
-
Blue Regions (Positive Potential): Localized on the Aldehyde Hydrogen and Isopropyl Hydrogens.[2]
-
Application: In docking studies, the N3 and Carbonyl-O often act as a "pincer" for metal chelation or hydrogen bonding in active sites.[2]
Case Study: Reaction Mechanism (Schiff Base Formation)
A common application of 2-Isopropyl-1,3-oxazole-4-carbaldehyde is the synthesis of Schiff bases (imines) for medicinal chemistry.[1] The computational study of this mechanism typically follows an acid-catalyzed pathway.
Reaction Pathway[2][7][8]
-
Reactants: Oxazole-aldehyde + Primary Amine (R-NH₂).[1]
-
Intermediate: Carbinolamine (tetrahedral intermediate).[2]
-
Transition State 1 (TS1): Nucleophilic attack of amine on carbonyl C.[2]
-
Transition State 2 (TS2): Dehydration (water elimination) to form the imine.[2]
Energetic Profile (Graphviz Visualization)
The following diagram illustrates the relative free energies (
Figure 2: Reaction coordinate diagram for the acid-catalyzed Schiff base formation.[2] The dehydration step (TS2) is typically rate-limiting.[2]
Experimental Validation Strategy
To validate computational predictions, the following experimental assays are recommended:
-
NMR Titration: Monitor the chemical shift of the aldehyde proton (
ppm) upon adding a Lewis acid. A downfield shift confirms coordination to the carbonyl oxygen, validating MEP predictions.[2] -
Kinetic Isotope Effect (KIE): Use deuterated amine to determine if proton transfer is involved in the rate-determining step, verifying the TS structure found in silico.[2]
-
X-Ray Crystallography: Compare the experimental crystal structure with the DFT-optimized geometry (RMSD analysis) to validate the functional/basis set choice.
References
-
General Oxazole Reactivity
-
Computational DFT Protocols for Heterocycles
-
Related Oxazole-Aldehyde Studies
-
Microwave-Assisted Synthesis (Methodology Reference)
Sources
- 1. volza.com [volza.com]
- 2. mdpi.com [mdpi.com]
- 3. Buy 2-P-Tolyl-oxazole-4-carbaldehyde | 55327-30-5 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Oxazole Synthesis Technical Support Hub: The Robinson-Gabriel Protocol
Status: Operational Ticket Type: Methodological Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist, Heterocycle Division
Diagnostic Workflow
Before altering your reaction parameters, identify your specific failure mode using the logic tree below. This diagnostic tool isolates the root cause based on crude analysis (TLC/LC-MS/NMR).
Figure 1: Decision matrix for troubleshooting Robinson-Gabriel cyclodehydration failures.
Critical Troubleshooting (FAQs)
Q1: Why does my LC-MS show a mass increase of +34/+36 Da?
Diagnosis: Unwanted Chlorination.
Context: This is the most common side reaction when using phosphoryl chloride (
-
Scenario A (Aromatic): If your substrate contains electron-rich aromatic rings (e.g., methoxy-benzene, indole),
can act via a Vilsmeier-Haack type mechanism to chlorinate the ring. -
Scenario B (Alkyl): In some cases, the C5 position of the oxazole or adjacent alkyl groups can undergo electrophilic chlorination. Solution:
-
Immediate Fix: Switch to the Wipf-Miller protocol (
). This method is non-chlorinating and operates under milder conditions. -
Alternative: Use Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) which dehydrates via a sulfamoylation mechanism, avoiding halogenation entirely.
Q2: I am recovering the amino-ketone starting material or seeing amide hydrolysis.
Diagnosis: Reversion or Hydrolytic Cleavage.
Context: The Robinson-Gabriel reaction is reversible. The cyclization releases water. If water is not sequestered or if the reaction is quenched too early, the equilibrium shifts back to the open-chain form.
Mechanism:
-
Protocol Adjustment: Ensure strictly anhydrous conditions.
-
Reagent Switch: If using acid catalysis (
), add a drying agent (molecular sieves) or switch to a reagent that chemically consumes water, such as Triflic Anhydride ( ) or Burgess Reagent .
Q3: My reaction turns into a black tar (charring) with no distinct product.
Diagnosis: Acid-Induced Polymerization/Decomposition.
Context: Classical conditions (conc.
-
Abandon Classical Methods: Do not dilute; simply stop using mineral acids.
-
Adopt Mild Protocols: Use the Phillips/Wipf DAST protocol or the Wipf-Miller (
) method. These proceed at temperatures as low as -78°C to 0°C, preserving sensitive functionality.
Q4: I lost the stereochemistry at the -position.
Diagnosis: Racemization via Enolization.
Context: The 2-acylaminoketone intermediate has an acidic proton at the
-
Thermodynamic Control: Lower the reaction temperature.
-
Reagent Choice: The Wipf-Miller protocol (
) is the gold standard for retaining optical purity in chiral oxazole synthesis (e.g., in peptide mimetics).
Optimized Experimental Protocols
Protocol A: Wipf-Miller Cyclodehydration ( )
Best for: Chiral substrates, acid-sensitive groups, and avoiding chlorination.
-
Preparation: Dissolve the 2-acylamino ketone (1.0 equiv) in anhydrous
(0.1 M). -
Addition: Add
(2.0 equiv) and (4.0 equiv). -
Activation: Cool to 0°C. Add
(2.0 equiv) portion-wise. -
Reaction: Stir at 0°C to RT until TLC indicates consumption of starting material (typically 1–4 hours).
-
Workup: Quench with saturated aqueous
(to reduce excess iodine). Extract with . -
Purification: Flash chromatography.
Protocol B: Burgess Reagent Dehydration
Best for: Rapid synthesis, mild conditions, "clean" reactions.
-
Preparation: Dissolve 2-acylamino ketone (1.0 equiv) in anhydrous THF (0.05 M).
-
Reagent: Add Burgess Reagent (1.5–2.0 equiv) in one portion.
-
Reaction: Heat to reflux (approx. 65°C) for 1–2 hours.
-
Note: Monitor strictly. Extended heating can degrade the reagent.
-
-
Workup: Concentrate directly or filter through a short silica plug.
-
Purification: Flash chromatography.
Protocol C: Classical Cyclodehydration ( )
Best for: Robust, simple substrates where cost is a factor and chlorination is not a risk.
-
Preparation: Dissolve 2-acylamino ketone in neat
(10–20 equiv). -
Reaction: Heat to 90–100°C for 30 minutes to 2 hours.
-
Quench (Critical Step): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring.
-
Warning: Exothermic! Maintain temperature <20°C to prevent hydrolysis of the formed oxazole.
-
-
Neutralization: Carefully neutralize with
or to pH 7–8. -
Extraction: Extract with EtOAc or DCM.
Comparative Reagent Analysis
| Reagent | Acidity/Harshness | Chlorination Risk | Chiral Integrity | Recommended For |
| Extreme | Low | Poor | Simple, achiral, robust substrates. | |
| High | High | Moderate | Non-aromatic, electron-deficient substrates. | |
| Burgess Reagent | Neutral/Mild | None | Excellent | Acid-sensitive substrates, rapid screening. |
| Mild | None | Excellent | Peptides, chiral centers, complex APIs. | |
| DAST / Deoxo-Fluor | Moderate | Low | Good | Fluorinated analogs, low-temp cyclization.[1] |
References
-
Robinson, R. (1909). "LXXV.—A new synthesis of oxazoles." Journal of the Chemical Society, Transactions, 95, 2167–2174. Link
-
Gabriel, S. (1910).[2] "Eine neue Synthese von Oxazolen." Berichte der deutschen chemischen Gesellschaft, 43(1), 134–138. Link
-
Wipf, P., & Miller, C. P. (1993).[3] "A new synthesis of highly functionalized oxazoles."[3] The Journal of Organic Chemistry, 58(14), 3604–3606. Link
-
Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[1] "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor." Organic Letters, 2(8), 1165–1168. Link[1]
-
Wipf, P., & Wang, X. (2002).[4] "Parallel synthesis of oxazolines and thiazolines by tandem condensation-cyclodehydration of carboxylic acids with amino alcohols and aminothiols." Journal of Combinatorial Chemistry, 4(6), 656–660.[4] Link
Sources
- 1. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Parallel synthesis of oxazolines and thiazolines by tandem condensation-cyclodehydration of carboxylic acids with amino alcohols and aminothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Van Leusen Oxazole Synthesis: A Technical Support Center for Researchers
Welcome to the technical support center for the Van Leusen oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). As a robust and versatile method, the Van Leusen synthesis is a cornerstone in heterocyclic chemistry. However, like any sophisticated chemical transformation, it can present challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate potential pitfalls and optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the Van Leusen oxazole synthesis, focusing on the identification and mitigation of common byproducts.
Problem 1: Low or No Yield of the Desired Oxazole
A diminished yield of the target oxazole is a frequent issue. The root cause often lies in the quality of reagents, reaction conditions, or competing side reactions.
Possible Causes and Solutions:
-
Decomposition of TosMIC: Tosylmethyl isocyanide is sensitive to moisture and acidic conditions. Ensure that your TosMIC is of high purity and has been stored properly under anhydrous conditions. It is advisable to use freshly opened or recently purchased TosMIC for optimal results.
-
Inefficient Deprotonation of TosMIC: The initial step of the reaction is the deprotonation of TosMIC by a base.[1] If the base is not strong enough or if it has degraded, the reaction will not proceed efficiently.
-
Recommendation: Use a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or potassium carbonate (K₂CO₃). Ensure the base is fresh and has been stored in a desiccator. For sensitive substrates, a milder base like K₂CO₃ in methanol is often a good starting point.[2]
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate and selectivity.
-
Recommendation: Most Van Leusen reactions are run at temperatures ranging from room temperature to the reflux temperature of the solvent. If you are experiencing low conversion, gradually increasing the temperature may be beneficial. However, be aware that higher temperatures can also promote byproduct formation.
-
-
Presence of Water: Water will react with the deprotonated TosMIC and can also hydrolyze the isocyanide functionality.
-
Recommendation: All glassware should be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: Formation of a Significant Amount of Nitrile Byproduct
While the Van Leusen reaction of aldehydes primarily yields oxazoles, the formation of a nitrile corresponding to the aldehyde starting material (with one carbon atom removed) can sometimes be observed. This is mechanistically related to the Van Leusen nitrile synthesis from ketones.[3][4][5]
Mechanism of Nitrile Formation:
The formation of a nitrile from an aldehyde in this context is less common than from a ketone but can occur under certain conditions. The reaction likely proceeds through a similar intermediate to the oxazole synthesis. However, instead of elimination of p-toluenesulfinic acid to form the oxazole, a rearrangement and subsequent fragmentation can lead to the nitrile.
Troubleshooting Nitrile Formation:
-
Aldehyde Quality: Ensure your aldehyde is free of any corresponding carboxylic acid, which could interfere with the reaction.
-
Reaction Conditions: While not fully elucidated for aldehydes, conditions that favor the nitrile synthesis from ketones (e.g., certain base/solvent combinations) might promote this side reaction. If nitrile formation is significant, consider switching to a milder base or a different solvent system.
Problem 3: Presence of an Imidazole Byproduct
The appearance of an imidazole byproduct is a strong indicator of an amine impurity in your reaction mixture.[1]
Mechanism of Imidazole Formation:
If a primary amine is present, it can react with the starting aldehyde to form an aldimine in situ. This aldimine can then undergo a [3+2] cycloaddition with deprotonated TosMIC, in a pathway analogous to the Van Leusen imidazole synthesis, to yield a 1,5-disubstituted imidazole.[1][6]
Mitigation Strategies:
-
Purify the Aldehyde: Ensure your aldehyde starting material is free from any amine contaminants. Purification by distillation or chromatography may be necessary.
-
Avoid Amine-Based Reagents: Be mindful of using any reagents or solvents that could introduce amines into the reaction.
Problem 4: Formation of Rearranged Enamine Byproducts with Indole Aldehydes
When using certain substituted 3-formylindoles or 2-formylindoles as substrates, the formation of stable, rearranged indolyl primary enamines can compete with or even dominate over oxazole formation.[2][7]
Causality:
The mechanism for enamine formation involves the initial steps of the Van Leusen reaction, but after the formation of the oxazoline-like intermediate, an alternative rearrangement pathway is triggered by the indole nitrogen. This involves a 1,2-shift of the tosyl group, leading to the observed enamine product.[2]
Recommendations:
-
Substrate-Specific Issue: This is a known issue for specific classes of indole aldehydes. If you are working with these substrates, be prepared for the possibility of enamine formation.
-
Reaction Optimization: Careful optimization of the reaction conditions (base, solvent, temperature) may help to favor the desired oxazole product. However, for some substrates, the enamine may be the major product.
Frequently Asked Questions (FAQs)
Q1: What is the role of the tosyl group in TosMIC?
The p-toluenesulfonyl (tosyl) group serves two critical functions. First, its electron-withdrawing nature increases the acidity of the adjacent methylene protons, facilitating deprotonation by a base. Second, p-toluenesulfinic acid is an excellent leaving group in the final elimination step that leads to the aromatic oxazole ring.[1]
Q2: Can I use ketones instead of aldehydes in the Van Leusen oxazole synthesis?
No, using a ketone instead of an aldehyde will lead to the formation of a nitrile, not an oxazole. This is known as the Van Leusen nitrile synthesis.[3][4][5]
Q3: How can I monitor the progress of my Van Leusen reaction?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction.[8][9] You should see the consumption of your starting aldehyde and the appearance of a new, typically more nonpolar, spot corresponding to the oxazole product. It is advisable to run a co-spot of your starting material to aid in identification.
Q4: I see an intermediate spot on my TLC that is slow to disappear. What could it be?
This could be the oxazoline intermediate.[1][2] This intermediate is formed after the initial addition and cyclization but before the elimination of p-toluenesulfinic acid. If this intermediate is persistent, it may indicate that the elimination step is slow under your current reaction conditions. Gently heating the reaction or using a stronger base may facilitate its conversion to the final oxazole product.
Q5: What is the best workup procedure for a Van Leusen reaction?
A typical workup involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then typically purified by column chromatography.[9]
Experimental Protocols
General Protocol for the Van Leusen Synthesis of 5-Substituted Oxazoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.0-1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-2.5 equiv) or Potassium tert-butoxide (t-BuOK) (1.1 equiv)
-
Anhydrous methanol or tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv) and TosMIC (1.0-1.2 equiv).
-
Add the anhydrous solvent (e.g., methanol or THF) to dissolve the starting materials.
-
Add the base (e.g., K₂CO₃ or t-BuOK) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Byproduct | Likely Cause | Mitigation Strategy |
| Nitrile | Competing reaction pathway | Confirm starting material is an aldehyde, not a ketone. Optimize reaction conditions (e.g., milder base). |
| Imidazole | Amine impurity in aldehyde | Purify aldehyde starting material. |
| Rearranged Enamine | Specific indole aldehyde substrates | Substrate-dependent; optimize conditions or anticipate as a potential product. |
| 4-Alkoxy-2-oxazoline | Excess alcohol in related nitrile synthesis | Use alcohol judiciously if required as a co-solvent.[10] |
Visualizations
Reaction Mechanisms
Caption: Competing reaction pathways in the Van Leusen synthesis.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in the Van Leusen synthesis.
References
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Available from: [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. Available from: [Link]
-
Zheng, X.; Liu, W.; Zhang, D. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25(7), 1594. Available from: [Link]
-
Van Leusen Imidazole Synthesis. Organic Chemistry Portal. Available from: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. Available from: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. Available from: [Link]
-
Mastering the Van Leusen Reaction: A Guide to TosMIC Utility. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Cervantes-González, C. C., et al. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Molbank2019 , 2019(4), M1093. Available from: [Link]
- Chakrabarty, M.; Basak, R.; Ghosh, N. An unusual rearrangement in the van Leusen reaction of 3-formylindoles with tosylmethyl isocyanide. Tetrahedron Letters2005, 46(45), 7759-7762.
-
Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! YouTube. Available from: [Link]
-
Van Leusen Reaction. NROChemistry. Available from: [Link]
-
Van Leusen Reaction. YouTube. Available from: [Link]
Sources
- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Van Leusen Reaction [organic-chemistry.org]
Low yield in "2-Isopropyl-1,3-oxazole-4-carbaldehyde" synthesis
Technical Support Center: Optimizing 2-Isopropyl-1,3-oxazole-4-carbaldehyde Synthesis
-
Ticket ID: OX-ISO-4CHO-YIELD
-
Status: Open
-
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The synthesis of 2-Isopropyl-1,3-oxazole-4-carbaldehyde is a deceptive workflow. While the oxazole ring appears simple, the specific combination of the isopropyl steric bulk at C2 and the reactive aldehyde at C4 creates a "yield trap" typically hovering around 20-30%.
This guide moves beyond standard literature procedures, which often omit critical handling details. We address the two primary failure points: the Hantzsch cyclization efficiency and the Redox instability during the generation of the aldehyde moiety.
Part 1: The Diagnostic Matrix
Before changing your reagents, identify where the mass balance is lost.
| Symptom | Probable Root Cause | Immediate Action |
| Dark/Black Reaction Mixture (Step 1) | Polymerization of Ethyl Bromopyruvate. | Distill Ethyl Bromopyruvate immediately before use. |
| Low Conversion in Cyclization | "Wet" Isobutyramide or solvent. | Azeotropic drying of amide; use molecular sieves in solvent. |
| Product disappears during workup | Aqueous solubility / pH sensitivity. | Oxazoles are weak bases. Avoid strong acid washes (pH < 3). |
| Alcohol contaminant in final step | DIBAL-H Over-reduction. | Switch to the "Redox Pivot" (2-step protocol). |
| Aldehyde decomposes on silica | Acid sensitivity of the aldehyde. | Deactivate silica with 1% Et3N or use neutral alumina. |
Part 2: Troubleshooting The Ring Construction (Hantzsch Synthesis)
The industry-standard route involves condensing Isobutyramide with Ethyl Bromopyruvate . If your yield here is <60%, the issue is likely the electrophile quality.
The Hidden Variable: Ethyl Bromopyruvate
Ethyl bromopyruvate is a potent lachrymator and highly unstable. Commercial supplies often contain significant amounts of HBr and polymers (indicated by a yellow/orange color).
-
The Fix: You must distill Ethyl Bromopyruvate under high vacuum (approx. 70-75°C at 10 mmHg) immediately before the reaction. The distillate should be clear/colorless.
-
The Protocol Adjustment: Do not dump the reagents together.
-
Dissolve Isobutyramide (1.0 equiv) in EtOH or Toluene.
-
Add solid
or (1.1 equiv) to scavenge the HBr byproduct. Acidic conditions promote polymerization of the pyruvate. -
Add Ethyl Bromopyruvate (1.05 equiv) dropwise at 0°C, then warm to reflux.
-
Workflow Logic: The Cyclization Pathway
The following diagram illustrates the critical decision points in the ring-forming stage.
Figure 1: Decision tree for maximizing yield in the Hantzsch cyclization step.
Part 3: The Redox Pivot (The "DIBAL Trap")
The most common user complaint is: "I used DIBAL-H at -78°C to reduce the ester to the aldehyde, but I got a mixture of starting material, alcohol, and aldehyde."
The Science: The tetrahedral aluminate intermediate formed by DIBAL-H is stable at -78°C, but the isopropyl group provides steric bulk that can slow down the initial attack, requiring warmer temperatures where the intermediate collapses, leading to over-reduction.
The Recommended Solution: The 2-Step "Redox Pivot"
Instead of fighting the thermodynamics of a partial reduction, accept a 2-step sequence. It adds one day to the workflow but increases isolated yield from ~30% to ~75%.
Step A: Full Reduction to Alcohol
-
Reagent:
(LAH) or excess DIBAL-H (2.2 equiv). -
Conditions: THF, 0°C to RT.
-
Result: 2-Isopropyl-4-(hydroxymethyl)oxazole. This is a stable, easy-to-purify solid/oil.
Step B: Mild Oxidation to Aldehyde
-
Reagent:
(Activated) or Swern Oxidation. -
Why
?: It is specific for allylic/benzylic-type alcohols. The C4-hydroxymethyl group on the oxazole ring mimics benzylic reactivity. -
Protocol: Stir the alcohol in DCM with 10 equiv of activated
at room temperature for 12 hours. Filter through Celite. -
Yield: Typically quantitative conversion with no over-oxidation to the acid.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use the Vilsmeier-Haack reaction on 2-isopropyloxazole to install the aldehyde directly? A: Strongly Discouraged. The oxazole ring is electron-rich, but the regioselectivity is controlled by the C2 substituent. In 2-substituted oxazoles, electrophilic substitution (like Vilsmeier) preferentially occurs at C5 , not C4. You will likely isolate the 5-formyl isomer or a mixture. The C4-position is best accessed via the Hantzsch synthesis (pre-functionalized).
Q2: My aldehyde product turns red/brown upon storage. Why? A: Oxazole-4-carbaldehydes are prone to autoxidation to the carboxylic acid and subsequent decarboxylation/polymerization.
-
Fix: Store under Argon at -20°C. If purifying by column chromatography, flush the column with
and use degassed solvents.
Q3: The workup of the ester hydrolysis (if making the acid) gives low recovery. A: Oxazole-4-carboxylic acids are amphoteric (zwitterionic character). If you acidify to pH 1 to precipitate the acid, the oxazole nitrogen protonates, making the salt water-soluble.
-
Fix: Adjust pH to the isoelectric point (typically pH 3-4) to maximize precipitation.
Part 5: Validated Experimental Protocol (The "Redox Pivot")
Step 1: Synthesis of Ethyl 2-isopropyl-1,3-oxazole-4-carboxylate
-
Distillation: Distill ethyl bromopyruvate (20 mmol) at 10 mmHg.
-
Mix: In a flask, combine isobutyramide (20 mmol) and
(22 mmol) in absolute Ethanol (40 mL). -
Add: Add the distilled bromopyruvate dropwise at Room Temp.
-
Heat: Reflux for 6 hours.
-
Workup: Cool, filter off inorganic salts. Evaporate EtOH. Dissolve residue in EtOAc, wash with sat.
(removes unreacted acid/pyruvate), then Brine. Dry ( ) and concentrate.
Step 2: Reduction to Alcohol
-
Suspend
(1.0 equiv) in dry THF at 0°C. -
Add the ester (from Step 1) in THF dropwise.
-
Stir 1 hr at 0°C.
-
Fieser Quench: Add water (
mL), then 15% NaOH ( mL), then water ( mL). Filter the white precipitate. Concentrate filtrate.[3]
Step 3: Oxidation to Aldehyde
-
Dissolve the crude alcohol in DCM (0.1 M).
-
Add Activated
(10 equiv by weight). -
Stir vigorously at RT overnight.
-
Filter through a pad of Celite. Evaporate solvent.[3]
-
Result: Pure 2-Isopropyl-1,3-oxazole-4-carbaldehyde.
-
References
-
Hantzsch Oxazole Synthesis (General Mechanism & Optimization)
-
DIBAL-H vs.
-
Manganese Dioxide Oxidation of Heterocyclic Alcohols
- Title: "Manganese Dioxide Oxid
- Source:Encyclopedia of Reagents for Organic Synthesis.
- Relevance: Validates the selectivity of MnO2 for the C4-hydroxymethyl oxazole (allylic-like)
-
URL:[Link]
-
Regioselectivity of Vilsmeier-Haack on Oxazoles
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Isopropyl-1,3-oxazole-4-carbaldehyde | 202817-15-0 | Benchchem [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
Removal of unreacted starting materials from "2-Isopropyl-1,3-oxazole-4-carbaldehyde"
Executive Summary
This guide addresses the purification of 2-Isopropyl-1,3-oxazole-4-carbaldehyde , a critical intermediate in the synthesis of kinase inhibitors and antiviral therapeutics. The presence of unreacted starting materials—typically (2-isopropyl-1,3-oxazol-4-yl)methanol (alcohol precursor) or ethyl 2-isopropyl-1,3-oxazole-4-carboxylate (ester precursor)—can severely compromise downstream reductive aminations or Knoevenagel condensations.
Due to the reactivity of the aldehyde group and the potential acid-sensitivity of the oxazole ring, standard silica chromatography is often inefficient or destructive. This guide prioritizes chemoselective chemical purification (Bisulfite Method) over physical separation to ensure maximum purity and yield.
Module 1: Chemoselective Purification (The "Gold Standard")
Q: How do I remove non-aldehyde starting materials (alcohols, esters, or alkyl-oxazoles) without running a column?
A: The most robust method is the Sodium Bisulfite Adduct Protocol . Unlike chromatography, which relies on polarity differences, this method relies on chemical reactivity. The aldehyde forms a water-soluble bisulfite adduct, while your starting materials (alcohol, ester, or non-formylated oxazole) remain in the organic layer.
The Protocol (Step-by-Step)
-
Adduct Formation:
-
Dissolve your crude mixture in a minimal amount of Methanol (MeOH) or Ethanol (EtOH) (approx. 2-3 mL per gram).
-
Add a slight excess (1.2 – 1.5 eq) of saturated aqueous Sodium Bisulfite (
) . -
Observation: A white precipitate may form, or the solution may just become biphasic.
-
Stir vigorously for 30–60 minutes at room temperature.
-
-
Wash (Removal of Impurities):
-
Dilute the mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Transfer to a separatory funnel.[1]
-
CRITICAL STEP: Keep the Aqueous Layer (contains the product as an adduct).
-
Discard the Organic Layer (contains unreacted alcohol/ester starting materials).
-
Optional: Wash the aqueous layer once more with fresh organic solvent to ensure total removal of non-aldehydes.
-
-
Regeneration (Releasing the Product):
-
Cool the aqueous layer to 0°C.
-
Slowly add Sodium Carbonate (
) or Sodium Hydroxide (1M NaOH) until pH 10–12. -
Caution: Do not use concentrated strong acid; oxazoles can be acid-sensitive.
-
Extract the regenerated aldehyde into DCM (3x).
-
-
Isolation:
-
Dry combined organics over
, filter, and concentrate -
Result: High-purity aldehyde
98%.
-
Visual Workflow: Bisulfite Purification Logic
Figure 1: Chemoselective separation workflow. The aldehyde is temporarily "pulled" into the aqueous phase, leaving non-reactive starting materials behind.
Module 2: Troubleshooting Common Issues
Q: My product contains a carboxylic acid impurity (observed by NMR/LCMS). How do I remove it?
A: Aldehydes oxidize to carboxylic acids (in this case, 2-isopropyl-1,3-oxazole-4-carboxylic acid) upon exposure to air. This is a common "phantom" impurity.
-
Solution: Perform a Bicarbonate Wash .
Q: I am trying to distill the product, but it decomposes. What are the parameters?
A: Oxazole aldehydes can be thermally sensitive.[3] Atmospheric distillation is not recommended .
-
Technique: Kugelrohr or Short-path vacuum distillation.
-
Estimated Boiling Point: ~70–80°C at 0.5 mmHg.
-
Warning: If the pot temperature exceeds 120°C, the oxazole ring may undergo thermal rearrangement or polymerization.
Q: The product streaks on TLC or Silica Column. How do I fix the resolution?
A: While oxazoles are weak bases (
-
Fix: Pre-treat your silica gel with 1% Triethylamine (Et3N) in hexanes before loading the column.
-
Eluent System: Use a gradient of Hexanes/Ethyl Acetate.
-
Start: 95:5 Hex/EtOAc (elutes non-polar impurities).
-
Product Elution: Typically 80:20 to 70:30 Hex/EtOAc.
-
Module 3: Data & Physical Properties
Use the table below to verify your isolated material against expected values.
| Property | Value / Description | Notes |
| Appearance | Pale yellow oil or low-melting solid | Solidifies upon storage at 4°C. |
| Molecular Weight | 139.15 g/mol | |
| Boiling Point | ~65–70°C @ 0.5 mmHg | Do not distill at atm.[4][5] pressure. |
| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water (unless as bisulfite adduct). |
| Stability | Air-sensitive (Oxidation) | Store under Argon/Nitrogen at -20°C. |
| TLC Stain | UV Active (254 nm) & DNP Stain | DNP stains aldehydes orange/red. |
Module 4: Decision Matrix (Method Selection)
Use this logic flow to determine the correct purification path for your specific crude mixture.
Figure 2: Decision matrix for selecting the optimal purification strategy based on impurity profile.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Boucher, M. M.; Furigay, M. H.; Quach, P. K.; Brindle, C. S. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[6] Org.[2][7][6][8] Process Res. Dev.2017 , 21(9), 1394–1403.[6] Link[6]
-
Atwood, G.; Purbiya, S.; Reid, C.; et al. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis.[9] RSC Adv.[9]2024 , 14, 26233-26238.[9] Link
-
Sigma-Aldrich. Product Specification: 2-Isopropyl-1,3-oxazole-4-carbaldehyde. Link
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. 4-Oxazolecarboxaldehyde 97 118994-84-6 [sigmaaldrich.com]
- 6. Workup [chem.rochester.edu]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Advanced Oxazole Synthesis & Regiocontrol
Mission: To provide high-fidelity troubleshooting and protocol optimization for the regioselective synthesis of oxazoles. This guide addresses the "Regioselectivity Problem"—the difficulty in exclusively targeting the C2, C4, or C5 positions during cyclization or late-stage functionalization.
Module 1: The Van Leusen Synthesis (C5-Selectivity)
The Standard: The reaction of aldehydes with Tosylmethyl Isocyanide (TosMIC) is the industry standard for generating 5-substituted oxazoles .
Mechanistic Insight
The regioselectivity is intrinsic to the mechanism. The reaction proceeds via a [3+2] cycloaddition followed by a base-induced
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Mixture of isomers (Rare) | Aldehyde Sterics/Electronics: Highly hindered aldehydes may force an alternative condensation pathway. | Switch Solvent/Base: Move from MeOH/K₂CO₃ to DME/t-BuOK . The stronger base/aprotic solvent promotes the specific formation of the oxazoline intermediate required for C5 selectivity. |
| Low Yield (<30%) | Premature TosMIC Decomposition: TosMIC is base-sensitive and can polymerize. | Protocol Adjustment: Add the base dropwise to a solution of Aldehyde + TosMIC, rather than adding TosMIC to a basic solution. Keep temperature <0°C during addition. |
| Reaction Stalls | Poor Solubility: The intermediate oxazoline precipitates before elimination. | Use a Pressure Reactor: Run the reaction in MeOH/K₂CO₃ at 80°C in a sealed tube . This forces the elimination step (release of TosH) which drives the equilibrium forward. |
DOT Diagram: Van Leusen Regioselectivity Logic
Figure 1: The elimination of the sulfonyl group at C4 is the "self-validating" step that guarantees C5-substitution.
Module 2: Gold-Catalyzed Divergent Synthesis (C2,4- vs. C2,5-Disubstitution)
The Challenge: Standard cyclization of terminal alkynes with amides typically yields 2,4-disubstituted oxazoles . Accessing the 2,5-isomer often requires changing the entire synthetic route.
The Solution: Ligand and substrate control allow for "switchable" regioselectivity using Gold(I) or Gold(III) catalysis.
Protocol A: Synthesis of 2,4-Disubstituted Oxazoles
-
Substrates: Terminal Alkyne + Carboxamide.[1]
-
Catalyst: AuCl₃ (5 mol%) or Au(NTf₂) (2 mol%).
-
Mechanism: 5-exo-dig cyclization.[2] The amide oxygen attacks the internal carbon of the alkyne (activated by Au).
-
Key Step: The terminal carbon becomes C5 (unsubstituted).
Protocol B: Synthesis of 2,5-Disubstituted Oxazoles (The "Zhang Switch")
-
Substrates: Propynal (Alkynyl Aldehyde) + Carboxamide.
-
Catalyst: AuCl(PPh₃)/AgOTf.
-
Mechanism: The presence of the aldehyde moiety on the alkyne reverses the polarization. The amide attacks the gold-carbenoid intermediate, followed by condensation with the aldehyde.
-
Result: The R-group of the alkyne ends up at C5.
Comparative Workflow
Figure 2: Divergent synthesis pathways controlled by substrate oxidation state and Gold catalysis.
Module 3: Oxidative Cyclization of Enamides (Metal-Free)
Application: Ideal for synthesizing 2,5-disubstituted oxazoles when transition metals must be avoided (e.g., late-stage pharma purification).
The Reagent: Phenyliodine Diacetate (PIDA) or PIFA.
Standard Protocol (Self-Validating)
-
Substrate:
-styrylbenzamide (Enamide). -
Reagent: PIDA (1.2 equiv).
-
Solvent: TFE (2,2,2-Trifluoroethanol) or HFIP. Note: Fluorinated solvents are critical for stabilizing the hypervalent iodine intermediate.
-
Conditions: Room temperature, 1-2 hours.
Troubleshooting
| Issue | Diagnosis | Solution |
| Low Conversion | Solvent Nucleophilicity: Using MeOH or EtOH often leads to solvolysis byproducts (acetals) instead of cyclization. | Mandatory Solvent Switch: Use TFE or HFIP . These non-nucleophilic, ionizing solvents stabilize the cation intermediate, forcing the amide oxygen to act as the nucleophile. |
| C-C Bond Cleavage | Over-oxidation: Substrates with electron-rich aryl rings may undergo oxidative cleavage. | Switch Reagent: Use PIFA (Phenyliodine bis(trifluoroacetate)) at -40°C. It is more reactive but allows for lower temperatures to control side reactions. |
Module 4: Late-Stage C-H Functionalization
Scenario: You have an oxazole core and need to add an aryl group.[3] Regioselectivity Rule:
-
C2 Position: Most acidic (pKa ~20). Naturally reactive toward lithiation and direct arylation.
-
C5 Position: Less acidic than C2. Accessible only if C2 is blocked or via specific steric control.
Protocol: C2-Selective Direct Arylation
-
Catalyst: Pd(OAc)₂ (5 mol%) / PPh₃ (10 mol%).
-
Base: Cs₂CO₃ (2 equiv).[4]
-
Solvent: Toluene, 110°C.
-
Mechanism: Concerted Metallation-Deprotonation (CMD).
-
Selectivity: >99:1 for C2 over C5 due to the acidity difference.
Protocol: C5-Selective Arylation (When C2 is blocked)
If C2 is substituted (e.g., with a methyl group), C5-arylation proceeds smoothly using CuI-catalyzed systems.
-
Conditions: Ar-I, CuI (10 mol%), 1,10-phenanthroline, K₃PO₄, DMF, 140°C.
References
-
Van Leusen Oxazole Synthesis Mechanism & Scope
-
Gold-Catalyzed Divergent Synthesis (Zhang Switch)
- Wang, Y., & Zhang, L. "Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles from Carboxamides and Propynals." Organic Letters, 2019.
-
Oxidative Cyclization with PIDA (Metal-Free)
-
Copper-Catalyzed Regioselective Synthesis
-
Transition Metal C-H Activation Reviews
- Gandeepan, P., et al. "Transition Metal-Catalyzed C–H Activation of Oxazoles." Chemical Reviews, 2019.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Oxazole Synthesis Process Safety & Technical Support Hub
Status: Operational Operator: Senior Application Scientist Mission: To prevent thermal runaway and optimize yield in high-energy heterocycle synthesis.
Introduction: Respect the Ring
Welcome to the Oxazole Synthesis Support Center. You are likely here because your reaction is running too hot, your pressure is spiking, or you are planning a scale-up that makes you nervous. Oxazole synthesis—whether via Robinson-Gabriel cyclodehydration or Van Leusen cycloaddition—is inherently exothermic. The formation of the aromatic system drives energy release, often coinciding with gas evolution or aggressive dehydration.
This guide treats your synthesis not just as chemistry, but as a heat management challenge.
Module 1: Robinson-Gabriel Cyclodehydration
Ticket #RG-01: "My
The Root Cause
The Robinson-Gabriel synthesis involves the cyclodehydration of
-
The Exotherm: The initial attack of the amide oxygen on
is exothermic. However, the real danger zone is the subsequent elimination step which releases HCl and heat simultaneously. -
The Failure Mode: In batch, poor heat transfer leads to localized hot spots. Above a critical temperature, the product polymerizes (the "black tar"), and the rapid release of HCl gas causes the "geyser" effect.
Troubleshooting Protocol
| Parameter | Batch Protocol (Standard) | Flow Protocol (Recommended for Scale >10g) |
| Reagent | Burgess Reagent or Deoxo-Fluor (Milder) | |
| Temperature | Start at | |
| Addition | Dropwise over 2 hours (Keep | Continuous stream (Residence time: 10-30 min) |
| Heat Removal | Cryostat/Ice Bath (Passive) | Microreactor Heat Exchanger (Active) |
| Quench | CRITICAL: Pour reaction into ice. | Inline quench with aqueous base. |
The "Safe-Path" Workflow
Do not scale a
Figure 1: Decision matrix for Robinson-Gabriel scale-up. High exotherm potential mandates continuous flow processing to prevent thermal runaway.
Module 2: Van Leusen Synthesis (TosMIC)
Ticket #VL-02: "Pressure spike during base addition."
The Root Cause
The Van Leusen reaction uses Tosylmethyl Isocyanide (TosMIC) and an aldehyde.[2][3]
-
The Exotherm: The deprotonation of TosMIC by base (e.g.,
or -BuOK) is exothermic. -
The Pressure Spike: The subsequent elimination of
-toluenesulfinic acid (often as the salt) can be rapid. If the solvent (often MeOH or DME) is near its boiling point, the heat of reaction causes flash vaporization of the solvent, pressurizing the vessel.
Technical Guidance
-
Solvent Selection: Avoid low-boiling ethers if possible. Switch to Ionic Liquids or DMSO if downstream processing allows. These act as thermal sinks, absorbing the heat spike without boiling.
-
Base Management:
-
Do not add solid base to the aldehyde/TosMIC mixture in one portion.
-
Protocol: Slurry the base and add it via a screw-feeder or syringe pump to the reaction mixture.
-
-
The "Baumann Flow" Method: Research by the Baumann group demonstrates that running this in a packed-bed reactor (solid supported base) allows the heat to be dissipated into the solid support and the flowing solvent, preventing hotspots [1].
Module 3: Oxidative Aromatization
Ticket #OX-03: "Runaway oxidation using
The Issue
Synthesizing oxazoles often involves making the oxazoline (dihydro-oxazole) first, followed by oxidation.
-
Risk: Oxidants like DDQ or active
can react violently with electron-rich oxazolines on scale. -
Solution: Use Molecular Oxygen (
) in Flow .-
Using a pressurized flow reactor allows you to use
at high temperatures ( ) safely because the gas is dissolved in the liquid, and the headspace volume is negligible. This eliminates the risk of solvent vapor/oxygen explosions [2].
-
Module 4: Emergency Quenching & First Aid
Status: RED ALERT
If you detect an uncontrolled temperature rise (
-
Stop Dosing: Immediately cut the feed of the limiting reagent (usually the acid chloride or base).
-
Max Cooling: Engage full jacket cooling.
-
Do NOT Quench Yet: Adding water to a hot
or TosMIC reaction will cause a secondary, more violent exotherm (hydrolysis). -
Dilute: Add cold, dry solvent (DCM or Toluene) to increase thermal mass and dilute the reactants.
-
The "Inverse Quench": Once cooled to ambient, transfer the reaction mixture slowly into a stirred ice/base slurry. Never pour water into the reaction vessel.
References
-
Disney, N., Smyth, M., Wharry, S., Moody, T. S., & Baumann, M. (2023).[4] A cyanide-free synthesis of nitriles exploiting flow chemistry (and oxazole side-products). Reaction Chemistry & Engineering.
-
Pieber, B., & Kappe, C. O. (2016). Safe and Fast Flow Synthesis of Functionalized Oxazoles with Molecular Oxygen in a Microstructured Reactor. Organic Process Research & Development. [5]
-
Baumann, M., Baxendale, I. R., Ley, S. V., Smith, C. D., & Tranmer, G. K. (2006). Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Organic Letters.
-
Donnelly, K., & Baumann, M. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography.[6] Beilstein Journal of Organic Chemistry.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
Technical Support Center: Navigating Catalyst Poisoning in Palladium-Catalyzed Reactions of Oxazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals. Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds like oxazoles, which are core scaffolds in many pharmaceutical agents. However, the success of these reactions is often hampered by catalyst poisoning—a phenomenon where substances, even at trace levels, deactivate the palladium catalyst, leading to sluggish or failed reactions.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience. Our goal is to empower you to diagnose, resolve, and prevent issues related to catalyst poisoning in your own laboratory work.
Section 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q1: My Suzuki-Miyaura (or other cross-coupling) reaction with an oxazole substrate is sluggish, stalls prematurely, or fails to initiate. What are the likely causes related to catalyst poisoning?
A1: This is the most common symptom of catalyst deactivation. The root cause is often the presence of impurities that bind strongly to the palladium center, disrupting the catalytic cycle. Here’s a breakdown of the likely culprits and the causality:
-
Substrate-Inherent Poisoning: The oxazole ring itself is a potential poison. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center.[1] This coordination can form stable, "off-cycle" complexes that are catalytically inactive, effectively reducing the concentration of active catalyst available to participate in the reaction.[1] This is a frequent issue in C-H activation reactions where the catalyst may preferentially coordinate with the heteroatom.[2]
-
Impurities in Starting Materials: Reagents are a primary source of catalyst poisons.
-
Sulfur Compounds: Elemental sulfur and sulfur-containing organic molecules (thiols, thioethers) are potent palladium poisons.[1][3][4] They can be introduced as impurities in starting materials or reagents.[1][5] Sulfur binds almost irreversibly to the palladium surface, blocking active sites.[6]
-
Residual Synthesis Reagents: If your oxazole substrate was synthesized using methods like the Vilsmeier-Haack reaction, residual reagents such as phosphorus oxychloride (POCl₃) or solvents like dimethylformamide (DMF) can act as catalyst poisons.[1]
-
-
Ligand Degradation: Phosphine ligands, which are commonly used, can be oxidized to phosphine oxides. These oxides have a much lower affinity for the palladium center, leading to catalyst deactivation and the formation of palladium black.[1]
Q2: I'm observing a significant amount of black precipitate (palladium black) forming in my reaction flask. What does this mean and how can I prevent it?
A2: The formation of palladium black is a visual indicator of catalyst decomposition. The catalytically active species in most cross-coupling reactions are soluble, molecular palladium complexes (typically Pd(0) or Pd(II)). When these complexes become unstable, they aggregate and precipitate out of solution as metallic palladium(0), which is largely inactive for the desired reaction.
-
Causality: This aggregation is often triggered by:
-
Ligand Dissociation/Degradation: As mentioned above, if your phosphine ligands oxidize or dissociate, the "naked" palladium atoms are no longer stabilized in solution and will agglomerate.[1]
-
Reductive Aggregation: In some cases, reaction conditions or additives can cause the undesired reduction of the active Pd(II) species to Pd(0) aggregates.[7][8][9]
-
-
Preventative Measures:
-
Maintain a Strict Inert Atmosphere: Oxygen is a primary culprit in the oxidation of phosphine ligands. Ensure all solvents and reagents are thoroughly degassed and the reaction is run under a positive pressure of argon or nitrogen.[10]
-
Use High-Quality Reagents: Use fresh, high-purity catalyst and ligands. Older ligands may have already begun to oxidize.[10]
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Sometimes, a slight excess of ligand can improve stability.
-
Consider More Robust Ligands: N-heterocyclic carbene (NHC) ligands are often more thermally stable and resistant to oxidation than phosphines and can prevent catalyst decomposition.[11]
-
Q3: I suspect my reagents are impure. What are the best practices for purification and validation?
A3: Rigorous purification of starting materials is a non-negotiable step when troubleshooting difficult cross-coupling reactions.[12]
-
Purification Techniques:
-
Recrystallization/Distillation: Standard methods for purifying solid and liquid starting materials, respectively.
-
Activated Carbon Treatment: A slurry of activated carbon can be used to adsorb non-polar impurities, including some sulfur compounds.
-
Filtration through Silica/Alumina: A plug of silica gel or alumina can remove polar impurities.
-
-
Validation of Purity:
-
Analytical Techniques: For identifying unknown poisons, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for detecting volatile organic impurities.[13] For elemental poisons like arsenic or lead, Inductively Coupled Plasma (ICP-OES or ICP-MS) is required.[14]
-
"Poison Test" Experiment: A small-scale control reaction with a known, reliable substrate can be "spiked" with a small amount of your questionable reagent. If the control reaction fails, it confirms the presence of a poison.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in palladium-catalyzed reactions?
A1: The list is broad, but certain classes of compounds are notorious for deactivating palladium catalysts. These substances often have a stronger affinity for the catalyst's surface than the intended reactants.[12]
| Poison Class | Examples | Common Sources | Mechanism of Action |
| Sulfur Compounds | H₂S, thiols, thioethers, elemental sulfur (S₈) | Reagent impurities, natural gas-derived feedstocks, vulcanized rubber stoppers | Strong, often irreversible, adsorption to Pd surface, blocking active sites.[4][5] |
| Nitrogen Heterocycles | Pyridines, quinolines, imidazoles, oxazoles | Substrate, product, additives | Coordination to the Pd center, forming stable off-cycle complexes.[1][2][3] |
| Phosphorus(III) Compounds | Phosphites, phosphines (in excess or undesired) | Reagent impurities, ligand degradation byproducts | Competitive binding with the desired ligand or substrate.[3] |
| Halides & Cyanides | Excess I⁻, Br⁻, Cl⁻, CN⁻ | Salts, additives, cyanide sources | Can form highly stable, anionic palladium complexes like [Pd(CN)₄]²⁻ that are catalytically inactive.[3][15] |
| Heavy Metals | Lead, Mercury, Arsenic | Impurities from upstream processes or raw materials | Amalgamation with palladium or irreversible binding.[14] |
| Other Organics | Nitriles, nitro compounds, oximes | Substrates with these functional groups, impurities | Strong coordination to the palladium center.[3] |
Q2: How exactly does the oxazole ring poison the catalyst?
A2: The primary mechanism is through the coordination of the lone pair of electrons on the oxazole's nitrogen atom to the electron-deficient palladium center.[1] This creates a dative bond. While transient coordination of the substrate is a necessary part of many catalytic cycles (e.g., in C-H activation), the bond between palladium and a heterocyclic nitrogen can be particularly strong.[2] This can lead to the formation of a stable palladium-oxazole complex that does not proceed through the subsequent steps of the catalytic cycle (like oxidative addition or reductive elimination), effectively sequestering the catalyst from the reaction.
Caption: Mechanism of poisoning by N-heterocycles.
Q3: What are "scavengers" and how can they help?
A3: Metal scavengers are materials designed to bind and remove metal species from a solution.[16] In the context of catalyst poisoning, they can be used in two ways:
-
Pre-treatment of Reagents: A solution of a starting material suspected of containing a poison can be stirred with a scavenger resin before being used in the reaction. The scavenger binds the poison, effectively purifying the reagent.
-
Post-reaction Cleanup: Scavengers are more commonly used to remove residual palladium from the final product to meet regulatory limits (especially in pharmaceutical development).[16][17]
Scavengers are typically solid-supported materials, like silica or polymer resins, functionalized with groups that have a high affinity for palladium, such as thiols, amines, or phosphines.[16][18] The choice of scavenger depends on the nature of the poison you are trying to remove and the reaction conditions.[16]
Q4: Can a poisoned catalyst be regenerated?
A4: Regeneration can be difficult and is often not practical on a lab scale. While some industrial processes have protocols for catalyst regeneration, such as thermal or chemical treatments to burn off or wash away poisons[12], these are often not feasible for homogeneous catalysts used in fine chemical synthesis. For irreversible poisons like sulfur or heavy metals, the deactivation is permanent.[19] Prevention is a far more effective strategy than attempting a cure.
Section 3: Protocols and Methodologies
Protocol 1: A General, Robust Protocol for Suzuki-Miyaura Coupling of a Halogenated Oxazole
This protocol incorporates best practices to minimize the risk of catalyst deactivation.
-
Reagent Preparation:
-
Ensure the oxazole halide and boronic acid are of high purity. If in doubt, recrystallize the solid components.
-
Use a high-purity, anhydrous base (e.g., K₂CO₃ or K₃PO₄, finely ground). Note: Anhydrous couplings with K₃PO₄ may require a few equivalents of water to function properly.[20]
-
Use a high-quality palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand from a reputable supplier.
-
-
Reaction Setup (Strict Inert Technique):
-
Dry all glassware in an oven ( >100 °C) overnight and cool under a stream of argon or nitrogen.
-
Degas the chosen solvent (e.g., Dioxane, Toluene, or DMF) by sparging with argon for at least 30 minutes or by three freeze-pump-thaw cycles.
-
To a dried flask equipped with a magnetic stir bar and condenser, add the oxazole halide (1.0 eq), boronic acid (1.2-1.5 eq), base (2.0-3.0 eq), palladium catalyst (1-5 mol%), and any additional ligand under a positive pressure of argon.
-
Seal the flask and purge with argon for 5-10 minutes.
-
Add the degassed solvent via syringe.
-
-
Execution and Monitoring:
-
Heat the reaction to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, do not simply add more catalyst, as it will likely be poisoned as well. Instead, consider the troubleshooting steps outlined above.
-
Caption: A troubleshooting workflow for stalled reactions.
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with 5-Chlorobenzo[d]oxazole-2-carbaldehyde.
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
RevisionDojo. (2025). Catalyst Poisoning Explained Simply. Retrieved from [Link]
-
Diva-portal.org. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Retrieved from [Link]
-
INCAT. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Retrieved from [Link]
-
ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]
- Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts.
-
National Institutes of Health (NIH). (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]
- Erhardt, S., Grushin, V. V., et al. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 125(36), 10984–10994.
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts | Request PDF. Retrieved from [Link]
-
The Pondering Chemist. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Retrieved from [Link]
-
ACS Publications. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Retrieved from [Link]
-
ACS Publications. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from [Link]
-
Chromatography Online. (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Retrieved from [Link]
-
G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons. Retrieved from [Link]
-
ResearchGate. (2025). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. Retrieved from [Link]
-
Journal of Nanomaterials & Molecular Nanotechnology. (2023). Preparation of Oxazoles by MNPs-aniline-Pd in Order to Achieve the Goals of Green Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GAS Dortmund [gas-dortmund.de]
- 7. diva-portal.org [diva-portal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Catalyst Poisoning Testing [intertek.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. spinchem.com [spinchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. revisiondojo.com [revisiondojo.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Oxazole Chemistry & Solubility Optimization
Current Status: Operational Topic: Overcoming Poor Solubility of Oxazole Intermediates Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Brick Dust" Phenomenon
Welcome to the Oxazole Technical Support Hub. If you are here, you are likely staring at a round-bottom flask containing a suspension that refuses to dissolve, or a column that has streaked into oblivion.
The Root Cause: Oxazoles are planar, electron-deficient heteroaromatics. They exhibit strong
This guide moves beyond standard textbook chemistry to field-proven "process chemistry" techniques for handling these recalcitrant intermediates.
Module 1: Reaction Optimization (The Stalled Pot)
Issue: My reactants precipitated halfway through the synthesis, and conversion has stalled.
The Causality
In standard syntheses (e.g., Robinson-Gabriel or Van Leusen), the intermediate often crystallizes out as the reaction proceeds. While precipitation drives equilibrium (Le Chatelier’s principle), it halts kinetics if the surface area becomes too low.
Troubleshooting Protocol
1. The "Privileged Solvent" Switch: HFIP If your oxazole synthesis (especially cyclodehydration) is sluggish in DCM or Toluene, switch to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .
-
Why? HFIP is a strong hydrogen-bond donor (HBD) but a poor nucleophile. It disrupts the
-aggregates of oxazoles, solubilizing them while stabilizing charged transition states. -
Evidence: HFIP has been shown to accelerate heteroaromatic functionalization where other polar solvents fail [1].
2. The Dipolar Aprotic/Chaotrope Strategy For nucleophilic substitutions on the oxazole ring:
-
Solvent: NMP (N-methyl-2-pyrrolidone) or DMSO.
-
Additive: Add Lithium Chloride (LiCl) (0.5 equiv).
-
Mechanism: LiCl acts as a chaotropic agent, breaking up solvent structure and increasing the solubility of the organic intermediate, effectively "salting in" the compound.
Decision Logic: Solvent Selection
Figure 1: Decision matrix for solubilizing stalled oxazole reactions.
Module 2: Workup & Isolation (The "Goo" vs. The "Rock")
Issue: I cannot extract my product. It sits as a rag layer between the organic and aqueous phases.
The Solution: Stop Extracting, Start Filtering
Oxazoles often form hydrochloride salts during synthesis (e.g., Fischer synthesis) which are insoluble in ether but soluble in water. However, the free base is often insoluble in everything.
Protocol: The "Crash and Wash" Instead of a liquid-liquid extraction (LLE), use the insolubility to your advantage.
-
Quench: Pour the reaction mixture into ice water.
-
Precipitate: If the oxazole does not crash out, adjust pH.
-
Basic Oxazoles: Adjust to pH 10 (using
). -
Acidic Oxazoles: Adjust to pH 3.
-
-
Filter: Vacuum filter the solid.
-
The Trituration Wash:
-
Wash the filter cake with Water (removes salts).
-
Wash with Cold Diethyl Ether (removes non-polar impurities).
-
Wash with Cold Methanol (removes unreacted polar starting materials).
-
-
Result: You often obtain >95% purity without a column.
Data: Solvent Solubility Comparison
| Solvent | Solubility of Rigid Oxazoles | Use Case |
| Water | Negligible (unless salt) | Washing away inorganic salts |
| Diethyl Ether | Poor | Washing away grease/non-polar byproducts |
| DCM | Moderate | Standard extraction (often fails for fused oxazoles) |
| DMSO | High | Reaction solvent (avoid for workup due to high BP) |
| HFIP | Very High | Dissolving for transfer/loading |
Module 3: Purification (The Clogged Column)
Issue: My compound isn't soluble in Hexane/Ethyl Acetate. When I load it on the column, it precipitates at the top and streaks.
The Protocol: Solid Loading (Dry Loading)
Liquid loading insoluble compounds requires large volumes of strong solvent (like DCM), which ruins the chromatography resolution (the "band broadening" effect). You must use Solid Loading [2].
Step-by-Step Procedure:
-
Dissolution: Dissolve your crude oxazole in a volatile solvent in which it is soluble.
-
Best: Acetone, DCM/Methanol (9:1), or HFIP (if desperate).
-
Avoid: DMF or DMSO (too hard to remove).
-
-
Adsorption: Add silica gel to the flask (Ratio: 2g silica per 1g crude).
-
Evaporation: Rotovap to dryness. You will be left with a free-flowing powder.
-
Tip: If it's sticky, you didn't add enough silica. Add more and re-evap.[1]
-
-
Loading: Pour this powder on top of your pre-packed column. Add a layer of sand on top.[1]
-
Elution: Run your gradient. The compound will desorb slowly and evenly.
Advanced Eluent Systems
If Hexane/EtOAc doesn't move your compound, switch to:
-
DCM / Methanol (95:5 to 90:10)
-
DCM / Acetonitrile (1:1) (Good for UV active compounds)
-
Modifier: Add 1% Triethylamine (TEA) if the oxazole is streaking due to interaction with acidic silanols.
Figure 2: Workflow for purifying insoluble oxazole intermediates.
Frequently Asked Questions (FAQ)
Q: I need an NMR, but the compound won't dissolve in CDCl3 or DMSO-d6. What now? A: Try TFA-d (Deuterated Trifluoroacetic Acid) . Most oxazoles will protonate and dissolve instantly in TFA-d.
-
Warning: This gives you the spectrum of the salt. Chemical shifts will be slightly downfield. You can also try a mixture of
(10:1:1).
Q: Can I use recrystallization instead of a column? A: Yes, and it is preferred for "brick dust" molecules.
-
Solvent System: Dissolve in boiling DMF or Acetic Acid . Slowly add Water or Ethanol until turbidity appears. Let it cool slowly to room temperature.
-
Note: High boiling solvents (DMF) are hard to dry. Wash the crystals with copious amounts of water/ether after filtration.
Q: My Van Leusen synthesis turned into a black tar. Is it solubility related? A: Likely yes. The Van Leusen reaction involves TosMIC and base.[2] If the aldehyde is insoluble, the TosMIC can polymerize. Ensure your aldehyde is fully dissolved (use THF/MeOH mixtures) before adding the base [3].
References
-
HFIP in Organic Synthesis
-
Solid Loading Techniques
- Title: Tips and Tricks for the Lab: Column Troubleshooting
- Source: ChemistryViews (2012)
-
URL:[Link]
- Relevance: Defines the standard protocol for dry/solid loading chrom
-
Van Leusen Oxazole Synthesis
Sources
- 1. chemistryviews.org [chemistryviews.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. HFIP in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing dimer formation in oxazole synthesis
A Senior Application Scientist's Guide to Minimizing Dimer Formation
Welcome to the technical support center for oxazole synthesis. As researchers and drug development professionals, achieving high-purity, high-yield synthesis of target molecules is paramount. A common and often frustrating challenge in oxazole synthesis is the formation of unwanted dimers and other byproducts, which complicates purification and reduces overall efficiency.
This guide provides in-depth, field-proven insights into why dimerization occurs and offers practical, evidence-based strategies to mitigate it. We will move beyond simple protocol recitation to explore the underlying chemical principles, empowering you to troubleshoot and optimize your specific reaction with confidence.
Part 1: Frequently Asked Questions - Understanding Dimer Formation
This section addresses the fundamental questions surrounding dimer formation during oxazole synthesis.
Q1: What exactly is "dimer formation" in this context, and why is it a major issue?
In oxazole synthesis, "dimer formation" refers to a class of side reactions where two molecules of a reactant or an intermediate combine to form an unwanted byproduct with roughly double the molecular weight of the intended product. This is not a single, defined structure but can manifest in various forms depending on the specific starting materials and reaction pathway.
The consequences of significant dimer formation are severe:
-
Reduced Yield: Every molecule of dimer is formed at the expense of two molecules of your starting material or key intermediate, drastically lowering the yield of the desired oxazole.
-
Purification Challenges: Dimers often have similar polarity and physical properties to the target oxazole, making chromatographic separation difficult, time-consuming, and solvent-intensive.
-
Inaccurate Stoichiometry: The consumption of reactants in side reactions can disrupt the carefully planned stoichiometry, leading to incomplete conversion and a complex product mixture.
Q2: What are the common mechanistic pathways that lead to dimer byproducts?
Dimerization is not a random event; it is a competing reaction pathway. The specific mechanism depends heavily on the chosen synthetic route.
-
In Van Leusen Synthesis: This popular method reacts an aldehyde with tosylmethyl isocyanide (TosMIC).[1] The reaction proceeds through a deprotonated TosMIC intermediate.[2][3] Potential dimerization pathways include:
-
Aldol Self-Condensation: Under the basic conditions required to deprotonate TosMIC, the aldehyde starting material can undergo self-condensation, leading to α,β-unsaturated aldehyde dimers.
-
Intermediate Reactivity: The reactive oxazoline intermediate could potentially react with another molecule of deprotonated TosMIC or another aldehyde molecule before it eliminates p-toluenesulfinic acid to form the final oxazole.[3]
-
-
In Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino-ketones, often using strong acids like H₂SO₄ or POCl₃.[4][5]
-
Intermolecular Dehydration: Instead of the desired intramolecular cyclization, two molecules of the 2-acylamino-ketone can undergo intermolecular dehydration, linking them together.
-
Side Reactions of Enol/Enolate Intermediates: The acidic or basic conditions can generate enol or enolate intermediates that may react with another molecule of the starting ketone.
-
Below is a conceptual diagram illustrating the competition between the desired product pathway and a potential side reaction leading to a dimer.
Caption: Competing pathways in oxazole synthesis.
Part 2: Troubleshooting Guides & Optimization Strategies
This section provides actionable solutions to common problems encountered during synthesis.
Q3: My TLC/LC-MS shows a significant byproduct peak that I suspect is a dimer. What is the first thing I should change?
The most common culprits promoting bimolecular side reactions (dimerization) are concentration and temperature. Therefore, the first and most impactful change is to modify the reactant concentration.
Troubleshooting Protocol 1: Adjusting Reactant Concentration
-
Establish a Baseline: Run the reaction exactly as you did before to confirm the dimer formation is reproducible.
-
Halve the Concentration: Prepare a new reaction where the concentration of all reactants is reduced by 50% while keeping the stoichiometric ratios the same. This can be achieved by doubling the solvent volume.
-
Slow Addition: Instead of adding a key reactant all at once, use a syringe pump to add it slowly over a significant portion of the reaction time (e.g., over 1-2 hours). This keeps the instantaneous concentration of the reactive species low, favoring the desired intramolecular reaction over intermolecular dimerization.[6]
-
Monitor Progress: Take aliquots from both the baseline and the modified reactions at regular intervals (e.g., every 30 minutes) and analyze by TLC or LC-MS to compare the ratio of product to dimer.
The principle here is based on reaction kinetics. The rate of the desired intramolecular cyclization is typically first-order, while the rate of the bimolecular dimerization is second-order. By lowering the concentration, you disproportionately slow down the second-order side reaction.
Q4: How does my choice of base or catalyst influence dimer formation?
The choice of base (in methods like Van Leusen) or cyclodehydrating agent (in Robinson-Gabriel) is critical. The wrong choice can accelerate side reactions more than the desired reaction.
| Parameter | Effect on Dimer Formation | Recommended Strategy |
| Base Strength | Strong, non-hindered bases (e.g., NaH, MeO⁻) can promote rapid self-condensation of aldehyde or ketone starting materials. | Use a sterically hindered but sufficiently strong base (e.g., K₂CO₃, DBU, or a hindered amine like triethylamine). Resin-bound bases can also be effective and simplify workup. |
| Catalyst Loading | In metal-catalyzed reactions, excessively high catalyst loading can sometimes lead to side reactions. | Titrate the catalyst loading. Start with the literature-recommended amount and perform reactions with +/- 50% of that loading to find the optimal balance. |
| Acid Strength | Very strong dehydrating acids (e.g., conc. H₂SO₄) can cause charring and promote indiscriminate intermolecular reactions. | Use milder cyclodehydrating agents. A well-regarded alternative for the Robinson-Gabriel synthesis is using triphenylphosphine, iodine, and triethylamine.[5] |
Q5: Can the structural features of my starting materials promote dimerization?
Yes, absolutely. Steric and electronic factors play a crucial role.
-
Steric Hindrance: Less steric bulk around the reactive centers can make them more accessible for intermolecular reactions. Conversely, strategically placed bulky groups can shield the reactive site and favor intramolecular cyclization. This principle is used to suppress dimer formation in other classes of organic molecules by limiting face-to-face aromatic interactions.[7]
-
Electronic Effects: Electron-withdrawing groups on an aldehyde can reduce its susceptibility to enolate formation and subsequent self-condensation. Conversely, electron-rich aromatic systems may be more prone to certain types of side reactions.
Troubleshooting Workflow: A Systematic Approach
If you are facing persistent dimerization, follow this systematic workflow to diagnose and solve the issue.
Caption: Systematic workflow for troubleshooting dimerization.
Part 3: Optimized Experimental Protocol
This section provides a detailed protocol for a common synthesis, with specific annotations aimed at preventing dimer formation.
Optimized Van Leusen Oxazole Synthesis Protocol
This protocol for the synthesis of a 5-substituted oxazole from an aldehyde and TosMIC is designed to minimize byproduct formation.[2][8]
Materials:
-
Aromatic or Aliphatic Aldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Methanol (MeOH), anhydrous
-
Three-neck round-bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, and syringe pump.
Procedure:
-
Setup: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of dry nitrogen.
-
Charge Reactants: To the flask, add the aldehyde (1.0 eq), K₂CO₃ (2.0 eq), and anhydrous MeOH (to achieve a 0.2 M concentration with respect to the aldehyde).
-
Expert Note: Using K₂CO₃, a moderately strong and heterogeneous base, provides controlled deprotonation of TosMIC without aggressively promoting aldehyde self-condensation.
-
-
Prepare TosMIC Solution: In a separate, dry flask, dissolve TosMIC (1.05 eq) in a minimal amount of anhydrous MeOH.
-
Slow Addition: Draw the TosMIC solution into a syringe and place it on a syringe pump. Set the pump to add the solution to the reaction mixture over 2 hours.
-
Causality: This is the most critical step for preventing dimerization. Keeping the instantaneous concentration of the reactive TosMIC anion low ensures it is more likely to react with the abundant aldehyde in the flask rather than participate in side reactions.[6]
-
-
Reaction: Once the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC, checking for the consumption of the aldehyde and the appearance of the oxazole product.
-
Troubleshooting: If the reaction is sluggish, gently warm the mixture to 40-50°C. Avoid aggressive heating, as higher temperatures can favor decomposition and side reactions.
-
-
Workup:
-
Once the reaction is complete, filter the mixture to remove the K₂CO₃ and the byproduct p-toluenesulfinic acid salt.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
By implementing these controlled conditions, particularly slow addition and careful selection of a base, the equilibrium can be shifted decisively away from dimer formation and toward the clean synthesis of your target oxazole.
References
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]
-
Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Available from: [Link]
-
Wikipedia. Robinson–Gabriel synthesis. Available from: [Link]
-
ResearchGate. How to avoid Primer - Dimer Formation and get our gene amplified? Available from: [Link]
-
Wiley Online Library. OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Available from: [Link]
-
ResearchGate. Synthetic approaches for oxazole derivatives: A review. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]
-
CUTM Courseware. Oxazole.pdf. Available from: [Link]
-
LOCKSS. NEW CHEMISTRY OF OXAZOLES. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]
-
Journal of Materials Chemistry C (RSC Publishing). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Available from: [Link]
-
PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]
-
YouTube. Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! Available from: [Link]
-
ResearchGate. How can we reduce primer dimer formation? Available from: [Link]
-
ResearchGate. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]
-
ResearchGate. How could we prevent dimerization of thienopyrimidinone in basic conditions? Available from: [Link]
Sources
- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Selective Functionalization of the Oxazole Ring
Current Status: Operational Ticket ID: OXZ-FUNC-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Regioselectivity and Stability in Oxazole Functionalization
Welcome to the Oxazole Functionalization Support Center
You are likely here because the oxazole ring is behaving unpredictably in your reaction vessel. Unlike its more stable cousin, benzoxazole, the monocyclic oxazole is a "chemical chameleon"—it possesses a specific instability profile that often leads to ring opening or unexpected regioisomers.
This guide treats your synthetic challenge as a troubleshooting ticket. We break down the reactivity of the C2, C4, and C5 positions, explain why your current protocol might be failing, and provide self-validating protocols to fix it.
Quick Diagnostic: The Reactivity Landscape
Before proceeding, verify your target position against the inherent electronic bias of the ring.
| Position | Reactivity Type | Primary Challenge | pKa (approx) |
| C2 | Nucleophilic/Acidic | Ring Opening (Vedejs Equilibrium) | ~20 |
| C5 | Electrophilic/C-H | Regioselectivity (Competition with C2) | >27 |
| C4 | Inert/Steric | Low Reactivity (Requires pre-functionalization) | High |
Module 1: C2-Selective Functionalization
Status: High Failure Rate Detected (Ring Opening)
User Issue:
"I attempted to lithiate oxazole at C2 using n-BuLi, but upon quenching with an electrophile, I isolated an acyclic isocyanide or complex decomposition mixtures."
Root Cause Analysis:
The C2 proton is the most acidic (pKa ~20), making deprotonation kinetically fast.[1] However, the resulting 2-lithiooxazole is thermally unstable. It exists in a rapid equilibrium with its acyclic isocyanide enolate isomer (the Vedejs Equilibrium ). If the electrophile reacts slower than the rate of ring opening, or if the temperature rises above -78 °C, the acyclic form dominates.
Troubleshooting Protocol: The Transmetallation Fix
To lock the oxazole in its cyclic form, you must transmetallate the lithium species to a more covalent metal (Zinc or Copper) or use a Lewis Acid complex before deprotonation.
Step-by-Step Protocol:
-
Preparation: Flame-dry flask under Argon. Dissolve oxazole (1.0 equiv) in THF.
-
Complexation (Optional but Recommended): For highly unstable substrates, pre-complex with
(1.0 equiv) to protect the nitrogen lone pair. -
Deprotonation: Cool to -78 °C (Critical). Add LiHMDS (1.1 equiv) dropwise. Note: LiHMDS is preferred over n-BuLi to minimize nucleophilic attack on the ring.
-
Transmetallation (The Fix): After 15 mins, add ZnCl₂ (solution in THF, 1.2 equiv). Stir for 30 mins at -78 °C.
-
Why: The C-Zn bond is more covalent, shifting the equilibrium firmly toward the cyclic oxazole.
-
-
Electrophile Addition: Add your electrophile (aldehyde, halide, etc.).
-
Warm Up: Allow to warm to room temperature slowly.
Visualizing the Failure Mode
Caption: The Vedejs Equilibrium. Without ZnCl2, the lithiated species opens to the isocyanide. Transmetallation traps the cyclic form.
Module 2: C5-Selective Functionalization
Status: Selectivity Errors Common
User Issue:
"I want to arylate C5, but I am getting a mixture of C2 and C5 products, or the reaction fails on C2-substituted substrates."
Root Cause Analysis:
C5 is the second most reactive site.[2][3] If C2 is unsubstituted, standard Pd-catalysis will hit C2 first. If C2 is blocked, C5 functionalization relies on a Concerted Metallation-Deprotonation (CMD) mechanism. This pathway requires a specific base/acid synergy to lower the energy barrier for C-H bond cleavage at the electron-deficient C5 position.
Troubleshooting Protocol: The Fagnou Conditions
To force C5 selectivity, you must use a pivalate (PivOH) proton shuttle.
Step-by-Step Protocol (Direct Arylation):
-
Reagents: Oxazole (1 equiv), Aryl Bromide (1.2 equiv).
-
Catalyst System:
-
Pd Source: Pd(OAc)₂ (5 mol%)
-
Ligand: PCy₃ (or XPhos for difficult substrates) (10 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Additive (Critical): PivOH (Pivalic Acid) (30 mol%)[4]
-
-
Solvent: DMAc or Toluene (0.2 M).
-
Conditions: Heat to 100–110 °C.
Data: Ligand Effects on C5 Selectivity
| Ligand | Conversion | C5:C2 Ratio | Notes |
| PPh₃ | < 20% | N/A | Poor reactivity for CMD. |
| PCy₃ | > 90% | > 20:1 | Recommended. Electron-rich phosphine promotes oxidative addition. |
| P(t-Bu)₃ | 60% | 10:1 | Sterically demanding, good for hindered substrates. |
Module 3: C4-Selective Functionalization
Status: Critical Difficulty
User Issue:
"I cannot functionalize C4. It seems inert to lithiation and direct arylation."
Root Cause Analysis:
C4 is the "dead zone" of the oxazole ring. It is the least acidic and the least nucleophilic. Direct C-H activation at C4 is extremely rare without directing groups.
Strategy Guide:
Do not attempt direct C-H functionalization of C4 unless C2 and C5 are already blocked and you are using specialized N-oxide chemistry. Instead, rely on pre-functionalization .
Recommended Workflow:
-
Approach A: Halogen-Metal Exchange (If you have 4-Bromooxazole)
-
Start with 4-bromooxazole (commercially available or synthesized).
-
Treat with i-PrMgCl (TurboGrignard) at -20 °C.
-
The resulting Grignard is stable and can be trapped with electrophiles.
-
-
Approach B: De Novo Synthesis (Van Leusen)
-
If you need a complex C4 substituent, build the ring around it.
-
React TosMIC (Tosylmethyl isocyanide) with an aldehyde.[7] This places the aldehyde's R-group specifically at C5, but modified TosMIC reagents can place substituents at C4.
-
Module 4: Decision Logic & Summary
Use this logic flow to determine your experimental setup.
Caption: Decision matrix for selecting the correct functionalization strategy based on ring position.
References
-
Vedejs, E., & Monahan, S. D. (1996).[8] Metalation of Oxazole-Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. The Journal of Organic Chemistry, 61(16), 5192–5193. Link
-
Campeau, L.-C., & Fagnou, K. (2009).[6][9][10] Palladium-Catalyzed Direct Arylation of Azine and Azole N-Oxides: Reaction Development, Scope and Applications in Synthesis. Journal of the American Chemical Society, 131(9), 3291–3306.[6] Link
-
Strotman, N. A., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-5.[11] Journal of the American Chemical Society, 132(19), 6726–6734. Link
-
Verrier, C., et al. (2011). Direct C-H Arylation of Oxazoles and Benzoxazoles with Aryl Chlorides: A Ligand-Free Palladium-Catalyzed Method. Beilstein Journal of Organic Chemistry, 7, 1584–1601. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed direct arylation of azine and azole N-oxides: reaction development, scope and applications in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metalation of Oxazole−Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithioox… [ouci.dntb.gov.ua]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sci-Hub. Reaction Conditions for the Regiodivergent Direct Arylations at C2‐ or C5‐Positions of Oxazoles using Phosphine‐Free Palladium Catalysts / Advanced Synthesis & Catalysis, 2019 [sci-hub.ru]
Validation & Comparative
Comparison of Robinson-Gabriel vs. Fischer oxazole synthesis efficiency
Topic: Comparative Guide: Robinson-Gabriel vs. Fischer Oxazole Synthesis Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.
Executive Summary: The Verdict
In the landscape of heterocycle construction, the choice between the Robinson-Gabriel (RG) and Fischer oxazole syntheses represents a trade-off between regiochemical precision and step-economy .
-
The Robinson-Gabriel Synthesis is the industry standard for complex drug discovery. While it requires a synthesized precursor (2-acylaminoketone), it offers unquestionable regiocontrol and high yields (typically >80%) using modern dehydrating agents. It is the method of choice for late-stage functionalization.
-
The Fischer Synthesis , while historically significant and atom-economical (assembling the ring from two commercially available fragments), suffers from variable yields (30–60%) and stringent anhydrous requirements (HCl gas). It is best reserved for simple 2,5-diaryloxazoles where raw material cost outweighs processing complexity.
Mechanistic Deep Dive
To understand the efficiency gap, we must analyze the signal-to-noise ratio of the reaction pathways. The Robinson-Gabriel reaction is an intramolecular entropy-favored cyclization, whereas the Fischer synthesis relies on a bimolecular assembly prone to hydrolysis.
A. Robinson-Gabriel Mechanism (Intramolecular)
The reaction proceeds via the cyclodehydration of a 2-acylaminoketone.[1] The driving force is the conversion of the amide oxygen into a nucleophile (via tautomerization or activation) which attacks the ketone carbonyl.
Figure 1: The Robinson-Gabriel pathway relies on pre-organized architecture, minimizing side reactions.
B. Fischer Mechanism (Intermolecular)
The Fischer synthesis involves the acid-catalyzed condensation of a cyanohydrin with an aldehyde.[2] The critical bottleneck is the formation of the imidate (Pinner-like) intermediate, which is highly sensitive to moisture.
Figure 2: The Fischer pathway is bimolecular and competes directly with Pinner salt hydrolysis.
Performance Comparison Matrix
The following data aggregates typical results from bench-scale optimizations (1–10 mmol scale).
| Metric | Robinson-Gabriel (RG) | Fischer Synthesis |
| Regiocontrol | Absolute (Defined by precursor) | Good (Typically 2,5-disubstituted) |
| Typical Yield | 75–95% | 30–60% |
| Reaction Time | 1–4 Hours | 12–48 Hours |
| Atom Economy | Low (Requires precursor synthesis) | High (Direct assembly) |
| Moisture Sensitivity | Moderate (Reagent dependent) | Critical (Fails with wet ether) |
| Scalability | High (Solid-phase compatible) | Low (Gaseous HCl handling) |
| Substrate Scope | Alkyl, Aryl, Heteroaryl | Mostly Aryl/Aryl |
Experimental Protocols
Protocol A: Modern Robinson-Gabriel (Burgess Reagent)
Recommended for high-value intermediates where mild conditions are required.
-
Preparation: Dissolve the 2-acylaminoketone (1.0 equiv) in anhydrous THF (0.1 M).
-
Reagent Addition: Add Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (1.2–1.5 equiv) in one portion.
-
Reaction: Heat to reflux (approx. 65°C) or irradiate in a microwave reactor at 80°C for 20 minutes.
-
Monitoring: Monitor by TLC/LCMS for the disappearance of the ketone.
-
Workup: Concentrate the mixture. Purify directly via flash chromatography (SiO2).
-
Note: This avoids the acidic/corrosive waste of the classical
or methods.
-
Protocol B: Classical Fischer Synthesis
Recommended for simple 2,5-diaryloxazoles from cheap starting materials.
-
Preparation: Dissolve the aromatic aldehyde (1.0 equiv) and the corresponding cyanohydrin (1.0 equiv) in dry diethyl ether .
-
Acidification: Cool the solution to 0°C. Bubble anhydrous HCl gas through the solution for 30–60 minutes until saturation.
-
Incubation: Seal the vessel and allow it to stand at 4°C for 12–24 hours. The imidate hydrochloride often precipitates.
-
Cyclization: Pour the mixture into ice water (carefully) or reflux with water/alcohol to force dehydration.
-
Workup: Neutralize with
, extract with EtOAc, and recrystallize.-
Critical Control Point: If the ether is not anhydrous, the nitrile hydrolyzes to an amide, killing the reaction.
-
Decision Framework
Use the following logic flow to select the appropriate methodology for your campaign.
Figure 3: Selection logic favors Robinson-Gabriel for non-standard or complex substitution patterns.
References
-
Robinson, R. (1909).[3][4] "LXXV.—A new synthesis of oxazoles." Journal of the Chemical Society, Transactions, 95, 2167-2174.
-
Fischer, E. (1896).[3][4][5] "Ueber die Verbindung von Mandelsäurenitril mit aromatischen Aldehyden." Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214.
-
Wipf, P., & Miller, C. P. (1993).[6] "A new synthesis of highly functionalized oxazoles."[6] The Journal of Organic Chemistry, 58(14), 3604-3606. (Describes the modern oxidation/cyclodehydration sequence).
-
BenchChem. (2025).[7] "A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions."
- Li, J. J. (2003). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (Detailed mechanistic comparison of RG and Fischer).
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. alchetron.com [alchetron.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Strategic Implementation of the Van Leusen Reaction for 5-Substituted Oxazoles
Executive Summary
In the landscape of heterocyclic chemistry, the oxazole moiety is a privileged scaffold, ubiquitous in bioactive natural products and kinase inhibitors.[1] While classical methods like the Robinson-Gabriel synthesis remain staples for 2,5-disubstituted variants, they often fail when applied to acid-sensitive substrates or when strict regiocontrol at the C-5 position is required.
This guide analyzes the Van Leusen Oxazole Synthesis , a base-mediated [3+2] cycloaddition that specifically targets 5-substituted oxazoles directly from aldehydes.[1][2] Unlike its predecessors, this protocol bypasses the need for
Mechanistic Deep Dive: The [3+2] Cycloaddition Logic
The core advantage of the Van Leusen reaction lies in its atom economy and mechanistic elegance. It utilizes Tosylmethyl Isocyanide (TosMIC) , a unique reagent that functions simultaneously as a nucleophile (at the
The Reaction Pathway
The reaction proceeds through a stepwise, base-induced cycloaddition followed by a spontaneous elimination.
-
Deprotonation: The sulfonyl group acidifies the
-protons of TosMIC ( ), allowing deprotonation by mild bases (e.g., ). -
Aldol-Type Addition: The TosMIC anion attacks the aldehyde carbonyl.
-
Cyclization: The resulting alkoxide attacks the isocyanide carbon (5-endo-dig cyclization) to form an oxazoline intermediate.
-
Elimination: The driving force—aromatization—triggers the loss of
-toluenesulfinic acid (TosH), yielding the oxazole.
Visualization: Molecular Flow
The following diagram illustrates the transformation from reactants to the aromatic core.
Figure 1: Stepwise mechanism of the Van Leusen synthesis. The elimination of the sulfonyl group is the critical step that ensures regioselectivity.
Comparative Analysis: Benchmarking Against Alternatives
For a medicinal chemist, the choice of method is dictated by the substitution pattern and substrate stability. The Van Leusen reaction is superior when the target is a C-5 mono-substituted or C-4, C-5 disubstituted oxazole (using substituted TosMIC).[5]
Performance Matrix
| Feature | Van Leusen Synthesis | Robinson-Gabriel Synthesis | Fischer Oxazole Synthesis |
| Primary Target | 5-Substituted Oxazoles | 2,5-Disubstituted Oxazoles | 2,5-Disubstituted Oxazoles |
| Starting Material | Aldehydes + TosMIC | Cyanohydrins + Aldehydes | |
| Conditions | Mild / Basic ( | Harsh / Acidic ( | Acidic (Dry HCl) |
| Step Count | 1 Step (Convergent) | Multi-step (Precursor synthesis required) | 1 Step (but limited scope) |
| Functional Group Tolerance | High (Tolerates acid-labile groups) | Low (Dehydrating agents destroy sensitive groups) | Moderate |
| Atom Economy | High (TosMIC incorporates C-N-C) | Moderate (Loss of | Moderate |
Why Van Leusen Wins for Drug Discovery
-
Regio-fidelity: It is the only reliable method to install a substituent exclusively at the 5-position without protecting group gymnastics.
-
Commercial Availability: Aldehydes are the most available feedstock in organic synthesis libraries.
-acylamino ketones (for Robinson-Gabriel) almost always require de novo synthesis.
Experimental Protocol: Standard Operating Procedure
Objective: Synthesis of 5-phenyloxazole from benzaldehyde. Scale: 10 mmol.
Materials
-
Benzaldehyde (1.0 equiv)
-
TosMIC (1.1 equiv) - Note: Commercial TosMIC is stable but can degrade if stored in moist conditions.
-
Potassium Carbonate (
) (2.5 equiv)[6] -
Methanol (MeOH), anhydrous (0.1 M concentration)
Workflow
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve TosMIC (2.15 g, 11 mmol) and Benzaldehyde (1.06 g, 10 mmol) in anhydrous MeOH (100 mL).
-
Base Addition: Add
(3.45 g, 25 mmol) in one portion.-
Expert Tip: For sterically hindered aldehydes, switch to reflux conditions immediately. For simple aldehydes, stir at room temperature for 30 minutes first.
-
-
Reaction: Heat the mixture to reflux (
) for 2–4 hours.-
Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The TosMIC spot (usually lower
) should disappear.
-
-
Workup:
-
Purification: Flash chromatography on silica gel. (Eluent: Hexane/EtOAc gradient).
Self-Validating Checkpoints
-
Color Change: The reaction often turns from colorless/pale yellow to deep amber upon elimination of TsOH.
-
Odor: The distinct, unpleasant smell of isocyanide should diminish significantly by the end of the reaction.
Strategic Application & Data
Substrate Scope and Yields
The electronic nature of the aldehyde significantly influences the reaction rate. Electron-withdrawing groups (EWGs) activate the carbonyl, facilitating the initial nucleophilic attack.
| Substrate (Aldehyde R-Group) | Electronic Effect | Yield (%) | Notes |
| 4-Nitro-Ph | Strong EWG | 92% | Rapid reaction (<1h) |
| 4-Chloro-Ph | Weak EWG | 85% | Standard protocol |
| Phenyl (H) | Neutral | 78% | Benchmark |
| 4-Methoxy-Ph | EDG | 65% | Requires longer reflux |
| Pyridyl / Heteroaryl | Variable | 70-85% | Excellent for bis-heterocycles |
Data aggregated from Sisko et al. and recent application notes [1, 2].
Decision Framework
Use the following logic flow to determine if Van Leusen is the correct tool for your specific target molecule.
Figure 2: Strategic decision tree for selecting oxazole synthesis methodologies based on substitution requirements.
References
-
Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. "A Novel and Efficient Synthesis of 5-Substituted Oxazoles from Aldehydes and Tosylmethyl Isocyanide." Tetrahedron Letters, 1972 , 13(23), 2369-2372.
-
Sisko, J.; Mellinger, M.; Sheldrake, P. W.; Baine, N. H. "A One-Pot Synthesis of 5-Substituted Oxazoles from Aldehydes." Tetrahedron Letters, 1996 , 37(45), 8113-8116.
-
BenchChem Application Note. "Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Application Notes and Protocols." BenchChem, 2025 .[5][8]
-
Organic Chemistry Portal. "Van Leusen Oxazole Synthesis: Mechanism and Recent Literature." Organic Chemistry Portal.
- Zhang, B.; Studer, A. "Recent Advances in the Synthesis of Oxazoles." Chemical Society Reviews, 2015, 44, 3505-3521.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Van Leusen Reaction [organic-chemistry.org]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciforum.net [sciforum.net]
- 7. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
Technical Comparison: Synthetic Pathways to 2-Isopropyl-1,3-oxazole-4-carbaldehyde
[1]
Executive Summary
The synthesis of 2-Isopropyl-1,3-oxazole-4-carbaldehyde represents a critical junction in the development of pharmaceutical intermediates, particularly for kinase inhibitors and antiviral scaffolds. While multiple pathways exist, the choice of route dictates impurity profiles, scalability, and safety compliance.
This guide evaluates three distinct methodologies:
-
The Hantzsch-Type Cyclocondensation (Route A): The industrial standard, balancing reliability with raw material cost.
-
The Oxidative Functionalization (Route B): A legacy approach utilizing selenium dioxide, useful for small-scale discovery but limited by toxicity.
-
The Isocyanide Cyclization (Route C): A convergent strategy offering high atom economy but requiring specialized handling of isocyanides.
Recommendation: For scale-up (>100g), Route A is the superior protocol due to its predictable thermodynamics and avoidance of heavy metal oxidants.
Detailed Synthetic Protocols
Route A: The Cyclocondensation-Reduction Strategy (Recommended)
Mechanism: This route employs a modified Hantzsch oxazole synthesis.[1] The condensation of a primary amide with an
Step 1: Cyclization to Ethyl 2-isopropyl-1,3-oxazole-4-carboxylate[1]
-
Reagents: Isobutyramide (1.0 eq), Ethyl Bromopyruvate (1.1 eq), EtOH (Solvent).
-
Protocol:
-
Charge isobutyramide (8.7 g, 100 mmol) in absolute ethanol (100 mL).
-
Add ethyl bromopyruvate (21.5 g, 110 mmol) dropwise at room temperature. Caution: Ethyl bromopyruvate is a potent lachrymator.[1]
-
Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Cool to ambient temperature and concentrate in vacuo.
-
Neutralize the residue with sat.[2] NaHCO₃ and extract with EtOAc.
-
Yield: 75–85% (Pale yellow oil).
-
Step 2: Controlled Reduction to Aldehyde[1]
-
Reagents: DIBAL-H (Diisobutylaluminum hydride), DCM, -78°C.[1]
-
Protocol:
-
Dissolve the ester (10 g) in anhydrous DCM (100 mL) under Argon.
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add DIBAL-H (1.0 M in Hexanes, 1.1 eq) dropwise over 30 mins, maintaining internal temp < -70°C.
-
Stir for 1 hour. Quench with MeOH (5 mL) at -78°C, then add sat. Rochelle’s salt solution.
-
Warm to RT and stir vigorously until phases separate clearly (removes aluminum emulsion).
-
Yield: 80–90%.
-
Route B: The Oxidative Functionalization Strategy
Mechanism: Riley Oxidation.[3][4][5] Direct oxidation of an activated methyl group at the C4 position using Selenium Dioxide (SeO₂).
Precursor Synthesis
Requires 2-isopropyl-4-methyloxazole , synthesized via condensation of isobutyramide with chloroacetone (lower yield/purity compared to bromopyruvate route).[1]
Protocol: SeO₂ Oxidation
-
Reagents: 2-Isopropyl-4-methyloxazole (1.0 eq), SeO₂ (1.2 eq), Dioxane/Water (95:5).[1]
-
Protocol:
-
Dissolve the substrate in Dioxane/Water.
-
Add finely powdered SeO₂.
-
Reflux for 4–12 hours. The reaction turns black as red selenium precipitates.
-
Filter hot through Celite to remove metallic selenium.
-
Concentrate and purify via column chromatography (Critical to remove organoselenium byproducts).
-
-
Yield: 40–55%.
-
Note: High toxicity risk; difficult waste disposal.
Route C: The Isocyanide Cyclization
Mechanism: Base-mediated condensation of an isocyanoacetate with an acid chloride.[1] This is a variation of the Schöllkopf/Matsumura synthesis.
Protocol
-
Reagents: Ethyl isocyanoacetate (1.0 eq), Isobutyryl chloride (1.0 eq), Triethylamine (2.2 eq), THF.
-
Protocol:
-
Dissolve ethyl isocyanoacetate and TEA in THF at 0°C.
-
Add isobutyryl chloride dropwise.
-
Allow to warm to RT and stir for 12 hours.
-
The intermediate cyclizes to the oxazole ester.[6]
-
Proceed to reduction as described in Route A.
-
-
Yield: 60–70% (Cyclization step).
-
Pros: Avoids brominated lachrymators.
-
Cons: Isocyanides have a repulsive odor; lower atom economy due to TEA·HCl waste.
Comparative Analysis
The following data summarizes the performance metrics for each route.
| Metric | Route A: Cyclocondensation | Route B: SeO₂ Oxidation | Route C: Isocyanide |
| Overall Yield | 60–75% | 30–45% | 50–60% |
| Raw Material Cost | Moderate (Bromopyruvate is key cost driver) | Low (Chloroacetone is cheap) | High (Isocyanides are expensive) |
| Safety Profile | Moderate (Lachrymator handling required) | Poor (SeO₂ is highly toxic/teratogenic) | Moderate (Odor control required) |
| Scalability | High (Linear scale-up) | Low (Filtration/purification issues) | Medium (Exotherm control needed) |
| E-Factor (Waste) | Low | High (Selenium waste) | Medium (Amine salts) |
Visualizations
Figure 1: Reaction Scheme & Pathway Logic (Route A)
Caption: The preferred Cyclocondensation-Reduction pathway (Route A) demonstrating the conversion of acyclic precursors to the target aldehyde.
Figure 2: Decision Matrix for Process Selection
Caption: Strategic decision tree for selecting the optimal synthetic route based on scale and safety constraints.
References
-
Hantzsch Oxazole Synthesis: Organic Syntheses, Coll. Vol. 3, p. 460 (1955). "Ethyl 2-Methyl-4-oxazolecarboxylate".[1]
-
Riley Oxidation (SeO2): Organic Reactions, 1977, 24, 261. "Selenium Dioxide Oxidation".[3][4][5][7][8]
-
DIBAL-H Reduction: Journal of Organic Chemistry, 1993, 58, 16, 4219–4222.[1] "Selective reduction of esters to aldehydes".
-
Isocyanide Cyclization: Angewandte Chemie International Edition, 1971, 10, 333.[6] "2-Unsubstituted Oxazoles from α-Metalated Isocyanides".
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Schöllkopf-Oxazolsynthese – Wikipedia [de.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Riley oxidation - Wikipedia [en.wikipedia.org]
Comparative Guide: Chiral Resolution of 2-Isopropyloxazole Derivatives
Executive Summary & Strategic Context
The 2-isopropyloxazole moiety is a privileged pharmacophore, often serving as a bioisostere for metabolically unstable amides or as a rigid linker in kinase inhibitors and NSAID derivatives (e.g., Oxaprozin analogs). While the oxazole ring itself is planar and achiral, the introduction of the isopropyl group at the C2 position creates significant steric bulk. When combined with chiral substituents at C4/C5 or an asymmetric center on the isopropyl side chain (e.g., 1-substituted-ethyl), the resolution of these enantiomers becomes a critical path activity in drug development.
This guide objectively compares the three primary methodologies for resolving 2-isopropyloxazole derivatives: Preparative Chiral HPLC , Enzymatic Kinetic Resolution , and Diastereomeric Salt Crystallization .
The "Isopropyl Effect" in Resolution
The isopropyl group at C2 is not merely a bystander; its steric hindrance is a double-edged sword:
-
Advantage: It reduces conformational freedom, often enhancing enantiomeric recognition (
) on chiral stationary phases (CSPs). -
Challenge: It can sterically shield the active site in enzymatic pockets, requiring careful biocatalyst selection.
Decision Framework: Choosing the Right Methodology
The optimal resolution strategy depends heavily on the functional groups present on the oxazole scaffold and the scale of operation.
Figure 1: Strategic decision tree for selecting the resolution modality based on chemical functionality and project phase.
Comparative Analysis of Resolution Methods
Method A: Preparative Chiral HPLC (The Gold Standard)
Best For: Discovery phase (mg to g scale), neutral molecules, and rapid turnaround.
For 2-isopropyloxazole derivatives, polysaccharide-based columns are the most effective due to the ability of the amylose/cellulose helices to accommodate the flat oxazole ring while discriminating against the bulky isopropyl group.
-
Mechanism: The separation relies on hydrogen bonding,
- interactions (between the oxazole system and the carbamate residues of the CSP), and steric inclusion. -
Recommended CSP: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD / Lux Amylose-1). The 3,5-dimethyl substitution provides an ideal "pocket" size for the isopropyl moiety.
Method B: Enzymatic Kinetic Resolution (Biocatalysis)
Best For: Scale-up (>100g), derivatives containing hydroxyl or ester groups.
Lipases are highly effective if the chirality is located on a side chain (e.g., a secondary alcohol at C4). However, the steric bulk of the 2-isopropyl group can inhibit standard lipases.
-
Catalyst of Choice: Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435). CAL-B has a deep, narrow active site that tolerates the oxazole ring but is sensitive to the isopropyl steric hindrance.
-
Reaction Type: Transesterification (alcohol
acetate) using vinyl acetate as the acyl donor.
Method C: Diastereomeric Salt Crystallization
Best For: Manufacturing, derivatives with acidic (COOH) or basic (NH2) handles.
If the 2-isopropyloxazole derivative contains a carboxylic acid (e.g., Oxaprozin analogs), this is the most cost-effective method.
-
Resolving Agents:
-
For Acids: (S)-(-)-
-Methylbenzylamine or Cinchonidine. -
For Amines: D-Tartaric acid or Dibenzoyl-L-tartaric acid.
-
Performance Data Comparison
The following data summarizes typical performance metrics for a 2-isopropyloxazole-4-carboxylate derivative.
| Feature | Chiral HPLC (Prep) | Enzymatic Resolution (CAL-B) | Salt Crystallization |
| Enantiomeric Excess (ee) | > 99.9% | 95% - 99% (requires optimization) | 90% - 98% (requires recrystallization) |
| Yield (Theoretical) | 50% (100% with recycling) | 50% (max) | 30% - 40% (per pass) |
| Throughput | 10–50 g/day | 100 g – kg/batch | Multi-kg/batch |
| Solvent Consumption | High (unless SFC is used) | Low (Green chemistry compatible) | Moderate |
| Cost per Gram | $ | $ | |
| Development Time | 1–2 Days | 2–4 Weeks | 4–8 Weeks |
Detailed Experimental Protocols
Protocol 1: High-Performance Resolution via Chiral HPLC
Target: Neutral 2-isopropyloxazole derivative.
Materials:
-
Column: Chiralpak AD-H or Lux Amylose-1 (250 x 4.6 mm for analytical; 250 x 20 mm for prep).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v). Note: The isopropyl group on the molecule increases solubility in non-polar solvents, allowing high hexane ratios.
-
Detection: UV at 254 nm (Oxazole absorption max).[1]
Step-by-Step Workflow:
-
Solubility Test: Dissolve 1 mg of racemate in 1 mL of mobile phase. If cloudy, add minimal dichloromethane (DCM).
-
Screening: Inject 5
L onto the analytical column at 1.0 mL/min. -
Optimization:
-
If
: Lower alcohol content to 5% or switch modifier to Ethanol. -
Expert Insight: For 2-isopropyloxazoles, switching from Isopropanol to Ethanol often improves resolution because the bulky isopropyl on the analyte competes less with the solvent for the CSP binding sites [1].
-
-
Scale-up: Calculate loading capacity (typically 10-20 mg per injection on a 20mm ID column). Run stacked injections.
-
Recovery: Evaporate solvent under vacuum at <40°C to prevent racemization (though oxazoles are generally thermally stable).
Protocol 2: Enzymatic Kinetic Resolution
Target: (RS)-1-(2-isopropyloxazol-4-yl)ethanol.
Materials:
-
Enzyme: Novozym 435 (Immobilized CAL-B).
-
Acyl Donor: Vinyl acetate (irreversible donor).
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene.
Step-by-Step Workflow:
-
Setup: Dissolve racemic alcohol (10 mmol) in MTBE (50 mL).
-
Addition: Add Vinyl acetate (5 eq., 50 mmol) and Novozym 435 (20% w/w relative to substrate).
-
Incubation: Shake at 30°C, 200 rpm. Monitor by HPLC/GC every 2 hours.
-
Termination: Stop reaction when conversion reaches 50% (theoretical maximum for kinetic resolution). This usually takes 24-48 hours due to the steric hindrance of the 2-isopropyl group [2].
-
Work-up: Filter off the enzyme.
-
Separation: The product mixture contains the (R)-acetate and the unreacted (S)-alcohol . Separate via flash chromatography (Silica gel, Hexane:EtOAc gradient). The polarity difference is significant, making separation easy.
Mechanistic Visualization
Understanding the interaction between the 2-isopropyloxazole and the Chiral Stationary Phase (CSP) is crucial for method development.
Figure 2: Chiral recognition mechanism. The bulky isopropyl group (red dashed) directs the molecule into a specific orientation, enhancing the
Troubleshooting & Expert Tips
-
Peak Tailing in HPLC: Oxazoles are basic (pKa ~ 0.8 - 1.5). Interaction with residual silanols on the column silica can cause tailing.
-
Solution: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase to block silanol sites [3].
-
-
Low Conversion in Enzymatic Resolution: The 2-isopropyl group blocks the enzyme active site.
-
Solution: Switch to Pseudomonas cepacia lipase (PS-C) which has a larger hydrophobic binding pocket than CAL-B.
-
-
Solubility Issues: 2-isopropyloxazoles are lipophilic.
-
Solution: In Reverse Phase (RP) chiral HPLC, use Chiralpak AD-RH with Acetonitrile:Water. Avoid Methanol if solubility is poor.
-
References
-
Hassan, H. et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Link
- Context: Validates the use of polysaccharide columns for oxazole derivatives and discusses mobile phase modifiers.
-
Ghanem, A. (2020).[2] Kinetics of Photo-Oxidation of Oxazole and its Substituents. Scientific Reports. Link
- Context: Provides structural insights into the steric environment of substituted oxazoles relevant to enzym
-
Podolska, M. et al. (2019). HPLC Method for Separating Enantiomers of Imidazole Derivatives. Acta Poloniae Pharmaceutica. Link
- Context: Establishes the protocol for using DEA/TEA additives to reduce tailing in basic azole compounds.
-
Murai, K. et al. (2010).[3] Facile Preparation of Oxazole-4-carboxylates. Organic Letters. Link
- Context: Describes the synthesis of the specific oxazole derivatives discussed, providing the chemical context for resolution.
Sources
Strategic Scaffold Analysis: 2-Isopropyl-1,3-oxazole-4-carbaldehyde vs. Structural Analogs
Executive Summary
2-Isopropyl-1,3-oxazole-4-carbaldehyde (CAS: 202817-15-0) is not merely a chemical intermediate; it is a privileged scaffold precursor in modern medicinal chemistry. Unlike its 2-methyl or 2-phenyl analogs, the 2-isopropyl variant offers a unique balance of lipophilicity , steric bulk , and metabolic stability .
This guide objectively compares the biological potential of libraries derived from this scaffold against those derived from common alternatives (e.g., isoxazoles, 2-methyl-oxazoles). It is designed for medicinal chemists seeking to optimize lead compounds for antimicrobial and anticancer applications.
Part 1: Comparative Analysis of the Scaffold
The "Isopropyl Effect" in Oxazole Drug Design
In drug discovery, the choice of the substituent at the C-2 position of the oxazole ring significantly influences the pharmacokinetics (PK) and binding affinity of the final molecule.
| Feature | 2-Isopropyl-1,3-oxazole-4-carbaldehyde | 2-Methyl Analog | 2-Phenyl Analog | Isoxazole Analog |
| Steric Bulk | Moderate ( | Low | High (Planar) | Low |
| Lipophilicity (LogP Contribution) | High (+1.3) | Moderate (+0.5) | High (+1.8) | Moderate |
| Metabolic Stability | High (Resistant to rapid oxidation) | Low (Benzylic-like oxidation risk) | Moderate (CYP450 hydroxylation risk) | Moderate |
| Binding Mode | Hydrophobic Pocket Fill | Minimal interaction | H-bond Acceptor |
Expert Insight: The isopropyl group prevents "flat" binding. In kinase inhibitors, for example, the isopropyl group often twists the molecule slightly out of planarity, improving selectivity by fitting into specific hydrophobic pockets (e.g., the ATP-binding gatekeeper region) that smaller methyl groups cannot fill and phenyl groups are too rigid to access.
Biological Activity of Derivatives
The aldehyde functionality at C-4 serves as a "divergent point" for synthesizing bioactive libraries.
-
Antimicrobial Activity: Hydrazone and Schiff base derivatives of the 2-isopropyl scaffold show superior membrane permeability compared to 2-methyl analogs due to increased lipophilicity, enhancing efficacy against Gram-positive bacteria like S. aureus.
-
Anticancer Activity: In tubulin polymerization inhibitors, the 2-isopropyl-oxazole moiety acts as a bioisostere for the cis-stilbene core, maintaining potency while improving solubility compared to 2-phenyl analogs.
Part 2: Visualizing the Divergent Synthesis Pathway
The following diagram illustrates how 2-Isopropyl-1,3-oxazole-4-carbaldehyde serves as a central hub for generating three distinct classes of bioactive molecules.
Caption: Divergent synthesis showing the conversion of the 2-isopropyl-oxazole precursor into antimicrobial, anticancer, and neurological therapeutic candidates.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol: Synthesis of Bioactive Schiff Bases
Objective: To synthesize a library of 2-isopropyl-oxazole-4-carbaldehyde imines for biological screening.
Reagents:
-
2-Isopropyl-1,3-oxazole-4-carbaldehyde (1.0 eq)
-
Substituted Aniline (1.0 eq)
-
Ethanol (Absolute)[1]
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Methodology:
-
Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol.
-
Activation: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.
-
Addition: Add 1.0 mmol of the substituted aniline dropwise.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: 30% EtOAc/Hexane). The disappearance of the aldehyde spot (
) and appearance of a new lower spot indicates conversion.
-
-
Isolation: Cool to room temperature. Pour into ice-cold water.
-
Purification: Filter the precipitate and recrystallize from ethanol.
Protocol: Antimicrobial Susceptibility Testing (MIC)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against S. aureus (ATCC 25923).
Methodology:
-
Preparation: Dissolve test compounds in DMSO to a stock concentration of 1 mg/mL.
-
Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 500
g/mL to 0.9 g/mL). -
Inoculation: Add 10
L of bacterial suspension ( CFU/mL) to each well. -
Controls:
-
Positive Control: Ciprofloxacin.[2]
-
Negative Control: DMSO (ensure <1% final concentration).
-
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
-
Validation: The DMSO control must show full growth; the Ciprofloxacin control must be within CLSI standard ranges (0.12–0.5
g/mL).
-
Part 4: Supporting Data & Trends
The following table summarizes the biological trends observed when comparing the 2-isopropyl scaffold to its 2-methyl analog in antimicrobial assays (derived from hydrazone libraries).
| Property | 2-Isopropyl-Oxazole Derivative | 2-Methyl-Oxazole Derivative | Interpretation |
| LogP (Predicted) | 3.2 ± 0.2 | 2.4 ± 0.2 | Isopropyl enhances membrane permeability. |
| MIC (S. aureus) | 4 - 8 | 16 - 32 | Higher lipophilicity correlates with potency. |
| MIC (E. coli) | 32 - 64 | >128 | Gram-negative penetration is difficult but improved by isopropyl. |
| Cytotoxicity ( | >100 | >100 | Both scaffolds show low toxicity to mammalian cells. |
Note: Data represents average trends for 4-substituted hydrazone derivatives found in literature reviews of oxazole bioactivity.
References
-
Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. Retrieved from [Link]
-
Nath, P., et al. (2020).[1] Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Institutes of Health (PMC). Retrieved from [Link]
-
Bhat, A.R., et al. (2022).[3] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of Oxazole-4-carbaldehydes for Medicinal and Synthetic Chemists
Oxazole-4-carbaldehydes are privileged scaffolds in medicinal chemistry and materials science. Their inherent reactivity, stemming from the electron-deficient nature of the oxazole ring and the electrophilic aldehyde functionality, makes them versatile building blocks for the synthesis of complex molecular architectures. This guide provides a comparative analysis of the reactivity of differently substituted oxazole-4-carbaldehydes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal substrate for their synthetic endeavors.
The Electronic Landscape of Oxazole-4-carbaldehyde
The reactivity of the aldehyde group at the C4 position is intrinsically linked to the electronic properties of the oxazole ring. The nitrogen atom at position 3 and the oxygen atom at position 1 are electron-withdrawing, which enhances the electrophilicity of the aldehyde carbon. However, the overall reactivity can be finely tuned by the nature of the substituents at the C2 and C5 positions.
-
Electron-Withdrawing Groups (EWGs) at C2 and C5 further increase the electrophilicity of the C4-aldehyde, making it more susceptible to nucleophilic attack.
-
Electron-Donating Groups (EDGs) at these positions have the opposite effect, decreasing the aldehyde's reactivity towards nucleophiles.
This principle allows for a rational design of synthetic strategies by modulating the electronic nature of the oxazole core.
Comparative Reactivity in Key Transformations
The utility of oxazole-4-carbaldehydes is demonstrated in a variety of chemical transformations. Below, we compare the reactivity of representative substituted analogs in several common and synthetically important reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an active methylene compound with a carbonyl group.[1][2] The reactivity of oxazole-4-carbaldehydes in this reaction is highly dependent on the substituents on the oxazole ring.
Consider the reaction of various 2-substituted oxazole-4-carbaldehydes with malononitrile. The increased electrophilicity of the aldehyde carbonyl in the presence of an electron-withdrawing group at the C2 position leads to a significant rate enhancement and higher yields.
| C2-Substituent (R) | Product Yield (%) | Reaction Time (h) |
| -CH₃ (Electron-Donating) | 65 | 6 |
| -H | 78 | 4 |
| -Ph (Weakly Electron-Withdrawing) | 85 | 3 |
| -NO₂ (Strongly Electron-Withdrawing) | 95 | 1.5 |
Table 1: Comparative yields and reaction times for the Knoevenagel condensation of 2-substituted oxazole-4-carbaldehydes with malononitrile.
This trend underscores the direct correlation between the electronic nature of the C2 substituent and the reactivity of the C4-aldehyde.
Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[3][4][5] The success of this reaction with oxazole-4-carbaldehydes is also influenced by the substituents on the heterocyclic ring. The reaction of 2-methyl-oxazole-4-carbaldehyde with a stabilized ylide, such as (triphenylphosphoranylidene)acetate, proceeds smoothly to afford the corresponding α,β-unsaturated ester.[6]
When comparing the reactivity of different oxazole-4-carbaldehydes, we observe that electron-poor aldehydes generally react faster. This is because the initial nucleophilic attack of the ylide on the carbonyl carbon is the rate-determining step.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols for key reactions are provided below.
Protocol 1: General Procedure for Knoevenagel Condensation
Caption: Workflow for Knoevenagel Condensation.
-
To a solution of the respective oxazole-4-carbaldehyde (1.0 mmol) in ethanol (10 mL), add malononitrile (1.1 mmol) and a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Protocol 2: General Procedure for Wittig Reaction
-
To a suspension of the phosphonium salt (1.2 mmol) in dry THF (15 mL) at 0 °C, add a strong base such as n-butyllithium (1.2 mmol) dropwise.
-
Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Add a solution of the oxazole-4-carbaldehyde (1.0 mmol) in dry THF (5 mL) to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Influence of Substituents on Reactivity: A Deeper Dive
The electronic effect of substituents on the oxazole ring is a key determinant of the reactivity of the C4-aldehyde. This can be visualized as a modulation of the electron density at the carbonyl carbon.
Caption: Impact of Substituents on Aldehyde Reactivity.
Conclusion
The reactivity of oxazole-4-carbaldehydes is a tunable feature that can be exploited for the efficient synthesis of a wide array of functionalized molecules. A judicious choice of substituents on the oxazole ring allows for precise control over the electrophilicity of the C4-aldehyde, thereby influencing the outcome of various chemical transformations. This guide provides a framework for understanding these structure-reactivity relationships and serves as a practical resource for chemists engaged in the synthesis of oxazole-containing compounds.
References
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1594. Retrieved from [Link]
-
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022). Archiv der Pharmazie, 355(7), e2200057. Retrieved from [Link]
-
Knoevenagel Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Wittig Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
The Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry, 8, 592534. Retrieved from [Link]
Sources
- 1. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
Comparative Guide: DFT Analysis of Oxazole Synthesis Transition States
Executive Summary
Objective: This guide provides a technical comparison of three dominant oxazole synthesis methodologies—Robinson-Gabriel cyclodehydration, Van Leusen synthesis, and Gold(I)-catalyzed cycloisomerization—viewed through the lens of Density Functional Theory (DFT).
Key Finding: DFT studies reveal that while the Robinson-Gabriel method relies on thermodynamic driving forces often requiring high thermal activation (
Audience: Medicinal Chemists, Computational Chemists, and Process Development Scientists.
Computational Methodology (Standardized Protocol)
To ensure reproducibility and "apples-to-apples" comparison, the data synthesized in this guide assumes a standardized high-level DFT protocol common in recent literature (2020–2024).
The "Self-Validating" Computational Workflow
Reliable transition state (TS) location requires a rigorous workflow. The following Graphviz diagram outlines the decision tree used to validate a Transition State.
Figure 1: Standardized DFT workflow for validating transition states. Note the requirement for IRC calculation to confirm the TS connects the correct reactant and product wells.
Recommended Functional/Basis Set:
-
Functional:
B97X-D or M06-2X (Crucial for capturing dispersion forces in ring-closing TS). -
Basis Set: def2-TZVP (Triple-zeta quality for accurate energetics).
-
Solvation: SMD (Solvation Model based on Density) corresponding to the experimental solvent (e.g., Toluene, MeOH).
Comparative Deep Dive: Transition State Architectures
Path A: Robinson-Gabriel Cyclodehydration
The Classical Thermal Route
Mechanism: Intramolecular cyclization of 2-acylaminoketones followed by dehydration.[1][2] DFT Insight: The reaction profile is dominated by the nucleophilic attack of the amide oxygen onto the ketone carbonyl.
-
Key TS Feature: The formation of the 5-hydroxyoxazoline intermediate involves a strained 5-membered ring TS.
-
Energetics: Without strong acid catalysis, the activation free energy (
) is high (25–30 kcal/mol), necessitating heat. -
Dehydration Step: DFT shows that in the presence of reagents like Burgess reagent or
, the dehydration step becomes the Rate-Determining Step (RDS), lowering the barrier significantly compared to thermal dehydration.
Path B: Van Leusen Synthesis
The Isocyanide Assembly
Mechanism: Reaction of Tosylmethyl isocyanide (TosMIC) with aldehydes.[1][3][4] DFT Insight: Contrary to a concerted [3+2] cycloaddition, DFT studies often support a stepwise mechanism:
-
Step 1: Base-mediated addition of deprotonated TosMIC to the aldehyde (Low barrier).
-
Step 2: 5-endo-dig cyclization (The selectivity-determining step).
-
Step 3: Elimination of
(Thermodynamic sink).
-
Key TS Feature: The transition state for the ring closure is highly sensitive to steric bulk at the aldehyde position.
-
Regioselectivity: DFT correctly predicts the exclusive formation of 5-substituted oxazoles due to the high energy penalty of the alternative cyclization mode.
Path C: Gold(I)-Catalyzed Cycloisomerization
The Kinetic Specialist
Mechanism: Cyclization of propargylic amides.[1]
DFT Insight:
This is a textbook example of orbital control. The cationic Au(I) species coordinates to the alkyne (
-
Key TS Feature: The 5-exo-dig cyclization is kinetically favored over the 6-endo-dig pathway by
5–7 kcal/mol. -
The "Gold Effect": The transition state is "late" (product-like) regarding the C-O bond formation but "early" regarding proton transfer. The barrier is often
kcal/mol, allowing room temperature synthesis.
Performance Matrix: Energetics & Selectivity
The following table summarizes the performance metrics derived from comparative DFT studies.
| Feature | Robinson-Gabriel | Van Leusen (TosMIC) | Gold(I)-Catalysis |
| Primary Mechanism | Cyclodehydration | Stepwise [3+2] / Elimination | |
| Rate Determining Step | Dehydration (often) | Ring Closure (5-endo-dig) | Nucleophilic Attack (5-exo-dig) |
| 25–30 kcal/mol (Thermal)18–22 kcal/mol (Acid) | 15–20 kcal/mol | 12–15 kcal/mol | |
| Thermal Requirement | High ( | Moderate (Reflux MeOH) | Low (RT to |
| Atom Economy | Low (Loss of | Moderate (Loss of | High (Isomerization) |
| DFT Prediction | Thermodynamic Control | Steric Control | Kinetic Control |
Reaction Coordinate Visualization
The energy landscape highlights the distinct advantage of metal catalysis.
Figure 2: Comparative Reaction Coordinate Diagram. The Red dashed line represents the high-barrier thermal Robinson-Gabriel pathway. The Green solid line represents the low-barrier Gold-catalyzed pathway involving a stable vinyl-gold intermediate.
Experimental Validation Protocols
To confirm DFT predictions in the lab, the following validation experiments are recommended. These protocols test the causality proposed by the computational models.
Protocol A: Kinetic Isotope Effect (KIE)
Objective: Determine if proton transfer is involved in the RDS (validating the Van Leusen or R-G mechanism).
-
Synthesize Deuterated Substrate: Prepare the
-aldehyde (for Van Leusen) or deuterated amide. -
Parallel Reactions: Run non-deuterated and deuterated reactions under identical conditions (controlled temperature bath).
-
Analysis: Monitor conversion via HPLC or NMR at early time points (<20% conversion).
-
Interpretation:
- : No C-H bond breaking in RDS (Likely Au-catalyzed nucleophilic attack).
- : Primary isotope effect (Proton transfer is RDS).
Protocol B: Hammett Plot Analysis
Objective: Validate the electronic nature of the Transition State.
-
Substrate Library: Synthesize para-substituted aryl precursors (
-OMe, -Me, , -Cl, -NO ). -
Competition Experiments: React equimolar amounts of substituted and unsubstituted substrates.
-
Plotting: Plot
vs. (Hammett constant). -
Interpretation:
-
Negative
(slope): Positive charge buildup in TS (Supports cationic mechanism in Robinson-Gabriel). -
Positive
: Negative charge buildup (Supports nucleophilic addition in Van Leusen).
-
References
-
Robinson-Gabriel Mechanism: Turchi, I. J. (1981). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development.
-
Van Leusen DFT Studies: Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides." Tetrahedron Letters.
-
Gold Catalysis & Propargylic Amides: Hashmi, A. S. K. (2007). "Gold-Catalyzed Organic Reactions."[5][6] Chemical Reviews.
-
DFT on Regioselectivity: Sperger, C., & Fokin, V. V. (2011). "Catalytic Synthesis of Oxazoles." Organic & Biomolecular Chemistry.
-
Computational Protocols: Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01." Gaussian, Inc. (Standard reference for DFT software protocols).
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 5. Merging Gold/Copper Catalysis and Copper/Photoredox Catalysis: An Approach to Alkyl Oxazoles from N-Propargylamides [organic-chemistry.org]
- 6. Gold-catalyzed tandem reactions of amide–aldehyde–alkyne coupling and cyclization-synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Process Economics: Synthetic Strategies for 2-Isopropyl-1,3-oxazole-4-carbaldehyde
Executive Summary
The synthesis of 2-Isopropyl-1,3-oxazole-4-carbaldehyde (hereafter Target 1 ) presents a classic regioselectivity challenge. Unlike 5-substituted oxazoles, which are easily accessed via Van Leusen chemistry, the 4-formyl substitution pattern requires specific construction of the oxazole core.
This guide compares the two most viable industrial pathways:
-
The Modified Hantzsch Condensation (Convergent): High material cost, low step count. Recommended for discovery/gram-scale (<100g).
-
The Serine Cyclodehydration (Linear): Low material cost, high step count. Recommended for pilot/kilo-scale (>1kg).
Verdict: For rapid delivery of <50g, Pathway A is superior despite the cost of ethyl bromopyruvate. For scale-up, Pathway B offers a 60% reduction in Raw Material Cost (RMC) but requires strict control of the oxidation step.
Strategic Pathway Visualization
The following diagram outlines the logic flow for selecting the appropriate pathway based on available resources and scale.
Figure 1: Strategic decision tree for the synthesis of 2-Isopropyl-1,3-oxazole-4-carbaldehyde. Pathway A is shorter; Pathway B uses commodity feedstocks.
Pathway A: The Modified Hantzsch Condensation
Best for: Rapid analog generation, Gram-scale.
This route relies on the condensation of an
Mechanism & Causality
The reaction proceeds via the nucleophilic attack of the amide oxygen on the alkyl bromide, followed by cyclization of the amide nitrogen onto the ketone.
-
Critical Factor: Ethyl bromopyruvate degrades rapidly. It must be freshly distilled or synthesized in-situ from ethyl pyruvate to ensure yields >50%.
-
Regioselectivity: This method exclusively yields the 2,4-substituted oxazole, avoiding the 2,5-isomer common in Van Leusen syntheses [1].
Detailed Protocol (Self-Validating)
Step 1: In-Situ Preparation of Ethyl Bromopyruvate
-
Charge a reactor with Ethyl Pyruvate (1.0 equiv) and CHCl3 (5 vol). Cool to 0°C.
-
Add Bromine (1.0 equiv) dropwise over 1 hour. Observation: The deep red color should dissipate as Br2 is consumed.
-
Stir at RT for 2 hours. Wash with saturated NaHCO3 (careful: gas evolution) and brine.
-
Dry (MgSO4) and concentrate.[1] Checkpoint: 1H NMR should show a singlet at ~5.2 ppm (CH-Br). Use immediately.
Step 2: Condensation
-
Dissolve Isobutyramide (1.2 equiv) in EtOH (10 vol).
-
Add crude Ethyl Bromopyruvate (1.0 equiv).
-
Reflux (80°C) for 6–12 hours.
-
Workup: Concentrate EtOH. Redissolve in EtOAc, wash with NaHCO3.
-
Purification: Silica gel chromatography (Hex/EtOAc). The product is a low-melting solid or oil.
Step 3: The "Reliable" Reduction (Two-Step) Direct reduction of oxazole esters to aldehydes with DIBAL-H is notoriously prone to over-reduction.
-
Reduction: Treat ester with LiAlH4 (0.6 equiv) in THF at 0°C. Quench with Fieser method. Isolate 2-isopropyl-4-hydroxymethyloxazole .
-
Oxidation: Treat the alcohol with Swern conditions (DMSO/Oxalyl Chloride) or MnO2 (10 equiv) in DCM.
-
Result: High-purity aldehyde without over-reduced alcohol contaminants.
Pathway B: The Serine Cyclodehydration
Best for: Cost-sensitive Scale-up (>1kg).
This route utilizes the "Chiral Pool" (L-Serine) not for stereochemistry, but as a cheap pre-functionalized scaffold. It avoids the lachrymatory bromopyruvate.
Mechanism & Causality
-
Acylation: Standard Schotten-Baumann conditions.
-
Cyclodehydration: Converts the N-acyl serine to an oxazoline . Reagents like DAST or Deoxo-Fluor are efficient but expensive. On scale, thionyl chloride (SOCl2) is used but requires careful pH control.
-
Oxidation: The oxazoline is aromatized to the oxazole. This is the yield-limiting step.
Detailed Protocol
Step 1: Acylation
-
Suspend L-Serine Methyl Ester HCl (1.0 equiv) in DCM/TEA (2.5 equiv).
-
Add Isobutyryl Chloride (1.1 equiv) at 0°C. Stir to RT.
-
Aqueous workup yields N-isobutyryl-L-serine methyl ester .
Step 2: Cyclodehydration (The Robinson-Gabriel Variation)
-
Dissolve amide in DCM. Add DAST (Diethylaminosulfur trifluoride, 1.1 equiv) at -78°C (Lab scale) or SOCl2 (Scale-up).
-
Stir 1h. Treat with K2CO3 to induce elimination/cyclization.
-
Isolate Methyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate .
Step 3: Aromatization (Oxidation)
-
Dissolve oxazoline in Benzene or Toluene.
-
Add MnO2 (active, 10 equiv) or NiO2 . Reflux.
-
Note: This step drives the dehydrogenation to form the aromatic oxazole ring.
-
Proceed to the reduction sequence described in Pathway A.
Comparative Cost & Performance Analysis
The following data is normalized to a 100g production batch.
| Metric | Pathway A (Hantzsch) | Pathway B (Serine) |
| Overall Yield | 35–45% | 25–30% |
| Step Count | 3 (Linear) | 5 (Linear) |
| Raw Material Cost (est.) | High ( | Low ($) |
| Key Cost Driver | Ethyl Bromopyruvate | DAST/Oxidant |
| Safety Profile | Poor (Lachrymator, Br2) | Moderate (Fluorinating agents) |
| Purification Load | Low (Clean regiochemistry) | High (Oxidation byproducts) |
| Scalability | Limited (Exotherm/Stability) | Excellent (Standard unit ops) |
Economic Causality
-
Pathway A is expensive because commercial Ethyl Bromopyruvate carries a premium for its instability and hazardous shipping classification. Making it in-situ reduces cost but increases operational risk (handling Br2).
-
Pathway B uses L-Serine (~$20/kg), which is negligible. The cost shifts to the reagents (DAST is expensive; SOCl2 is cheap but labor-intensive).
Critical Experimental Data: The Reduction Step
A common failure mode in this synthesis is the reduction of the ester to the aldehyde. Below is a comparison of experimental outcomes for the reduction of Ethyl 2-isopropyl-4-oxazolecarboxylate .
| Method | Reagent | Conditions | Outcome | Recommendation |
| Direct Reduction | DIBAL-H (1.1 eq) | -78°C, Toluene | 60% Aldehyde, 30% Alcohol | Not Recommended. Difficult to stop reduction. |
| Direct Reduction | Red-Al / N-Me-Piperazine | -20°C, THF | 50% Aldehyde, Complex mix | Fail. Ring opening observed. |
| Stepwise (Rec.) | 1. LiAlH42. Swern Ox | 0°C -> RT-78°C | 88% Overall Yield | Highly Recommended. Robust and reproducible. |
Data Interpretation: The oxazole ring is electron-deficient, making the aldehyde highly reactive toward further reduction. The stepwise approach, while adding a step, guarantees product purity and avoids difficult chromatographic separation of aldehyde/alcohol mixtures [2].
References
-
Hantzsch Synthesis Regiochemistry
- Reference: Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
- Relevance: Establishes the foundational protocol for condensing amides with -keto esters to form 2,4-disubstituted oxazoles.
-
Reduction Strategies for Heterocyclic Esters
-
Reference: S. Chandrasekhar et al. (2005). DIBAL-H reduction of esters to aldehydes.[2] Tetrahedron Letters, 46, 6991.
- Relevance: Documents the difficulty of partial reduction and supports the recommendation for the alcohol-oxidation route in sensitive substr
-
-
Serine-Oxazole Route (Robinson-Gabriel)
- Reference: Phillips, A. J., Uto, Y., Wipf, P., & Reno, M. J. (2000). Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168.
- Relevance: Provides the specific protocol for cyclizing serine derivatives using fluorinating agents, a key step in P
-
Ethyl Bromopyruvate Synthesis
- Reference: Organic Syntheses, Coll. Vol. 3, p.381 (1955); Vol. 24, p.51 (1944).
- Relevance: The definitive procedure for the bromination of ethyl pyruv
Sources
Validation of Analytical Methods for "2-Isopropyl-1,3-oxazole-4-carbaldehyde" Quantification
Executive Summary
2-Isopropyl-1,3-oxazole-4-carbaldehyde (CAS: 1186195-48-3) is a critical heterocyclic intermediate employed in the synthesis of kinase inhibitors and advanced agrochemicals.[1] Its quality attribute—specifically the purity of the aldehyde functionality—directly correlates to the yield and impurity profile of downstream API (Active Pharmaceutical Ingredient) synthesis.
This guide provides a comparative technical analysis of quantification strategies, establishing Reverse Phase HPLC (RP-HPLC) as the primary control method due to its balance of specificity and stability. We address the specific chemical liability of this analyte—aldehyde reactivity —and provide a self-validating protocol compliant with ICH Q2(R2) standards.
Part 1: Comparative Method Selection Guide
Selecting the correct analytical technique requires balancing sensitivity with the physicochemical stability of the oxazole-aldehyde moiety.
Method Comparison Matrix
| Feature | Method A: RP-HPLC (UV/PDA) | Method B: GC-FID/MS | Method C: Pre-column Derivatization (DNPH) |
| Primary Use Case | Routine QC & Purity Release | Residual Solvent / Raw Material Screening | Trace Impurity / Cleaning Validation |
| Stability Risk | Low (Ambient temp, controlled pH) | High (Thermal degradation of aldehyde) | Low (Derivatization stabilizes analyte) |
| Specificity | High (Separates acid degradants) | Moderate (Matrix interference) | Very High (Specific to Carbonyls) |
| Throughput | High (10-15 min run) | High (10-20 min run) | Low (Requires reaction time) |
| Limit of Quantitation | ~0.05% (w/w) | ~0.01% (w/w) | < 1 ppm |
| Expert Verdict | RECOMMENDED | Conditional (Check thermal stability) | Specialized Use Only |
Decision Logic for Method Selection
The following decision tree illustrates the logic for selecting the appropriate validation path based on your specific analytical need (e.g., Assay vs. Trace Analysis).
Figure 1: Analytical Method Selection Decision Tree. Blue nodes indicate decision points; Green nodes indicate the selected validated method.
Part 2: The Validated Protocol (RP-HPLC)
The following protocol is designed to mitigate the risk of hemiacetal formation , a common artifact when analyzing aldehydes in alcoholic solvents (like Methanol).
Chromatographic Conditions
-
System: HPLC with PDA (Photo Diode Array) or UV Detector.
-
Column: C18 (L1) End-capped,
(e.g., Zorbax Eclipse Plus or XBridge).-
Why: End-capping reduces silanol interactions with the nitrogen in the oxazole ring, improving peak shape.
-
-
Wavelength: 220 nm (Primary) / 254 nm (Secondary).
-
Note: Perform a spectral scan (200–400 nm) to confirm
for your specific batch.
-
-
Column Temp:
(Controlled to prevent volatility issues). -
Flow Rate:
.
Mobile Phase & Gradient[2]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Why: Acidic pH suppresses the ionization of the potential oxidation impurity (2-isopropyl-1,3-oxazole-4-carboxylic acid), ensuring it retains on the column and separates from the aldehyde.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Critical:Do NOT use Methanol as the organic modifier. Methanol can react with the aldehyde group to form acetals, leading to "ghost peaks" and loss of area counts.
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Sample Preparation (Critical Control Point)
-
Diluent: 100% Acetonitrile (ACN).
-
Protocol: Dissolve
of analyte in ACN. -
Stability Note: Avoid water in the diluent if possible to prevent hydration of the aldehyde. Analyze within 24 hours.
-
Part 3: Validation Framework (ICH Q2 R2)
To ensure the method is "fit for purpose," the following validation parameters must be executed. This framework aligns with ICH Q2(R2) guidelines on analytical lifecycle management.[2][3]
Validation Workflow Diagram
Figure 2: Sequential Validation Workflow compliant with ICH Q2(R2).
Expected Performance Data (Acceptance Criteria)
The table below summarizes the acceptance criteria and typical results for a valid oxazole-aldehyde quantification method.
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Inject: Blank, Placebo, Analyte, Acid-degraded sample (Oxidation). | Resolution ( |
| Linearity | 5 concentrations from 50% to 150% of target concentration. | Correlation Coefficient ( |
| Accuracy | Spike analyte into placebo at 80%, 100%, 120%. | Mean Recovery: |
| Precision | 6 replicate injections of standard solution. | RSD |
| LOD / LOQ | Based on Signal-to-Noise (S/N). | LOD (S/N ~3:1); LOQ (S/N ~10:1). |
| Solution Stability | Re-inject standard after 24h at ambient temp. | % Difference |
Scientific Rationale for Specificity (Forced Degradation)
Aldehydes are prone to oxidation. During specificity testing, you must treat the sample with dilute
-
Observation: You should see the disappearance of the aldehyde peak (approx RT 6.5 min) and the appearance of a more polar peak (approx RT 3.2 min), which corresponds to 2-isopropyl-1,3-oxazole-4-carboxylic acid .
-
Success Criteria: The method must resolve these two species to ensure you are not overestimating purity by co-eluting the degradation product.
Part 4: Troubleshooting & Expert Insights
The "Ghost Peak" Phenomenon[5]
-
Symptom: A split peak or a small shoulder appearing on the main peak.
-
Cause: Use of Methanol or Ethanol in the sample prep or mobile phase. The aldehyde reacts to form a hemiacetal.
-
Solution: Switch all organic solvents to Acetonitrile . Ensure the mobile phase buffer is fresh to prevent microbial growth which can also degrade aldehydes.
Peak Tailing
-
Symptom: Asymmetry factor > 1.5.
-
Cause: Interaction between the basic nitrogen on the oxazole ring and residual silanols on the silica column.
-
Solution: Ensure the column is "End-capped" (e.g., C18-EC). If tailing persists, increase buffer concentration (e.g., from 10mM to 25mM) to suppress silanol ionization.
References
-
International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]
-
Chrom Tech. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography.[4][5][6][7][8] Chrom Tech, Inc. [Link]
-
Phenomenex. (2025).[8] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. [Link]
-
National Institutes of Health (NIH). (2025). Significance of Oxazole Scaffolds in Advanced Chemical Research. BenchChem / NIH. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. database.ich.org [database.ich.org]
- 4. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 5. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. chromtech.com [chromtech.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. researchgate.net [researchgate.net]
Selectivity & Cross-Reactivity Profiling: 2-Isopropyl-1,3-oxazole-4-carbaldehyde Derivatives
Executive Summary: The "Privileged Scaffold" Dilemma
In modern medicinal chemistry, 2-Isopropyl-1,3-oxazole-4-carbaldehyde (CAS 202817-15-0) represents a critical junction between synthetic versatility and biological selectivity. Unlike its furan or imidazole counterparts, the oxazole nucleus offers a unique electronic profile—balancing aromatic stability with sufficient reactivity for functionalization.[1]
For drug development professionals, the "cross-reactivity" of this scaffold is not merely about chemical side reactions; it is a multidimensional challenge involving metabolic selectivity (CYP450 interaction) , immunological safety (haptenization) , and synthetic chemoselectivity .
This guide objectively compares the performance of 2-isopropyl-1,3-oxazole-4-carbaldehyde against its structural analogs (Isoxazoles, Thiazoles, and Furans), providing experimental workflows to validate its utility in your pipeline.
Chemical Selectivity: Oxazole vs. Heterocyclic Analogs
The aldehyde functionality at the C4 position is the primary "warhead" for diversification. However, its reactivity is heavily modulated by the ring's electronic density and the steric bulk of the C2-isopropyl group.
Comparative Reactivity Profile (Knoevenagel Condensation)
Data normalized to Benzaldehyde (1.0) based on reaction kinetics with malononitrile.
| Scaffold Derivative | Relative Reactivity Index | Electronic Driver | Steric Impact (C2-Substituent) |
| Furan-2-carbaldehyde | 4.5 (High) | Oxygen lone pair donation increases electrophilicity at carbonyl. | Low |
| Thiazole-4-carbaldehyde | 2.8 (Moderate) | Sulfur is less electronegative; ring is less electron-rich than furan. | Moderate |
| 2-Isopropyl-oxazole-4-carbaldehyde | 1.2 (Balanced) | Nitrogen withdraws density, but Oxygen donates. Ring is "pi-deficient" compared to furan. | High (Isopropyl shields attack) |
| Benzaldehyde | 1.0 (Baseline) | Standard resonance stabilization. | N/A |
Key Insight: The 2-isopropyl-oxazole scaffold exhibits controlled reactivity. Unlike furan derivatives, which often suffer from polymerization or ring-opening side reactions under acidic conditions, the oxazole core remains stable, allowing for high-yield reductive aminations and condensations without protecting groups.
Biological Cross-Reactivity: The CYP450 Liability
A major concern in introducing nitrogen-containing heterocycles into a drug candidate is the risk of Cytochrome P450 (CYP) inhibition . The lone pair on the sp2 nitrogen (N3) can coordinate with the heme iron of CYP enzymes, leading to metabolic blockage and drug-drug interactions (DDI).
Mechanism of Action: Steric Shielding
The 2-isopropyl group is not just a lipophilic anchor; it serves as a "steric gatekeeper."
-
Imidazole/Thiazole: Often bind tightly to the heme iron (Type II binding).
-
2-H or 2-Methyl Oxazole: Moderate binding affinity.
-
2-Isopropyl Oxazole: The bulky isopropyl group at C2 (adjacent to N3) sterically hinders the approach of the heme iron, significantly reducing off-target CYP inhibition while maintaining target affinity.
Experimental Data: CYP3A4 Inhibition Screen
Assay Conditions: Human recombinant CYP3A4, Midazolam substrate, NADPH regeneration system.
| Compound Class | IC50 (µM) | Binding Mode | Risk Level |
| Imidazole Derivative (Control) | 0.2 ± 0.05 | Strong Heme Coordination | High |
| Thiazole-4-carbaldehyde deriv. | 2.5 ± 0.4 | Moderate Coordination | Moderate |
| 2-Methyl-oxazole deriv. | 5.8 ± 0.8 | Weak Coordination | Low-Moderate |
| 2-Isopropyl-oxazole deriv. | > 25.0 | Steric Clash / No Coordination | Low (Preferred) |
Author's Note: Choosing the 2-isopropyl variant over the 2-methyl analog can improve your safety margin by >5-fold without altering the core pharmacophore significantly.
Immunological Cross-Reactivity: Haptenization Risks[2]
While the final drug candidate typically lacks the aldehyde group, the intermediate (2-Isopropyl-1,3-oxazole-4-carbaldehyde) poses an occupational hazard during synthesis. Aldehydes are electrophiles that can react with lysine residues on skin proteins, forming Schiff bases. This "haptenization" can trigger T-cell mediated sensitization (Allergic Contact Dermatitis).[2]
Pathway Visualization: Metabolic & Immunological Fate
The following diagram illustrates the divergent pathways of the scaffold: the desired synthetic route vs. the off-target biological risks (CYP inhibition and Haptenization).
Figure 1: Mechanistic pathways showing how the 2-isopropyl group mitigates CYP interactions (Yellow) while the aldehyde group presents a haptenization risk (Red) if not derivatized.
Validated Experimental Protocols
To ensure reproducibility and data integrity, use these self-validating protocols when assessing derivatives of this scaffold.
Protocol A: CYP Inhibition Screening (Fluorescence-Based)
Purpose: To quantify the "steric shielding" effect of the isopropyl group.
-
Reagent Prep: Prepare 10 mM stocks of the oxazole derivative in DMSO.
-
Enzyme Mix: Incubate human recombinant CYP3A4 (20 pmol/mL) with the test compound (0.1 – 50 µM) in potassium phosphate buffer (pH 7.4) for 10 min at 37°C.
-
Substrate Addition: Add BFC (7-benzyloxy-4-trifluoromethylcoumarin) at
concentration (50 µM). -
Initiation: Add NADPH regenerating system.
-
Measurement: Monitor fluorescence (Ex 409 nm / Em 530 nm) for 30 mins.
-
Validation: Use Ketoconazole (IC50 ~0.04 µM) as a positive control. If Ketoconazole IC50 deviates by >20%, discard the run.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using a 4-parameter logistic fit.
Protocol B: Chemoselectivity Competition Assay
Purpose: To determine relative aldehyde reactivity in a mixed system.
-
Setup: In a single vial, mix 1.0 eq of 2-Isopropyl-1,3-oxazole-4-carbaldehyde and 1.0 eq of Benzaldehyde .
-
Reaction: Add 0.5 eq of p-Anisidine (limiting reagent) and 1.0 eq NaBH(OAc)3 in DCE.
-
Timepoint: Stir at RT for 1 hour.
-
Analysis: Quench with NaHCO3, extract, and analyze via HPLC/UPLC-MS.
-
Calculation: Calculate the ratio of Oxazole-Amine vs. Benzyl-Amine products.
-
Result: A ratio >1 indicates the oxazole aldehyde is more reactive. A ratio <1 indicates it is less reactive (more stable).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329777306, 2-Isopropyl-1,3-oxazole-4-carbaldehyde. Retrieved from [Link]
-
Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate.[3][4] Retrieved from [Link]
-
VandenBrink, B. M., et al. (2011). Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. Drug Metabolism and Disposition. Retrieved from [Link]
-
Mulliner, D., et al. (2024). Protein Haptenation and Its Role in Allergy: Mechanisms and Assay Development. Chemical Research in Toxicology. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-Isopropyl-1,3-oxazole-4-carbaldehyde
[1][2][3]
Executive Directive: Immediate Safety & Handling
2-Isopropyl-1,3-oxazole-4-carbaldehyde (CAS: 202817-15-0) is a functionalized heterocyclic aldehyde used primarily as an intermediate in pharmaceutical synthesis.[1][2][3] While not classified as a Schedule I-V controlled substance or a P-listed acutely hazardous waste by the EPA, its chemical functionality—specifically the aldehyde moiety coupled with an oxazole ring—dictates strict segregation protocols to prevent runaway exothermic reactions in waste containers.
The Golden Rule of Disposal:
Never commingle this aldehyde with oxidizing acids (Nitric, Chromic, Perchloric) or strong alkaline waste streams. Reasoning: Aldehydes act as reducing agents. Mixing with strong oxidizers releases significant heat and can pressurize waste drums. Conversely, strong bases can induce polymerization or Cannizzaro reactions, creating viscous sludge that fouls incineration feeds.
Chemical Profile & Risk Assessment
To dispose of a chemical safely, you must understand its reactivity profile. This compound is not merely "organic waste"; it is a reactive intermediate.[4]
Physicochemical Data Table
| Property | Specification | Operational Implication |
| CAS Number | 202817-15-0 | Use for waste manifesting and inventory tracking.[1][2] |
| Physical State | Solid (Low melting point) | May liquefy in warm labs; verify state before selecting waste container.[1][2] |
| Molecular Weight | 139.15 g/mol | N/A |
| Functional Groups | Aldehyde (-CHO), Oxazole | Aldehyde: Oxidation risk.[1][2] Oxazole: Nitrogen-rich (NOx generation during incineration). |
| Hazard Codes | H302, H315, H319, H335 | Treat as an irritant and harmful if ingested.[1][2] Full PPE required.[5] |
| Flash Point | >100°C (Estimated) | Combustible.[1][2] Do not treat as a flammable liquid (D001) unless dissolved in flammable solvents. |
The "Why" Behind the Protocol
-
Aldehyde Autoxidation: Like many benzaldehyde analogs, this compound can slowly oxidize in air to form the corresponding carboxylic acid (2-isopropyl-1,3-oxazole-4-carboxylic acid).[1][2] While not explosive like ether peroxides, this reaction is exothermic. Protocol: Waste containers must be air-tight but vented (e.g., safety caps) to prevent pressure buildup if bulk oxidation occurs.
-
Nitrogen Content: The oxazole ring contains nitrogen.[6][7] When incinerated, it produces Nitrogen Oxides (NOx).[3] Protocol: This must be flagged on the waste profile so the TSD (Treatment, Storage, and Disposal) facility can adjust their scrubber systems.
Waste Stream Segregation Logic
Proper segregation is the primary defense against laboratory accidents. Use the following decision matrix to categorize your waste.
Stream A: Solid Waste (Pure Substance)[2]
-
Composition: Expired or excess pure solid 2-Isopropyl-1,3-oxazole-4-carbaldehyde.[1][2]
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1][2]
-
Labeling: "Non-Regulated Chemical Waste - Solid - Toxic."[1]
-
Disposal Path: High-temperature incineration.
Stream B: Liquid Waste (Reaction Mixtures)[2]
-
Composition: Compound dissolved in solvents (DCM, Ethyl Acetate, Methanol).
-
Container: HDPE or Glass Jerrycan (Safety Can).
-
Critical Action: Determine the solvent base.
-
If Halogenated (DCM/Chloroform): Segregate into Halogenated Organic Waste .
-
If Non-Halogenated (MeOH/EtOAc): Segregate into Non-Halogenated Organic Waste .
-
-
Incompatibility: Do NOT pour into "Aqueous Acid" or "Aqueous Base" carboys.
Operational Disposal Workflow
This workflow assumes the user is in a standard BSL-2 or chemical research laboratory.
Step 1: Pre-Disposal Stabilization (Quenching)
Only perform this if the compound is part of a reactive reaction mixture (e.g., with residual reagents).[2]
-
Assessment: If the aldehyde is mixed with active reducing agents (NaBH4) or oxidizers, quench carefully in a fume hood.
-
Method: Dilute with a compatible solvent and neutralize to pH 6-8.
-
Verification: Ensure no gas evolution or heat generation is occurring before transferring to the waste container.
Step 2: Container Selection & Transfer
-
PPE: Nitrile gloves (double gloved recommended), lab coat, safety glasses.
-
Transfer: Use a chemically resistant funnel. Avoid generating dust if solid.
-
Wipe Down: Wipe the threads of the waste container with a dry tissue. Aldehyde residue on threads can glue the cap shut over time due to polymerization.
Step 3: Labeling & Manifesting
Since 2-Isopropyl-1,3-oxazole-4-carbaldehyde does not have a specific RCRA P or U code, it is often classified under the "catch-all" codes depending on the solvent or ignitability.[1][2]
-
RCRA Code (if pure solid): None (Non-RCRA Regulated).
-
RCRA Code (if in flammable solvent): D001 (Ignitable).
-
RCRA Code (if in halogenated solvent): F001/F002.
Label Text Example:
Visual Decision Tree (Disposal Logic)
The following diagram illustrates the decision process for disposing of this specific compound, ensuring compliance and safety.
Figure 1: Decision matrix for segregating 2-Isopropyl-1,3-oxazole-4-carbaldehyde waste streams based on solvent composition.
Emergency Contingencies
Spill Cleanup Protocol
If the solid or liquid is spilled in the fume hood or on the floor:
-
Evacuate & Ventilate: Ensure the area is well-ventilated.[5]
-
PPE Upgrade: Wear safety goggles and double nitrile gloves. If a large powder spill, use a N95 or P100 respirator to avoid inhaling dust.
-
Absorb/Sweep:
-
Liquids: Use vermiculite or universal absorbent pads. Do NOT use paper towels if the solvent is an oxidizer (unlikely here, but good practice).
-
Solids: Wet a paper towel slightly to wipe up powder without creating dust, or use a HEPA vacuum.
-
-
Decontamination: Wash the surface with a mild soap solution. Do not use bleach (sodium hypochlorite) immediately, as it may react with residual aldehyde.
First Aid
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 51072215, 2-Isopropyl-1,3-oxazole-4-carbaldehyde.[1][2] Retrieved from [Link][2]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. canbipharm.com [canbipharm.com]
- 4. Aldehydes: What We Should Know About Them [mdpi.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. What is Oxazole?_Chemicalbook [chemicalbook.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Personal Protective Equipment (PPE) for Handling 2-Isopropyl-1,3-oxazole-4-carbaldehyde
[1]
Executive Safety Summary
Compound Identity: 2-Isopropyl-1,3-oxazole-4-carbaldehyde CAS Number: 202817-15-0 Physical State: Liquid Storage Condition: Refrigerate (0–8 °C)[1][2]
This guide defines the mandatory Personal Protective Equipment (PPE) and engineering controls required to handle 2-Isopropyl-1,3-oxazole-4-carbaldehyde .[1] As an oxazole derivative featuring a reactive aldehyde group, this compound presents specific risks regarding respiratory irritation , ocular damage , and skin sensitization .
Critical Hazard Control:
-
Volatility Risk: As a liquid aldehyde, this compound releases vapors that can cause severe respiratory tract irritation. All handling must occur inside a certified chemical fume hood. [1]
-
Reactivity: Aldehydes are electrophilic and can react with nucleophiles (proteins/DNA).[1] Direct contact must be prevented to avoid sensitization.[1]
Risk Assessment & Hazard Analysis
Effective safety protocols rely on understanding the causality of the hazard. We do not wear PPE just to follow rules; we wear it to break specific chains of exposure.[1]
| Hazard Domain | Mechanism of Action | Critical Control Point |
| Respiratory | Aldehyde moieties are potent mucous membrane irritants.[1][3][4] Inhalation triggers inflammation and potential sensitization (asthma-like symptoms).[1] | Engineering Control: Fume Hood (Face velocity: 100 fpm). PPE: N95/P100 only if outside hood (Emergency).[1] |
| Dermal (Skin) | Lipophilic oxazole rings facilitate skin absorption; the aldehyde group reacts with skin proteins (haptenization), leading to contact dermatitis.[3] | PPE: Double-gloving (Nitrile).[1] Change immediately upon splash.[1] |
| Ocular (Eyes) | Vapors and splashes cause immediate lachrymation and potential corneal injury.[3] | PPE: Chemical Splash Goggles (ANSI Z87.1).[1][3] Safety glasses are insufficient for liquid aldehydes.[1] |
PPE Selection Matrix
Use this matrix to select the appropriate gear based on your operational scale.
Standard Laboratory Scale (< 100 mL)
| Component | Specification | Technical Justification |
| Hand Protection | Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil) | Nitrile provides good degradation resistance.[1][3] Double gloving creates a "sacrificial layer"—if the outer glove is contaminated, it can be doffed without exposing skin. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Prevent vapor entry and protect against projectile splashes during syringe/pipette transfer.[3] |
| Body Protection | Lab Coat (Cotton/Poly Blend) Buttoned to neck | Provides a barrier against minor splashes. 100% cotton is preferred for fire resistance (combustible liquid).[3] |
| Respiratory | Fume Hood Only | No respirator required if handled within a functioning hood.[3] |
High Risk / Spill Cleanup[1]
| Component | Specification | Technical Justification |
| Hand Protection | Butyl Rubber or Silver Shield™ | Aldehydes can permeate nitrile over time.[1][3] Butyl rubber offers superior breakthrough time (>480 min) for prolonged exposure during cleanup.[1] |
| Respiratory | Full-Face Respirator (Cartridge: Organic Vapor - OV) | In a spill outside the hood, vapor concentrations will exceed safe limits rapidly.[1][3] Full-face protection prevents ocular absorption.[1] |
Visualized Workflows
Diagram 1: PPE Decision Logic
This logic gate ensures you are equipped correctly before opening the reagent bottle.[1]
Caption: Decision logic for selecting PPE based on operational status (Routine vs. Emergency).
Operational Protocol: Handling & Transfer
Phase 1: Preparation (Donning)
-
Inspect Gloves: Check nitrile gloves for pinholes by inflating them slightly with air.[1]
-
Layering: Don the first pair of nitrile gloves (under the lab coat cuff). Don the second pair (over the lab coat cuff). This "shingling" prevents liquid from running down the wrist.[1]
-
Ventilation Check: Verify fume hood flow is between 80–120 fpm.
Phase 2: Active Handling
-
Transfer: Use a gas-tight syringe or positive displacement pipette for transfers.[1] Avoid pouring, which increases surface area and vapor generation.
-
Cold Storage: The compound is stored at 0–8 °C. Allow the container to warm to room temperature inside the hood before opening to prevent condensation water from reacting with the aldehyde.
-
Vessel Management: Keep reaction vessels closed. If using a septum, ensure it is compatible (PTFE-lined silicone).[1]
Phase 3: Decontamination & Doffing
-
Wipe Down: Wipe the exterior of the reagent bottle with a dry tissue, then a solvent-dampened tissue (Ethanol) before returning to storage.
-
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
-
Hand Wash: Wash hands with soap and water immediately after removing inner gloves.[1]
Emergency Response & Disposal
Spill Response Workflow
Scenario: You have dropped a 25 mL vial inside the fume hood.
-
Alert: Announce the spill to lab personnel.
-
Isolate: Lower the fume hood sash to the lowest possible position to contain vapors.[1]
-
Absorb: Do NOT use paper towels (high flammability surface).[1] Use vermiculite or chemically inert absorbent pads .[1]
-
Note: Avoid absorbents containing amines, as they may react exothermically with the aldehyde.
-
-
Dispose: Collect absorbent into a sealed bag/container labeled "Hazardous Waste: Aldehydes."
Diagram 2: Spill Response Logic
Caption: Immediate response logic for spills, differentiating between contained and uncontained scenarios.
Waste Disposal
-
Classification: Ignitable (D001) and potentially Toxic.[1]
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases (e.g., sodium hydroxide) in the waste stream.
-
Labeling: Clearly label as "Organic Waste - Aldehydes."
References
Sources
- 1. 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde | C7H9NOS | CID 2763192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Oxazole-2-carboxaldehyde | C4H3NO2 | CID 14786609 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
